Technical Documentation Center

Carbrital Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Carbrital
  • CAS: 8065-30-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Carbrital on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals Introduction Carbrital, a combination of pentobarbital (B6593769) and carbromal (B1668436), is a sedative-hypnotic agent that exerts its effects primarily t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbrital, a combination of pentobarbital (B6593769) and carbromal (B1668436), is a sedative-hypnotic agent that exerts its effects primarily through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a detailed examination of the molecular mechanisms by which the constituent components of Carbrital interact with and modulate the function of GABA-A receptors. The guide synthesizes data from electrophysiological and binding studies to offer a comprehensive overview for researchers and professionals in the field of drug development and neuroscience.

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1] The complex structure of the GABA-A receptor, with its various subunits (α, β, γ, δ, ε, π, θ), provides multiple allosteric binding sites for a diverse range of pharmacological agents, including barbiturates and related compounds.[2]

Core Mechanism of Action of Carbrital Components

Carbrital's sedative and hypnotic properties are a result of the synergistic action of its two active ingredients: pentobarbital, a short-acting barbiturate (B1230296), and carbromal, a bromoureide derivative. Both components act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.

Pentobarbital: A Multi-faceted Modulator

Pentobarbital exhibits a complex, concentration-dependent interaction with the GABA-A receptor, characterized by three distinct actions:

  • Potentiation of GABA-ergic currents: At low micromolar concentrations (approximately 10-100 μM), pentobarbital enhances the effect of GABA by increasing the duration of the chloride channel openings, rather than the frequency.[3][4] This leads to a greater influx of chloride ions for a given concentration of GABA, thereby potentiating the inhibitory postsynaptic potential.

  • Direct activation of the GABA-A receptor: At higher concentrations (approximately 100-800 μM), pentobarbital can directly gate the GABA-A receptor channel in the absence of GABA.[3] This direct agonistic effect contributes significantly to its sedative and anesthetic properties.

  • Channel blockade: At very high concentrations (approximately 1-10 mM), pentobarbital can act as a channel blocker, physically occluding the ion pore and inhibiting chloride influx.[3]

The binding site for pentobarbital is distinct from the GABA and benzodiazepine (B76468) binding sites and is thought to be located within the transmembrane domains (TMDs) of the GABA-A receptor subunits, possibly at the interface of the β subunits.[3][5]

Carbromal: A Barbiturate-like Modulator

Carbromal is a sedative and hypnotic agent that enhances the action of GABA, thereby promoting relaxation and sleep.[3] Its primary mechanism involves depressing the central nervous system by boosting the activity of the inhibitory neurotransmitter GABA.[3] While not a barbiturate itself, carbromal is described as having a "mild barbiturate-like effect," suggesting it may share a similar mechanism of potentiating GABAergic transmission by binding to a distinct site on the GABA-A receptor.[6] However, specific quantitative data on the binding affinity and modulatory efficacy of carbromal at the GABA-A receptor are not extensively available in the current literature.

Quantitative Data on GABA-A Receptor Modulation

The following tables summarize the available quantitative data for the interaction of pentobarbital with GABA-A receptors. Due to a lack of specific data in the reviewed literature, a comprehensive quantitative table for carbromal cannot be provided at this time.

Table 1: Pentobarbital Modulation of GABA-A Receptors

ActionConcentration RangeEC50 / AffinityReceptor Subunit DependenceReference
Potentiation of GABA Response ~10 - 100 µM20 - 35 µMVaries with subunit composition. Greater potentiation on α6-containing receptors.[7]
Direct Activation ~100 - 800 µM58 µM (α6β2γ2s) to 528 µM (α5β2γ2s)Highly dependent on the α subunit. α6-containing receptors show higher affinity and efficacy.[7]
Channel Block ~1 - 10 mMIC50 of 2.8 mM for PB-potentiated GABA currents-[8]

Table 2: Direct Activation of GABA-A Receptors by Pentobarbital (Whole-Cell Recordings in Cultured Rat Hippocampal Neurons)

CompoundEC50 for Direct ActivationReference
Pentobarbital (PB)0.33 mM[8]
Phenobarbital (PHB)3.0 mM[8]
GABA5.5 µM[8]

Table 3: Potentiation of GABA Response by Barbiturates (Enhancement of 1 µM GABA in Cultured Rat Hippocampal Neurons)

CompoundEC50 for PotentiationReference
Pentobarbital (PB)94 µM[8]
Phenobarbital (PHB)0.89 mM[8]

Signaling Pathways and Logical Relationships

The interaction of Carbrital's components with the GABA-A receptor initiates a signaling cascade that culminates in neuronal inhibition. The following diagrams, generated using the DOT language, illustrate these pathways and relationships.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to orthosteric site Pentobarbital Pentobarbital Pentobarbital->GABA_A_Receptor Binds to allosteric site (transmembrane domain) Carbromal Carbromal Carbromal->GABA_A_Receptor Binds to allosteric site (presumed) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Cl- channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Neuronal_Inhibition Neuronal Inhibition (Sedation, Hypnosis) Hyperpolarization->Neuronal_Inhibition Results in

Caption: Signaling pathway of Carbrital's components on the GABA-A receptor.

Logical_Relationship Carbrital Carbrital Pentobarbital Pentobarbital Carbrital->Pentobarbital Carbromal Carbromal Carbrital->Carbromal GABA_A_Modulation Positive Allosteric Modulation of GABA-A Receptor Pentobarbital->GABA_A_Modulation Channel_Block Channel Block (High Concentration) Pentobarbital->Channel_Block Carbromal->GABA_A_Modulation Presumed Potentiation Potentiation of GABA Response GABA_A_Modulation->Potentiation Direct_Activation Direct Receptor Activation GABA_A_Modulation->Direct_Activation Neuronal_Inhibition Enhanced Neuronal Inhibition Potentiation->Neuronal_Inhibition Direct_Activation->Neuronal_Inhibition Sedative_Hypnotic Sedative-Hypnotic Effect Neuronal_Inhibition->Sedative_Hypnotic

Caption: Logical relationship of Carbrital's mechanism of action.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of compounds like pentobarbital and carbromal with GABA-A receptors.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the measurement of ion currents across the cell membrane, providing direct evidence of GABA-A receptor modulation.

Electrophysiology_Workflow start Start prep Cell Culture/ Brain Slice Preparation start->prep patch Establish Whole-Cell Patch-Clamp Configuration prep->patch baseline Record Baseline GABA-evoked Currents patch->baseline drug_app Apply Pentobarbital/ Carbromal baseline->drug_app record Record Modulated GABA-evoked Currents drug_app->record washout Washout of Compound record->washout analysis Data Analysis (Amplitude, Duration, Kinetics) record->analysis washout->baseline Reversibility Check end End analysis->end Binding_Assay_Workflow start Start prep Prepare Brain Membranes (Homogenization & Centrifugation) start->prep incubation Incubate Membranes with Radioligand ([3H]muscimol) & Test Compound prep->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation analysis Data Analysis (IC50 and Ki Determination) scintillation->analysis end End analysis->end

References

Exploratory

A Historical and Technical Retrospective of Carbrital: A Sedative-Hypnotic Agent

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive historical and technical overview of Carbrital, a sedative-hypnotic drug combination that was once used for the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive historical and technical overview of Carbrital, a sedative-hypnotic drug combination that was once used for the treatment of insomnia and for pre-operative sedation. This document delves into the pharmacological properties of its constituent compounds, pentobarbital (B6593769) and carbromal (B1668436), including their mechanisms of action, pharmacokinetics, and the experimental methodologies used to characterize them. Furthermore, it explores the historical context of Carbrital's use and the reasons for its eventual decline, reflecting the broader shift in the therapeutic landscape of sedative-hypnotics.

Introduction: The Era of Barbiturate (B1230296) and Bromide Sedatives

Carbrital emerged in an era when barbiturates and bromides were mainstays in the management of sleep disorders and anxiety. Marketed by Parke, Davis & Co. around the 1940s, Carbrital was a combination of pentobarbital sodium, a short-acting barbiturate, and carbromal, a monoureide sedative.[1] The rationale behind this combination was to leverage the rapid onset of action of pentobarbital with the sustained sedative effects of carbromal to provide a comprehensive hypnotic agent. However, the therapeutic reign of such combinations was ultimately curtailed by mounting safety concerns that led to a paradigm shift in sedative-hypnotic drug development.

Chemical Composition and Formulation

Carbrital was formulated as a combination of two active pharmaceutical ingredients:

  • Pentobarbital Sodium: A sodium salt of a short-acting barbiturate.

  • Carbromal: A brominated monoureide derivative.

The combination was available in capsule form, with one common formulation containing 100 mg of pentobarbital and a complementary amount of carbromal.[2]

Mechanism of Action: Potentiation of GABAergic Inhibition

The sedative and hypnotic effects of Carbrital are a result of the synergistic action of its two components on the central nervous system, primarily through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4]

Pentobarbital: As a barbiturate, pentobarbital binds to a specific allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel.[5] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to an prolonged influx of chloride ions into the neuron.[6] This hyperpolarizes the neuronal membrane, making it less excitable and resulting in central nervous system depression. At higher concentrations, pentobarbital can directly activate the GABA-A receptor, even in the absence of GABA.[6]

Carbromal: Carbromal, a bromoureide, also enhances the activity of GABA at the GABA-A receptor, leading to a calming effect on the brain.[3] Its mechanism is described as having a "mild barbiturate-like effect," suggesting a similar, though perhaps less potent, interaction with the GABA-A receptor complex to increase chloride ion influx.[3]

The combined effect of these two agents results in a significant depression of the central nervous system, leading to sedation and sleep.

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride (Cl-) Channel Cl_in Cl- (Intracellular) GABA_A:c->Cl_in Increased Cl- Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Leads to GABA GABA GABA->GABA_A Binds to agonist site Pentobarbital Pentobarbital Pentobarbital->GABA_A Binds to allosteric site (increases duration of channel opening) Carbromal Carbromal Carbromal->GABA_A Binds to allosteric site (enhances GABA effect) Cl_out Cl- (Extracellular)

Mechanism of action of Pentobarbital and Carbromal at the GABA-A receptor.

Pharmacokinetic and Pharmacodynamic Profile

The clinical effects of Carbrital were dictated by the absorption, distribution, metabolism, and excretion (ADME) profiles of its individual components.

Quantitative Data

The following tables summarize the available pharmacokinetic and pharmacodynamic data for pentobarbital and carbromal.

Table 1: Pharmacokinetic Parameters of Pentobarbital

ParameterValueSource
Bioavailability (Oral) 70-90%[6]
Protein Binding 20-45%[6]
Metabolism Hepatic (microsomal enzymes)[6]
Elimination Half-life 15-48 hours[6]
Volume of Distribution ~1 L/kg[7][8]
Clearance 0.72 ml/min/kg (in severe head injury patients)[9]

Table 2: Pharmacokinetic and Toxicological Data for Carbromal and its Metabolites

CompoundRelative Narcotic Activity (Carbromal = 100)LD-50 (intraperitoneal, rats)
Carbromal 1001.8 mmoles/kg
Bromoethylbutyramide 661.5 mmoles/kg
Ethylbutyrylurea 335.0 mmoles/kg
Source:[10]
Pharmacodynamics

The primary pharmacodynamic effect of Carbrital was dose-dependent central nervous system depression, ranging from mild sedation to hypnosis and, at high doses, anesthesia and coma.[11] Toxic doses of pentobarbital are estimated to be around 1 gram in most adults, with fatalities occurring between 2 and 10 grams.[7] The therapeutic concentration for sedation is 1 to 5 mcg/mL.[7]

Experimental Protocols

The characterization of sedative-hypnotic drugs like Carbrital and its components has historically relied on a variety of in-vivo and in-vitro experimental models.

In-Vivo Behavioral Screening
  • Open Field Test: This test is used to assess general locomotor activity and exploratory behavior in rodents. A decrease in movement and rearing is indicative of a sedative effect.[12]

  • Hole-Board Test: This apparatus consists of a board with evenly spaced holes. A reduction in the number of head-dips into the holes by an animal suggests a decrease in curiosity and exploratory behavior, which can be a marker of sedation.[13]

  • Potentiation of Barbiturate-Induced Sleeping Time: A test compound's hypnotic potential can be assessed by its ability to prolong the duration of sleep induced by a standard barbiturate like thiopental (B1682321) sodium.[12][14]

  • Rota-Rod Test: This test evaluates motor coordination and balance. Animals are placed on a rotating rod, and the time they can remain on it is measured. A decrease in performance suggests motor impairment, a common side effect of sedative-hypnotics.[12]

Experimental_Workflow_InVivo cluster_sedation Sedative Effect Assessment cluster_hypnosis Hypnotic Effect Assessment cluster_motor Motor Coordination Assessment OpenField Open Field Test (Locomotor Activity) HoleBoard Hole-Board Test (Exploratory Behavior) SleepingTime Potentiation of Thiopental -Induced Sleeping Time RotaRod Rota-Rod Test TestCompound Test Compound Administration (e.g., Carbrital components) TestCompound->OpenField TestCompound->HoleBoard TestCompound->SleepingTime TestCompound->RotaRod

Workflow for in-vivo screening of sedative-hypnotic agents.
In-Vitro Methodologies

  • Receptor Binding Assays: These assays are used to determine the affinity of a compound for specific receptors. For Carbrital's components, this would involve using radiolabeled ligands for the GABA-A receptor to study how pentobarbital and carbromal affect ligand binding.[15]

  • Electrophysiology: Techniques such as patch-clamp recording on cultured neurons or in brain slices can be used to directly measure the effects of drugs on ion channel function. This would allow for the detailed characterization of how pentobarbital and carbromal alter the properties of the GABA-A receptor's chloride channel.

  • Franz Diffusion Cell: This in-vitro method is used to study the permeation of a drug through the skin from a topical or transdermal formulation. While not the primary route for Carbrital, it has been used to study formulations containing it.[16]

Historical Perspective and Withdrawal from Market

Carbrital was introduced at a time when the risks associated with barbiturates were not fully appreciated. The widespread use of these drugs eventually revealed their significant potential for tolerance, physical dependence, and severe, life-threatening withdrawal symptoms.[17][18] The narrow therapeutic index of barbiturates also meant that an overdose, whether accidental or intentional, could easily lead to fatal respiratory depression. A notable example of the dangers of Carbrital is the death of The Beatles' manager, Brian Epstein, from an overdose of the drug.[2]

The development of benzodiazepines in the 1960s marked a turning point in the treatment of anxiety and insomnia. Benzodiazepines, which also act on the GABA-A receptor but through a different mechanism that increases the frequency of channel opening, were found to have a much wider margin of safety and a lower potential for fatal overdose.[19][20] This led to a gradual decline in the prescription of barbiturates and combination products like Carbrital.

While a specific, universally documented date for the complete withdrawal of Carbrital from all markets is difficult to pinpoint, its use had significantly diminished by the latter half of the 20th century due to the aforementioned safety concerns and the availability of safer alternatives. The story of Carbrital serves as a crucial case study in pharmacovigilance and the evolution of drug safety standards.

Drug_Development_Logic cluster_timeline Historical Timeline of Sedative-Hypnotics Barbiturates Introduction of Barbiturates (e.g., Pentobarbital) Carbrital Introduction of Carbrital (Pentobarbital + Carbromal) Barbiturates->Carbrital Component of SafetyConcerns Emergence of Safety Concerns (Dependence, Overdose) Carbrital->SafetyConcerns Contributes to Decline Decline in Barbiturate Use & Withdrawal of Carbrital SafetyConcerns->Decline Leads to Benzodiazepines Introduction of Benzodiazepines (Safer Alternative) Benzodiazepines->Decline Accelerates

Logical flow of the rise and fall of Carbrital in the context of sedative-hypnotic development.

Conclusion

Carbrital represents a significant chapter in the history of sedative-hypnotic pharmacology. Its combination of a barbiturate and a bromoureide provided effective sedation and hypnosis, but at the cost of a substantial risk of dependence and fatal overdose. The study of Carbrital and its components offers valuable insights into the mechanism of GABA-A receptor modulation and serves as a historical reminder of the importance of drug safety and the continuous search for therapeutic agents with improved risk-benefit profiles. For contemporary researchers and drug development professionals, the story of Carbrital underscores the critical need for rigorous preclinical and clinical evaluation of drug safety, particularly for agents acting on the central nervous system.

References

Foundational

Synergistic Sedative Effects of Carbromal and Pentobarbital in "Carbrital": An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The combination drug "Carbrital," historically significant in the study of sedative-hypnotics, exemplifies the principle of pharmacological synergy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination drug "Carbrital," historically significant in the study of sedative-hypnotics, exemplifies the principle of pharmacological synergy. This technical guide provides a detailed examination of the synergistic sedative effects of its two active components: carbromal (B1668436) and pentobarbital (B6593769). While the primary quantitative data from the seminal study by Chen and Ensor (1952) is not fully available in contemporary digital archives, this document synthesizes the known pharmacology of each agent, the nature of their interaction, and representative experimental methodologies for assessing such effects. The guide is intended to provide a comprehensive understanding of the principles underlying the sedative action of this combination, with a focus on their interaction with the GABA-A receptor complex.

Introduction to "Carbrital" and Sedative Synergy

"Carbrital" was a combination sedative-hypnotic drug containing carbromal and pentobarbital. The rationale for this combination was to leverage the differing pharmacokinetic profiles of the two drugs to achieve a rapid onset and prolonged duration of sedation. Pentobarbital, a short-acting barbiturate (B1230296), provides a rapid induction of sleep, while carbromal, a monoureide sedative, has a slower onset but a longer duration of action, thereby maintaining the hypnotic state.

A key pharmacological feature of "Carbrital" is the synergistic nature of the interaction between its components. This means that the combined sedative effect is greater than the simple sum of the individual effects of each drug at the same doses. The seminal work by Chen and Ensor in 1952 demonstrated this synergistic, rather than merely additive, central nervous system depressant effect.[1]

Pharmacology of the Constituent Compounds

Pentobarbital

Pentobarbital is a short-acting barbiturate that exerts its sedative, hypnotic, and anticonvulsant effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4]

  • Mechanism of Action: Pentobarbital binds to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl-) ion channel.[2] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus resulting in central nervous system depression. At higher concentrations, pentobarbital can directly activate the GABA-A receptor, even in the absence of GABA.[2]

  • Pharmacokinetics: Pentobarbital is readily absorbed orally and has a rapid onset of action. Its short duration of action is due to its redistribution from the brain to other tissues and its metabolism in the liver.

Carbromal

Carbromal, a brominated monoureide, was used as a sedative and hypnotic.[5][6] Its use has largely been superseded by agents with a more favorable safety profile.

  • Mechanism of Action: The mechanism of action of carbromal is also centered on the enhancement of GABAergic neurotransmission.[5] It is believed to have a mild barbiturate-like effect, potentiating the action of GABA at the GABA-A receptor.[7] This leads to an increase in chloride ion conductance and subsequent neuronal inhibition.

  • Pharmacokinetics: Carbromal has a slower onset of action compared to pentobarbital, which contributes to its role in maintaining sedation after the initial effects of pentobarbital have diminished.[1]

Synergistic Interaction of Pentobarbital and Carbromal

The study by Chen and Ensor (1952) on "Carbrital" in rats, which utilized a 1.5:4 ratio of pentobarbital to carbromal, highlighted the synergistic nature of their interaction.[1] The rapid hypnotic effect was primarily attributed to pentobarbital, while the prolonged sedation was maintained by carbromal.[1] The synergy implies that the two drugs, likely acting on different or overlapping sites on the GABA-A receptor complex, produce a greater-than-additive enhancement of GABAergic inhibition.

Quantitative Data

Table 1: Pharmacological Properties of Pentobarbital and Carbromal

PropertyPentobarbitalCarbromal
Drug Class BarbiturateMonoureide Sedative
Primary Mechanism Positive allosteric modulator of the GABA-A receptor (increases duration of channel opening)Positive allosteric modulator of the GABA-A receptor
Onset of Action RapidSlower
Duration of Action ShortLong
Primary Role in "Carbrital" Induction of sedation/hypnosisMaintenance of sedation/hypnosis

Table 2: Conceptual Representation of Synergistic Sedative Effect

Drug(s)DoseExpected Effect (Additive)Observed Effect (Synergistic)
PentobarbitalXSedation Level A-
CarbromalYSedation Level B-
Pentobarbital + CarbromalX + YSedation Level A + B> (Sedation Level A + B)

Experimental Protocols

The central nervous system depressant effects of "Carbrital" were determined by its anti-Metrazol activity in rats.[1] Metrazol (pentylenetetrazol) is a central nervous system stimulant that can induce convulsions. The ability of a sedative-hypnotic to protect against Metrazol-induced seizures is a measure of its CNS depressant activity.

Representative Protocol: Anti-Metrazol (Pentylenetetrazol) Seizure Threshold Test

This protocol is a representative example of how the anticonvulsant properties of a compound, and thus its sedative-hypnotic potential, might have been assessed.

  • Animals: Male Wistar rats (150-200g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration:

    • A control group receives the vehicle (e.g., saline or a suspension agent).

    • Test groups receive varying doses of pentobarbital, carbromal, or the "Carbrital" combination, typically administered orally or intraperitoneally.

  • Metrazol Challenge: At a predetermined time after drug administration (corresponding to the expected peak effect of the sedative), a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneous) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic and tonic-clonic seizures. The latency to the first seizure and the percentage of animals in each group protected from seizures are recorded.

  • Data Analysis: The dose of the test compound(s) required to protect 50% of the animals from seizures (the ED50) is calculated using probit analysis. For the drug combination, the demonstration of synergy would involve showing that the ED50 of the combination is significantly lower than what would be predicted by an additive model (e.g., using isobolographic analysis).

Visualizations

Signaling Pathway

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Decreased Neuronal Excitability (Sedation) Hyperpolarization->Neuronal_Inhibition GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Pentobarbital Pentobarbital Pentobarbital->GABA_A_Receptor Binds to allosteric site (prolongs opening) Carbromal Carbromal Carbromal->GABA_A_Receptor Binds to allosteric site (potentiates GABA)

Caption: GABA-A Receptor Signaling Pathway and Modulation by Pentobarbital and Carbromal.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_challenge Challenge Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis Animal_Groups Randomize Rats into Control and Treatment Groups Drug_Admin Administer Vehicle, Pentobarbital, Carbromal, or Combination Animal_Groups->Drug_Admin Metrazol_Injection Subcutaneous Injection of Metrazol Drug_Admin->Metrazol_Injection After appropriate delay Observe_Seizures Observe for Clonic and Tonic-Clonic Seizures Metrazol_Injection->Observe_Seizures Record_Data Record Seizure Latency and Incidence Observe_Seizures->Record_Data Calculate_ED50 Calculate ED50 for Seizure Protection Record_Data->Calculate_ED50 Isobolographic_Analysis Isobolographic Analysis to Determine Synergy Calculate_ED50->Isobolographic_Analysis

Caption: Workflow for Assessing Sedative Synergy using the Anti-Metrazol Test.

Conclusion

The combination of carbromal and pentobarbital in "Carbrital" provides a classic example of pharmacologic synergy in sedative-hypnotic therapy. By acting as positive allosteric modulators of the GABA-A receptor, these two compounds produce a central nervous system depressant effect that is greater than the sum of their individual actions. While the precise quantitative details from early studies are not fully accessible, the principles of their interaction remain a valuable case study for researchers and professionals in drug development. The understanding of such synergistic mechanisms is crucial for the rational design of combination therapies and for appreciating the complex interplay of drugs at the molecular level.

References

Exploratory

A-Technical-Guide-to-the-Neuropharmacology-of-Carbrital-and-Its-Constituents

-An-In-depth-Review-for-Drug-Development-and-Scientific-Research- Introduction Carbrital, a combination sedative-hypnotic, leverages the synergistic effects of a barbiturate (B1230296) and a bromoureide to achieve its th...

Author: BenchChem Technical Support Team. Date: December 2025

-An-In-depth-Review-for-Drug-Development-and-Scientific-Research-

Introduction

Carbrital, a combination sedative-hypnotic, leverages the synergistic effects of a barbiturate (B1230296) and a bromoureide to achieve its therapeutic actions.[1][2][3] This technical guide provides a comprehensive overview of the neuropharmacology of Carbrital's active ingredients: pentobarbital (B6593769) and carbromal (B1668436). It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into their mechanisms of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and experimental methodologies.

1. Core Components of Carbrital

Carbrital is a formulation that combines two centrally acting depressants:

  • Pentobarbital: A short-acting barbiturate.[4][5]

  • Carbromal: A monoureide sedative-hypnotic.[6][7]

The combination of these two agents aims to produce a more potent and sustained sedative and hypnotic effect.[8][9]

2. Neuropharmacology of Pentobarbital

Pentobarbital is a well-characterized barbiturate with potent central nervous system (CNS) depressant effects.[10]

2.1. Mechanism of Action

Pentobarbital's primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[10][11]

  • GABA-A Receptor Potentiation: It binds to a specific site on the GABA-A receptor complex, increasing the duration of chloride channel opening induced by GABA.[11][12] This leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and a potentiation of GABA's inhibitory effects.[11]

  • Direct GABA-A Agonism: At higher concentrations, pentobarbital can directly activate the GABA-A receptor, even in the absence of GABA.[5]

  • Glutamate (B1630785) Receptor Inhibition: Pentobarbital also has inhibitory effects on glutamate receptors, which contributes to its overall CNS depressant activity.[10][13]

Signaling Pathway of Pentobarbital at the GABA-A Receptor

Pentobarbital Pentobarbital GABA_A_Receptor GABA-A Receptor Pentobarbital->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases duration of opening Neuronal_Membrane Neuronal Membrane Chloride_Channel->Neuronal_Membrane Enhances Cl- influx Hyperpolarization Neuronal Hyperpolarization Neuronal_Membrane->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression

Caption: Pentobarbital's modulation of the GABA-A receptor.

2.2. Pharmacokinetics

The pharmacokinetic profile of pentobarbital is characterized by rapid onset and a relatively short duration of action.

ParameterValueReference
Bioavailability 70-90% (oral)[4]
Protein Binding 20-45%[4]
Metabolism Hepatic (CYP450 enzymes)[10][11]
Elimination Half-Life 15-50 hours (dose-dependent)[10][11][14]
Onset of Action (IV) Almost immediate[14]
Volume of Distribution ~1 L/kg[10][12]

2.3. Pharmacodynamics

Pentobarbital exhibits a dose-dependent effect on the CNS, ranging from sedation to anesthesia.[13][14]

EffectTherapeutic ConcentrationToxic ConcentrationReference
Sedation 1-5 mcg/mL>10 mcg/mL[10]
Therapeutic Coma 20-50 mcg/mL-[10]
Intracranial Pressure Reduction 30-40 mcg/mL-[10]

3. Neuropharmacology of Carbromal

Carbromal is a sedative and hypnotic agent belonging to the bromoureide class.[6][7]

3.1. Mechanism of Action

Similar to pentobarbital, carbromal's primary mechanism involves the enhancement of GABAergic neurotransmission.[6][7]

  • GABA-A Receptor Modulation: It potentiates the effects of GABA at the GABA-A receptor, leading to increased chloride conductance and neuronal inhibition.[6][7]

  • Barbiturate-like Effects: Carbromal is suggested to have mild barbiturate-like properties, contributing to its sedative effects.[6]

3.2. Pharmacokinetics

Carbromal is readily absorbed orally and undergoes hepatic metabolism.

ParameterValueReference
Absorption Rapidly absorbed from the GI tract[7]
Metabolism Hepatic, with production of bromide ions[15][16]
Onset of Action 30-60 minutes[7]

3.3. Pharmacodynamics

Carbromal produces dose-related CNS depression. Chronic use can lead to the accumulation of bromide ions, resulting in a condition known as bromism, characterized by neurological and psychiatric symptoms.[15]

4. Experimental Protocols

4.1. Receptor Binding Assay for GABA-A Receptor Modulators

This protocol outlines a general procedure for assessing the binding of compounds like pentobarbital to the GABA-A receptor.

Experimental Workflow for a Radioligand Binding Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis A Isolate synaptic membranes from brain tissue D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand solution (e.g., [3H]muscimol) B->D C Prepare test compound dilutions (e.g., pentobarbital) C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify bound radioactivity (scintillation counting) E->F G Determine IC50 and Ki values F->G

References

Foundational

Carbrital: A Comprehensive Technical Guide to Pharmacokinetics and Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals Introduction Carbrital, a combination of pentobarbital (B6593769) and carbromal (B1668436), has historically been utilized for its sedative and hypnotic pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbrital, a combination of pentobarbital (B6593769) and carbromal (B1668436), has historically been utilized for its sedative and hypnotic properties. Understanding the pharmacokinetic profile and metabolic fate of its constituent compounds is paramount for assessing its efficacy, safety, and potential for drug-drug interactions. This technical guide provides a detailed overview of the pharmacokinetics and drug metabolism of Carbrital, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetics of Carbrital Components

The overall pharmacokinetic profile of Carbrital is a composite of the individual characteristics of pentobarbital and carbromal.

Pentobarbital

Pentobarbital is a short-acting barbiturate. Following oral administration, it is readily absorbed from the gastrointestinal tract.[1]

Table 1: Quantitative Pharmacokinetic Parameters of Pentobarbital

ParameterValueReference
Bioavailability------
Protein Binding20-45%[1]
Volume of Distribution------
MetabolismHepatic[2]
Elimination Half-life15-48 hours[2]
ExcretionRenal (as metabolites)[2]
Carbromal

Carbromal is a monoureide sedative and hypnotic. Limited quantitative pharmacokinetic data for carbromal is available in the public domain.

Table 2: Quantitative Pharmacokinetic and Metabolism Data of Carbromal

ParameterValueReference
Peak Serum Concentration (Carbromal)30 nmol/mL (after 1g oral dose)---
Peak Serum Concentration (Bromoethylbutyramide)up to 20 nmol/mL (after 1g oral dose)---
Peak Serum Concentration (Ethylbutyrylurea)2-3 nmol/mL (after 1g oral dose)---
Time to Peak Concentration (Metabolites)4-5 hours---

Drug Metabolism of Carbrital Components

Both pentobarbital and carbromal undergo extensive metabolism, primarily in the liver, before excretion.

Pentobarbital Metabolism

Pentobarbital is metabolized by the hepatic microsomal enzyme system.[2] The primary routes of metabolism involve oxidation of the side chains. Barbiturates, as a class, are known to be inducers of cytochrome P450 (CYP) enzymes.[2][3] Pentobarbital specifically has been shown to induce CYP2B and CYP3A enzymes.[3]

Carbromal Metabolism

Carbromal is also metabolized in the liver. The main metabolic pathway involves debromination and the formation of active metabolites, including bromoethylbutyramide and ethylbutyrylurea.[4] The cytochrome P450 enzyme system is implicated in its metabolism.[4]

Signaling and Metabolic Pathways

The metabolism of Carbrital's components involves key enzymatic pathways, primarily the cytochrome P450 system.

cluster_pentobarbital Pentobarbital Metabolism cluster_carbromal Carbromal Metabolism Carbrital Carbrital Pentobarbital Pentobarbital Carbrital->Pentobarbital Carbromal Carbromal Carbrital->Carbromal P450 P450 Pentobarbital->P450 CYP2B, CYP3A CYP_Carbromal CYP_Carbromal Carbromal->CYP_Carbromal CYP450 Oxidized_Metabolites Oxidized_Metabolites P450->Oxidized_Metabolites Oxidation Excretion Excretion Oxidized_Metabolites->Excretion Bromoethylbutyramide Bromoethylbutyramide CYP_Carbromal->Bromoethylbutyramide Debromination Ethylbutyrylurea Ethylbutyrylurea Bromoethylbutyramide->Ethylbutyrylurea Excretion_Carbromal Excretion_Carbromal Ethylbutyrylurea->Excretion_Carbromal Excretion

Metabolic pathways of Carbrital's components.

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of Carbrital and assess potential drug-drug interactions between its components.

1. Animal Model: Male Sprague-Dawley rats (250-300g).

2. Dosing:

  • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

  • Group 2: Pentobarbital (e.g., 50 mg/kg, oral gavage).

  • Group 3: Carbromal (e.g., 100 mg/kg, oral gavage).

  • Group 4: Carbrital (e.g., 50 mg/kg pentobarbital + 100 mg/kg carbromal, oral gavage).

3. Blood Sampling:

  • Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect samples into heparinized tubes and centrifuge to obtain plasma.

4. Sample Analysis (LC-MS/MS Method):

  • Sample Preparation: Perform protein precipitation of plasma samples with acetonitrile (B52724). Evaporate the supernatant and reconstitute in the mobile phase.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode for pentobarbital and positive mode for carbromal and its metabolites. Monitor specific parent-to-product ion transitions for each analyte.

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis.

  • Statistically compare the parameters of pentobarbital and carbromal when administered alone versus in combination to assess for potential interactions.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol is designed to determine the in vitro metabolic stability of pentobarbital and carbromal.

1. Reagents:

  • Human liver microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate (B84403) buffer (pH 7.4).

  • Test compounds (pentobarbital, carbromal).

  • Acetonitrile (for reaction termination).

2. Incubation:

  • Pre-incubate HLM with the test compounds in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding cold acetonitrile.

3. Sample Analysis:

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining parent drug concentration using a validated LC-MS/MS method as described in the in vivo protocol.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Clint).

Experimental Workflow

The following diagram illustrates a typical workflow for a comprehensive pharmacokinetic and drug metabolism study of a combination drug like Carbrital.

cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis & Interpretation invitro In Vitro Metabolism (Liver Microsomes, Hepatocytes) sample_prep Sample Preparation (Protein Precipitation/SPE) invitro->sample_prep invivo In Vivo Pharmacokinetics (Rodent Model) invivo->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis met_id Metabolite Identification lcms->met_id ddi Drug-Drug Interaction Assessment pk_analysis->ddi met_id->ddi

Experimental workflow for Carbrital studies.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics and drug metabolism of Carbrital's components, pentobarbital and carbromal. The provided data tables, pathway diagrams, and experimental protocols offer a framework for researchers to design and execute comprehensive studies. Further investigation into the quantitative aspects of carbromal's pharmacokinetics and a more detailed elucidation of the specific CYP isozymes involved in the metabolism of both compounds are warranted to fully characterize the disposition of Carbrital and its potential for clinically significant drug interactions.

References

Exploratory

Carbrital: A Technical Review of its Historical Clinical Use and Eventual Withdrawal

For Researchers, Scientists, and Drug Development Professionals Abstract Carbrital, a combination of the short-acting barbiturate (B1230296) pentobarbital (B6593769) sodium and the sedative-hypnotic carbromal (B1668436),...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbrital, a combination of the short-acting barbiturate (B1230296) pentobarbital (B6593769) sodium and the sedative-hypnotic carbromal (B1668436), was historically prescribed for the short-term treatment of insomnia and for preoperative sedation. Its rapid onset of action, attributed to pentobarbital, and prolonged sedative effect, maintained by carbromal, offered a synergistic approach to managing sleep disorders. However, the therapeutic reign of Carbrital and other barbiturate-containing medications was curtailed by a growing understanding of their significant risks, including a high potential for abuse, physical and psychological dependence, severe withdrawal symptoms, and a narrow therapeutic index leading to a high risk of fatal overdose. This technical guide provides an in-depth review of the historical clinical applications of Carbrital, its pharmacological properties, the experimental methodologies used to characterize its effects, and the clinical and safety concerns that ultimately led to its withdrawal from widespread clinical use.

Introduction

In the mid-20th century, barbiturates were a cornerstone of sedative and hypnotic therapy.[1] Carbrital, marketed by Parke-Davis, was a prominent combination product containing pentobarbital sodium and carbromal.[2] It was indicated for conditions requiring sedation and hypnosis, such as insomnia, and for use in minor surgery and obstetrics.[2] The rationale for this combination was the rapid induction of sleep by pentobarbital, followed by the sustained sedative action of carbromal. However, the very properties that made barbiturates effective also rendered them dangerous, leading to a paradigm shift in the pharmacological management of anxiety and insomnia with the advent of benzodiazepines.[1]

Active Pharmaceutical Ingredients

Carbrital's pharmacological profile was a composite of its two active ingredients:

  • Pentobarbital Sodium: A short-acting barbiturate.[3]

  • Carbromal: A bromoureide derivative with sedative-hypnotic properties.[4]

Historical Clinical Applications

Carbrital was primarily used for:

  • Short-term management of insomnia: To induce and maintain sleep.[2]

  • Preoperative sedation: To calm patients before surgical procedures.[2]

  • Sedation in obstetrics and minor surgery. [2]

Pharmacological Profile

Mechanism of Action

Both pentobarbital and carbromal exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).

  • Pentobarbital: Binds to a specific site on the GABA-A receptor, prolonging the duration of chloride channel opening induced by GABA.[3][5] This enhanced chloride influx leads to hyperpolarization of the neuronal membrane and a potentiation of GABA's inhibitory effects, resulting in CNS depression.[3][5]

  • Carbromal: Also enhances the action of GABA, contributing to CNS depression.[6][7] Its mechanism is considered to be similar to that of barbiturates, though it is structurally distinct.[6]

The combination of these two agents in Carbrital was intended to produce a synergistic sedative and hypnotic effect.

Data Presentation: Pharmacokinetic and Toxicological Parameters

The following tables summarize the available quantitative data for pentobarbital and carbromal. It is important to note that detailed human pharmacokinetic data for carbromal is limited in the available literature.

Table 1: Pharmacokinetic Parameters of Pentobarbital in Humans

ParameterValueReference(s)
Elimination Half-life 15 - 50 hours (dose-dependent)[Pentobarbital - StatPearls - NCBI Bookshelf - NIH]
Volume of Distribution Approximately 1 L/kg[Pentobarbital - StatPearls - NCBI Bookshelf - NIH]
Metabolism Primarily hepatic via microsomal enzymes[Pentobarbital - StatPearls - NCBI Bookshelf - NIH]
Therapeutic Serum Concentration (Sedation) 1 - 5 mcg/mL[3]
Toxic Serum Concentration (Sedation) > 10 mcg/mL[3]
Lethal Dose 2 - 10 grams (in adults)[3]

Table 2: Toxicological and Metabolic Data for Carbromal

ParameterValueSpeciesReference(s)
LD50 (intraperitoneal) 1.8 mmoles/kgRat[8]
Therapeutic Dose Serum Concentration (1.0 g dose) Carbromal: 30 µmoles/LHuman[8]
Bromoethylbutyramide (metabolite): up to 20 µmoles/LHuman[8]
Ethylbutyrylurea (metabolite): 2-3 µmoles/LHuman[8]
Acute Poisoning Serum Concentration Carbromal: ~200 µmoles/LHuman[8]
Bromoethylbutyramide (metabolite): ~350 µmoles/LHuman[8]
Ethylbutyrylurea (metabolite): ~50 µmoles/LHuman[8]
Metabolism Major metabolites: bromoethylbutyramide, ethylbutyrylurea, and inorganic bromide.Human[8]

Experimental Protocols

Preclinical Evaluation of Sedative-Hypnotic Effects

Objective: To determine the sedative and hypnotic efficacy of a compound in an animal model.

Animal Model:

  • Species: Mice or rats.

  • Housing: Standard laboratory conditions with a regular light-dark cycle.

Methodology (based on pentobarbital-induced sleeping time potentiation):

  • Animal Groups: Animals are divided into control and experimental groups.

  • Drug Administration: The experimental group receives the test compound (e.g., carbromal or a combination) via a specific route (e.g., intraperitoneal or oral). The control group receives a vehicle.

  • Pentobarbital Challenge: After a predetermined time, all animals are administered a sub-hypnotic or hypnotic dose of pentobarbital.

  • Assessment of Sleep: The primary endpoints measured are:

    • Sleep Latency: The time from pentobarbital administration to the loss of the righting reflex (the ability of the animal to right itself when placed on its back).

    • Sleep Duration: The time from the loss to the regaining of the righting reflex.

  • Data Analysis: A significant increase in sleep duration or a decrease in sleep latency in the experimental group compared to the control group indicates a sedative-hypnotic effect.

Quantification of Pentobarbital in Biological Samples (Gas Chromatography-Mass Spectrometry - GC-MS)

Objective: To accurately quantify the concentration of pentobarbital in biological matrices such as blood, plasma, or urine for pharmacokinetic studies or toxicological analysis.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • An internal standard (e.g., a deuterated analog of pentobarbital) is added to the biological sample.

    • The sample is acidified, and pentobarbital is extracted into an organic solvent (e.g., methylene (B1212753) chloride or a chloroform-isopropanol mixture).

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent.

  • Derivatization (Optional but common):

    • The extracted pentobarbital is often derivatized (e.g., by methylation) to improve its chromatographic properties and sensitivity.

  • GC-MS Analysis:

    • An aliquot of the prepared sample is injected into a gas chromatograph.

    • The components are separated based on their volatility and interaction with the stationary phase of the GC column.

    • The separated components enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects and quantifies specific ions characteristic of pentobarbital and the internal standard.

  • Quantification:

    • A calibration curve is generated using standards of known pentobarbital concentrations.

    • The concentration of pentobarbital in the unknown sample is determined by comparing its peak area ratio (relative to the internal standard) to the calibration curve.

Withdrawal from the Market

A specific, official withdrawal notice for Carbrital from regulatory agencies like the FDA is not prominently available, likely because its decline in use was part of a broader therapeutic shift away from barbiturates. The withdrawal of barbiturates from widespread use as sedative-hypnotics was driven by a confluence of factors related to their unfavorable risk-benefit profile.

Key Reasons for Withdrawal
  • High Potential for Abuse and Dependence: Barbiturates are known to be habit-forming, leading to both psychological and physical dependence, particularly with prolonged use of high doses.[9] Daily administration of 600 to 800 mg of pentobarbital for over a month is sufficient to produce withdrawal seizures.[9]

  • Severe Withdrawal Syndrome: Abrupt cessation of barbiturates after long-term use can trigger a severe and potentially life-threatening withdrawal syndrome.[9] Symptoms can include anxiety, insomnia, tremors, delirium, convulsions, and in some cases, death.[9]

  • Narrow Therapeutic Index and Risk of Overdose: The difference between a therapeutic dose and a toxic or lethal dose of barbiturates is small.[3] Overdose, often exacerbated by the concurrent use of other CNS depressants like alcohol, can lead to respiratory depression, coma, and death.[3][9]

  • Development of Safer Alternatives: The introduction of benzodiazepines in the 1960s provided a safer alternative for the treatment of anxiety and insomnia.[1] Benzodiazepines have a wider therapeutic index, a lower potential for abuse and dependence, and a less severe withdrawal syndrome compared to barbiturates.[1]

  • Adverse Effects: Carbrital and its components were associated with a range of adverse effects, including:

    • Carbromal-related: Skin rashes, purpura, and the risk of bromism with prolonged use, which can manifest as psychiatric disturbances.[10]

    • Pentobarbital-related: Drowsiness, lethargy, residual sedation ("hangover" effect), and impairment of cognitive and motor functions.[9]

Visualizations

Signaling Pathway

G cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) Chloride Chloride Ions (Cl-) GABA_A_Receptor->Chloride Increases influx of GABA GABA GABA->GABA_A_Receptor Binds to receptor Pentobarbital Pentobarbital Pentobarbital->GABA_A_Receptor Allosterically binds, prolongs channel opening Carbromal Carbromal Carbromal->GABA_A_Receptor Enhances GABA effect Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Leads to CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression Results in

Caption: Mechanism of action of Carbrital's components on the GABA-A receptor.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Groups Divide Animals into Control and Test Groups Drug_Admin Administer Vehicle (Control) or Test Compound (Test) Animal_Groups->Drug_Admin Pentobarbital_Admin Administer Standard Dose of Pentobarbital to All Groups Drug_Admin->Pentobarbital_Admin Observe Observe for Loss and Regaining of Righting Reflex Pentobarbital_Admin->Observe Measure Measure Sleep Latency and Sleep Duration Observe->Measure Compare Compare Results Between Control and Test Groups Measure->Compare Conclusion Draw Conclusion on Sedative-Hypnotic Effect Compare->Conclusion

Caption: Workflow for preclinical evaluation of sedative-hypnotic effects.

Logical Relationship Diagram

G cluster_risks Inherent Risks of Barbiturates cluster_market Market and Regulatory Factors Carbrital Carbrital (Pentobarbital + Carbromal) Abuse High Potential for Abuse and Dependence Carbrital->Abuse Withdrawal Severe and Potentially Fatal Withdrawal Syndrome Carbrital->Withdrawal Overdose Narrow Therapeutic Index (High Risk of Overdose) Carbrital->Overdose SideEffects Adverse Effects (e.g., Bromism, Hangover) Carbrital->SideEffects Risk_Benefit Unfavorable Risk-Benefit Profile Abuse->Risk_Benefit Withdrawal->Risk_Benefit Overdose->Risk_Benefit SideEffects->Risk_Benefit Safer_Alts Development of Safer Alternatives (Benzodiazepines) Safer_Alts->Risk_Benefit Discontinuation Clinical Discontinuation and Market Withdrawal Risk_Benefit->Discontinuation

Caption: Factors leading to the withdrawal of Carbrital from the market.

Conclusion

Carbrital represents a significant chapter in the history of pharmacotherapy for insomnia and sedation. Its combination of pentobarbital and carbromal provided effective CNS depression, but at a considerable cost to patient safety. The eventual decline of Carbrital and other barbiturates was not due to a lack of efficacy, but rather a greater understanding of their profound risks, including addiction, severe withdrawal, and the potential for fatal overdose. The story of Carbrital serves as a crucial case study for drug development professionals, highlighting the importance of a favorable risk-benefit profile and the continual evolution of therapeutic standards in the pursuit of safer and more effective medications. The shift from barbiturates to benzodiazepines, and subsequently to newer hypnotics with more targeted mechanisms of action, underscores the progress in neuropharmacology and the ongoing commitment to patient safety.

References

Foundational

The Impact of Carbrital on Sleep Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Carbrital, a combination sedative-hypnotic agent, was historically prescribed for the short-term treatment of insomnia. This technical guide provid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbrital, a combination sedative-hypnotic agent, was historically prescribed for the short-term treatment of insomnia. This technical guide provides an in-depth analysis of Carbrital's core components, its mechanism of action, and its profound impact on the architecture of sleep. By examining available clinical data, primarily focusing on its active ingredient pentobarbital (B6593769), this document aims to offer a comprehensive resource for researchers and professionals in the field of sleep medicine and pharmacology. The guide details the quantitative effects on sleep stages, outlines experimental protocols for studying such effects, and visualizes the underlying neurobiological signaling pathways.

Introduction

Carbrital is a pharmaceutical compound that combines the sedative and hypnotic properties of two active ingredients: pentobarbital, a short-acting barbiturate (B1230296), and carbromal (B1668436), a monoureide derivative. Its primary therapeutic application was to induce and maintain sleep in individuals with insomnia. Understanding the specific effects of Carbrital on sleep architecture is crucial for comprehending its therapeutic window, potential side effects, and the broader implications of GABAA receptor modulation on sleep regulation.

The sleep-inducing properties of Carbrital stem from its components' ability to enhance the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This guide will delve into the quantitative changes observed in sleep patterns following the administration of pentobarbital, the main active component of Carbrital, and provide a framework for the experimental investigation of such sedative-hypnotics.

Chemical Composition and Mechanism of Action

Carbrital's pharmacological activity is the result of the synergistic action of its two components:

  • Pentobarbital Sodium: A barbiturate that acts as a positive allosteric modulator of the GABAA receptor.

  • Carbromal: A brominated monoureide that also possesses sedative and hypnotic properties, believed to act in a manner similar to barbiturates by enhancing GABAA receptor function.

The primary mechanism of action for both compounds involves their interaction with the GABAA receptor complex in the central nervous system. By binding to a site distinct from the GABA binding site, they increase the duration of the chloride channel opening induced by GABA. This leads to an enhanced influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a potentiation of the inhibitory effect of GABA. This widespread neuronal inhibition is responsible for the sedative and hypnotic effects of Carbrital.

Signaling Pathway of Carbrital's Active Components

The following diagram illustrates the signaling pathway through which pentobarbital and carbromal exert their effects on the GABAA receptor.

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAa_Receptor GABAa Receptor GABA->GABAa_Receptor Binds to GABA site Carbrital Carbrital (Pentobarbital, Carbromal) Carbrital->GABAa_Receptor Binds to allosteric site Cl_ion Cl- Ion GABAa_Receptor->Cl_ion Prolongs Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Increased Influx CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression Leads to

Figure 1: Signaling pathway of Carbrital's components at the GABAA receptor.

Quantitative Impact on Sleep Architecture

Clinical studies, particularly those focusing on pentobarbital, have provided quantitative data on the alterations in sleep architecture following administration. A key study by Kay et al. (1972) in human subjects provides the most direct evidence of these effects. The findings from this and other relevant studies are summarized in the table below.

Sleep ParameterEffect of PentobarbitalQuantitative ChangeCitation
Sleep Latency DecreasedTime to fall asleep is shortened.[1]
Total Sleep Time IncreasedOverall duration of sleep is extended.[1]
REM Sleep DecreasedReduction in the number and duration of REM episodes.[1]
Onset of the first REM episode is delayed.
Prevalence of eye movements during REM is decreased.
NREM Stage 1 Likely DecreasedGeneral trend for sedative-hypnotics.
NREM Stage 2 IncreasedSignificant increase in "spindle sleep".[1]
Increased incidence of spindle bursts.
NREM Stage 3 & 4 (SWS) Minimal EffectLittle to no significant change observed.[1]
Arousals DecreasedFewer disruptions during REM sleep.
Body Movements DecreasedReduction in overall body motility during sleep.
Muscle Tension DecreasedLowered muscle tone during sleep.

Experimental Protocols

To investigate the effects of a sedative-hypnotic agent like Carbrital on sleep architecture, a randomized, double-blind, placebo-controlled crossover study using polysomnography (PSG) is the gold standard. The following protocol outlines the key methodological considerations.

Study Design

A crossover design is optimal to minimize inter-subject variability. Each participant would receive both the active drug (Carbrital) and a placebo on separate occasions, with a sufficient washout period in between to prevent carryover effects.

Participant Selection
  • Inclusion Criteria: Healthy adult volunteers with no history of sleep disorders, psychiatric conditions, or substance abuse. A consistent sleep-wake schedule should be maintained for at least two weeks prior to the study.

  • Exclusion Criteria: Individuals with known sensitivities to barbiturates or other CNS depressants, those taking concomitant medications that could affect sleep, and individuals with occupations requiring high alertness (e.g., pilots, heavy machinery operators).

Polysomnography (PSG) Procedure

Participants would undergo overnight PSG recordings in a sleep laboratory. The standard PSG montage would include:

  • Electroencephalography (EEG): To monitor brain wave activity for sleep staging.

  • Electrooculography (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.

  • Electromyography (EMG): To measure muscle tone, typically from the chin and legs.

  • Electrocardiography (ECG): To monitor heart rate and rhythm.

  • Respiratory Monitoring: Including airflow, respiratory effort, and oxygen saturation to assess for any respiratory depression.

Experimental Workflow

The following diagram outlines the workflow for a clinical trial investigating the effects of Carbrital on sleep architecture.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention (Crossover) cluster_data Phase 3: Data Collection & Analysis cluster_outcome Phase 4: Outcome Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_PSG Baseline Polysomnography (Adaptation Night) Informed_Consent->Baseline_PSG Randomization Randomization Baseline_PSG->Randomization Group_A Group A: Carbrital First Randomization->Group_A Group_B Group B: Placebo First Randomization->Group_B PSG_Drug Overnight PSG (Drug Administration) Group_A->PSG_Drug PSG_Placebo Overnight PSG (Placebo Administration) Group_B->PSG_Placebo Washout Washout Period Washout->PSG_Drug Washout->PSG_Placebo PSG_Drug->Washout Data_Analysis Sleep Stage Scoring & Statistical Analysis PSG_Drug->Data_Analysis PSG_Placebo->Washout PSG_Placebo->Data_Analysis Results Quantitative Data on Sleep Architecture Changes Data_Analysis->Results

Figure 2: Experimental workflow for a clinical trial on Carbrital.
Data Analysis

Sleep records would be scored by trained technicians according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual). Key variables for analysis would include:

  • Total Sleep Time (TST)

  • Sleep Onset Latency (SOL)

  • Wake After Sleep Onset (WASO)

  • Sleep Efficiency (SE)

  • Latency to each sleep stage

  • Percentage of time spent in each sleep stage (N1, N2, N3, REM)

Statistical analysis would involve comparing the sleep parameters between the Carbrital and placebo conditions using appropriate statistical tests (e.g., paired t-tests or Wilcoxon signed-rank tests).

Logical Relationships in Carbrital's Impact on Sleep

The following diagram illustrates the logical progression from the administration of Carbrital to the observed changes in sleep architecture and potential clinical consequences.

Logical_Relationships Carbrital_Admin Carbrital Administration GABAa_Modulation Positive Allosteric Modulation of GABAA Receptors Carbrital_Admin->GABAa_Modulation Neuronal_Inhibition Enhanced Neuronal Inhibition GABAa_Modulation->Neuronal_Inhibition Sleep_Architecture_Changes Alterations in Sleep Architecture Neuronal_Inhibition->Sleep_Architecture_Changes REM_Suppression REM Sleep Suppression Sleep_Architecture_Changes->REM_Suppression N2_Increase Increase in N2 Sleep Sleep_Architecture_Changes->N2_Increase SWS_Unaffected Slow-Wave Sleep Largely Unaffected Sleep_Architecture_Changes->SWS_Unaffected Clinical_Effects Clinical & Subjective Effects Sleep_Architecture_Changes->Clinical_Effects Altered_Dreaming Altered Dream Recall REM_Suppression->Altered_Dreaming Non-Restorative_Sleep Potential for Non-Restorative Sleep (long-term) REM_Suppression->Non-Restorative_Sleep Reduced_Latency Reduced Sleep Latency Clinical_Effects->Reduced_Latency Increased_TST Increased Total Sleep Time Clinical_Effects->Increased_TST

Figure 3: Logical relationships of Carbrital's effects on sleep.

Conclusion

Carbrital, through the action of its primary component pentobarbital, exerts a significant and quantifiable impact on human sleep architecture. Its primary effects include a marked suppression of REM sleep and an increase in stage 2 NREM sleep, with minimal influence on slow-wave sleep. While effective in reducing sleep latency and increasing total sleep time, the alterations to the natural sleep cycle, particularly the reduction in REM sleep, raise questions about the restorative quality of the sleep induced. This technical guide provides a foundational understanding for researchers and drug development professionals working with sedative-hypnotic compounds that modulate the GABAA receptor, highlighting the importance of detailed polysomnographic analysis in characterizing their effects on sleep. Further research would be beneficial to elucidate the specific contributions of carbromal to the overall effects of Carbrital on sleep architecture.

References

Exploratory

The Dual Role of Bromine in the Sedative-Hypnotic Action of Carbromal: A Technical Guide

Abstract Carbromal (B1668436) (Adalin), a monoureide derivative first synthesized in 1909, was historically utilized as a sedative and hypnotic agent. Its efficacy is intrinsically linked to the presence of a bromine ato...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carbromal (B1668436) (Adalin), a monoureide derivative first synthesized in 1909, was historically utilized as a sedative and hypnotic agent. Its efficacy is intrinsically linked to the presence of a bromine atom within its molecular structure. This technical guide provides an in-depth analysis of the multifaceted role of bromine in the sedative effects of carbromal. The sedative action is a dual mechanism: an initial, direct positive allosteric modulation of the GABA-A receptor by the intact carbromal molecule and its active brominated metabolites, and a subsequent, long-lasting central nervous system (CNS) depression caused by the accumulation of inorganic bromide ions following metabolism. This document details the underlying signaling pathways, metabolic transformations, comparative quantitative data on sedative potency, and the experimental protocols used to elucidate these mechanisms.

Introduction

Carbromal, chemically (2-Bromo-2-ethylbutyryl)urea, belongs to the bromoureide class of drugs, which were widely prescribed for anxiety and insomnia before the advent of benzodiazepines.[1][2] While its clinical use has declined due to a narrow therapeutic index and the risk of chronic toxicity (bromism), carbromal remains a valuable model compound for studying sedative-hypnotic mechanisms and structure-activity relationships (SAR).[2] The central hypothesis of this guide is that the bromine atom is not merely a structural component but plays a critical and dual role in the drug's pharmacological profile, contributing to both its therapeutic effect and its toxicity.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism for the acute sedative and anxiolytic effects of carbromal is its action on the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[1][3] Carbromal acts as a positive allosteric modulator (PAM) at a site on the GABA-A receptor complex, which is distinct from the binding site of GABA itself.[3][4] This mechanism is functionally similar to that of barbiturates.[2]

The binding of carbromal to the receptor enhances the effect of GABA, increasing the frequency and/or duration of the opening of the receptor's integrated chloride (Cl⁻) ion channel.[5][6] The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential. This widespread increase in neuronal inhibition across the CNS manifests as sedation, hypnosis, and anxiolysis.[6]

GABAA_Pathway Carbromal Carbromal Molecule GABA_Receptor GABA-A Receptor (Allosteric Site) Carbromal->GABA_Receptor Binds to Channel_Opening Chloride (Cl⁻) Channel Opens / Stays Open Longer GABA_Receptor->Channel_Opening Enhances effect of GABA GABA GABA GABA_Binding GABA Binding (Orthosteric Site) GABA->GABA_Binding Binds to GABA_Binding->Channel_Opening Cl_Influx Influx of Cl⁻ Ions Channel_Opening->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Sedation Sedation / Hypnosis Inhibition->Sedation

Figure 1. Signaling pathway of Carbromal's action on the GABA-A receptor.

The Pivotal Role of the Bromine Atom

Structure-Activity Relationship: Potency of the Intact Molecule

The sedative potency of carbromal is critically dependent on the bromine atom. This is demonstrated by comparing the pharmacological activity of carbromal to its metabolites, including its non-brominated analogue, ethylbutyrylurea.[7] Studies in rats have shown that ethylbutyrylurea has significantly lower narcotic activity—approximately one-third that of carbromal.[7] This indicates that the highly electronegative and lipophilic bromine atom is a key feature for effective interaction with the allosteric binding site on the GABA-A receptor, thereby enhancing its modulatory activity. The anticonvulsant activity of ethylbutyrylurea was also found to be two to three times less than that of carbromal.[7]

Metabolism: Generation of Active Metabolites and Inorganic Bromide

Carbromal is extensively metabolized in the liver, primarily through modification of the urea (B33335) moiety and reductive debromination.[7] This process yields two key types of products that contribute to its overall pharmacological profile:

  • Active Organic Metabolites: The major metabolite, bromoethylbutyramide , retains the bromine atom and exhibits significant sedative properties. Its narcotic activity is estimated to be about 66% that of the parent compound, and it is a potent anticonvulsant.[7] The presence of this active metabolite contributes to the duration of the drug's effect.

  • Inorganic Bromide (Br⁻): Reductive debromination cleaves the bromine from the carbon backbone, releasing bromide ions into circulation.[7] Bromide itself is a CNS depressant. It has a very long elimination half-life and accumulates with chronic use. This accumulation leads to a condition known as bromism , characterized by neurological and psychiatric symptoms such as confusion, memory loss, and psychosis.[2] Furthermore, inorganic bromide has been found to increase the narcotic activity of both carbromal and bromoethylbutyramide, suggesting a synergistic effect.[7]

Metabolism_Pathway cluster_effects Pharmacological Effects Carbromal Carbromal Metabolism Hepatic Metabolism Carbromal->Metabolism GABA_Effect Acute Sedation (GABA-A Modulation) Carbromal->GABA_Effect BEBA Bromoethylbutyramide (Active Metabolite) Metabolism->BEBA Retains Br EBU Ethylbutyrylurea (Less Active Metabolite) Metabolism->EBU Loses Br Bromide Inorganic Bromide (Br⁻) Metabolism->Bromide Loses Br BEBA->GABA_Effect Bromism_Effect Chronic Sedation & Toxicity (Bromism) Bromide->Bromism_Effect

Figure 2. Carbromal metabolism and the dual mechanism of sedation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of carbromal and its metabolites.

Table 1: Comparative Toxicity and Narcotic Activity in Rats

Compound Route of Administration LD₅₀ (mmoles/kg) Relative Narcotic Activity (%)
Carbromal Intraperitoneal 1.8 100
Bromoethylbutyramide Intraperitoneal 1.5 66
Ethylbutyrylurea Intraperitoneal 5.0 33
Phenobarbitone (for comparison) Intraperitoneal 0.9 100

Data sourced from a toxicological study in rats.[7]

Table 2: Human Serum Concentrations of Carbromal and Metabolites

Condition Carbromal (µmoles/L) Bromoethylbutyramide (µmoles/L) Ethylbutyrylurea (µmoles/L)
Therapeutic Dose (1.0 g) ~30 up to 20 2 - 3
Acute Poisoning ~200 ~350 ~50

Data from healthy volunteers and acutely poisoned patients. The degree of CNS depression was found to correlate with the serum concentrations of carbromal and bromoethylbutyramide.[7]

Experimental Protocols

The sedative-hypnotic properties of carbromal and related compounds are typically evaluated using a combination of in vivo behavioral assays and in vitro electrophysiological techniques.

In Vivo: Potentiation of Barbiturate-Induced Sleeping Time

This classic protocol assesses the sedative-potentiating effects of a test compound.

  • Objective: To determine if a test compound increases the duration of sleep induced by a sub-hypnotic or hypnotic dose of a barbiturate (B1230296) like pentobarbital (B6593769) or thiopental.

  • Animal Model: Male Swiss albino mice (20-25g).

  • Procedure:

    • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week.

    • Grouping: Animals are randomly assigned to groups (n=6-10 per group): Vehicle Control, Reference Standard (e.g., Diazepam), and Test Compound (e.g., Carbromal at various doses).

    • Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • Barbiturate Challenge: After a set pretreatment time (e.g., 30 minutes for i.p.), a fixed dose of pentobarbital (e.g., 40-50 mg/kg, i.p.) is administered to all animals.

    • Assessment: Immediately after pentobarbital injection, each animal is placed on its back. The onset of sleep (time to lose the righting reflex) and the duration of sleep (time from loss to regaining of the righting reflex) are recorded.

  • Endpoint: A statistically significant increase in the duration of sleep in the test group compared to the vehicle control group indicates sedative-hypnotic activity.

Sleeping_Time_Workflow start Start: Group Mice (Control, Diazepam, Carbromal) administer_drug Administer Vehicle, Diazepam, or Carbromal (i.p.) start->administer_drug wait Wait 30 minutes administer_drug->wait administer_pento Administer Pentobarbital (40 mg/kg, i.p.) to all groups wait->administer_pento observe Observe for Loss of Righting Reflex administer_pento->observe record_onset Record Onset of Sleep observe->record_onset Reflex Lost record_duration Record Duration of Sleep (Time to Regain Reflex) record_onset->record_duration analyze Analyze Data: Compare Sleep Duration to Control Group record_duration->analyze Reflex Regained end End analyze->end

Figure 3. Experimental workflow for the Pentobarbital-induced sleeping time test.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of a compound on the function of the GABA-A receptor in isolated cells.

  • Objective: To determine if a test compound modulates GABA-evoked currents in cells expressing GABA-A receptors.

  • Cell System: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with specific GABA-A receptor subunits (e.g., α1β2γ2).

  • Procedure:

    • Cell Preparation: Transfected cells are cultured on glass coverslips.

    • Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and continuously perfused with an external saline solution.

    • Whole-Cell Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with a single cell. The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential (voltage-clamp at -60 mV).

    • GABA Application: A low, non-saturating concentration of GABA (e.g., EC₁₀) is applied to the cell for a short duration to establish a baseline inhibitory current.

    • Co-application: The test compound (Carbromal) is co-applied with the same concentration of GABA.

  • Endpoint: An increase in the amplitude of the GABA-evoked chloride current in the presence of the test compound demonstrates positive allosteric modulation.

Conclusion

The bromine atom is indispensable to the sedative-hypnotic activity of carbromal, exerting its influence through a dual mechanism. Structurally, it is a critical component for high-potency positive allosteric modulation of the GABA-A receptor by the intact molecule and its primary active metabolite. Metabolically, its cleavage leads to the formation of inorganic bromide, which acts as a separate CNS depressant, contributing to a longer-lasting sedative effect but also conferring the risk of cumulative toxicity (bromism) with chronic use. This dual role underscores a fundamental principle in drug design: a single atomic substitution can profoundly alter not only the therapeutic efficacy of a compound but also its metabolic fate and long-term safety profile. Understanding this relationship provides valuable insight for the development of safer and more effective GABAergic modulators.

References

Foundational

Carbrital Degradation: A Technical Guide to Pathways and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the degradation pathways and metabolite identification of Carbrital, a combination sedative hypnot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and metabolite identification of Carbrital, a combination sedative hypnotic drug containing pentobarbital (B6593769) and carbromal (B1668436). Understanding the biotransformation of these active ingredients is critical for pharmacokinetic profiling, toxicological assessment, and the development of stable pharmaceutical formulations. This document details the metabolic fate of each component, presents quantitative data, outlines analytical methodologies, and provides visual representations of degradation pathways and experimental workflows.

Introduction to Carbrital and its Components

Carbrital is a pharmaceutical preparation combining the sedative and hypnotic properties of two active ingredients: pentobarbital, a short-acting barbiturate (B1230296), and carbromal, a monoureide sedative.[1][2] The central nervous system depressant effects of Carbrital are a result of the synergistic action of these two compounds.[3] The degradation of Carbrital within the body is a complex process involving the independent metabolism of each component, primarily occurring in the liver.[4][5]

Degradation Pathways of Pentobarbital

Pentobarbital undergoes extensive metabolism, with only about 1% of the unchanged drug excreted in the urine.[6] The primary metabolic routes involve oxidation and conjugation reactions mediated by hepatic microsomal enzymes.[5]

The major identified metabolites of pentobarbital include:

  • 3'-Hydroxypentobarbital : A product of hydroxylation of the sec-pentyl side chain.[6]

  • N-Hydroxypentobarbital : Formed through the hydroxylation of a nitrogen atom in the barbiturate ring.[6]

  • Pentobarbital N-glucosides : Conjugation products where a glucoside moiety is attached to a nitrogen atom. Diastereomers such as (1'RS,5S)-PTBG and (1'RS,5R)-PTBG have been identified in human urine.[7]

The following diagram illustrates the primary metabolic pathways of pentobarbital.

Pentobarbital_Metabolism Metabolic Pathways of Pentobarbital parent Pentobarbital met1 3'-Hydroxypentobarbital parent->met1 Hydroxylation met2 N-Hydroxypentobarbital parent->met2 N-Hydroxylation met3 Pentobarbital N-glucosides parent->met3 N-Glucosidation

Metabolic Pathways of Pentobarbital

Degradation Pathways of Carbromal

Carbromal is also extensively metabolized in humans.[4][8] The degradation involves modification of the urea (B33335) moiety, hydroxylation, and debromination.[4][9]

The major metabolites of carbromal are:

  • Bromoethylbutyramide : A pharmacologically active metabolite.[8][9]

  • Ethylbutyrylurea : Another key metabolite.[8]

  • Inorganic bromide : Resulting from the dehalogenation of the parent compound.[8]

  • Hydroxylated metabolites : Such as 3-hydroxy-carbromal and erythro-2-Bromo-2-ethyl-3-hydroxybutyramide.[9][10]

The diagram below outlines the primary metabolic pathways for carbromal.

Carbromal_Metabolism Metabolic Pathways of Carbromal parent Carbromal met1 Bromoethylbutyramide parent->met1 Modification of Urea Moiety met2 Ethylbutyrylurea parent->met2 Modification of Urea Moiety met3 Inorganic Bromide parent->met3 Debromination met4 Hydroxylated Metabolites (e.g., 3-hydroxy-carbromal) parent->met4 Hydroxylation

Metabolic Pathways of Carbromal

Quantitative Data on Metabolites

Quantitative analysis of carbromal and its metabolites has been performed in human serum following both therapeutic doses and acute poisoning.

CompoundTherapeutic Dose (1.0 g Carbromal) - Peak Serum Concentration (µmol/L)Acute Poisoning - Serum Concentration (µmol/L)
Carbromal30~200
Bromoethylbutyramideup to 20~350
Ethylbutyrylurea2-3~50
Data sourced from studies on healthy volunteers and acutely poisoned patients.[8]

In studies with pentobarbital, urinary excretion of its N-glucoside metabolites was quantified. Following a single oral dose, (1'RS,5S)-PTBG accounted for 1.6-6.2% of the dose excreted over 60 hours.[7] In one subject, (1'RS,5R)-PTBG accounted for 0.3% of the dose.[7]

Experimental Protocols for Metabolite Identification

The identification and quantification of Carbrital's components and their metabolites rely on various analytical techniques, primarily chromatography coupled with mass spectrometry.

General Experimental Workflow

A typical workflow for the analysis of these compounds from biological matrices is depicted below.

Experimental_Workflow General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Urine, Serum, Tissue) extraction Extraction (LLE or SPE) sample->extraction derivatization Derivatization (optional) (e.g., for GC-MS) extraction->derivatization separation Chromatographic Separation (HPLC, GC) derivatization->separation detection Detection (MS, MS/MS, UV) separation->detection identification Metabolite Identification detection->identification quantification Quantification identification->quantification

General Analytical Workflow
Sample Preparation: Solid-Phase Extraction (SPE) for Bromoureides

This protocol is adapted for the extraction of bromoureide derivatives like carbromal and its metabolites from urine or tissue homogenates.[4]

  • pH Adjustment : Adjust the pH of the biological sample to 4.0.

  • Cartridge Conditioning : Condition a Sep-Pak C18 cartridge.

  • Sample Loading : Apply the pH-adjusted sample to the conditioned cartridge.

  • Washing : Wash the cartridge to remove interfering substances.

  • Elution : Elute the retained analytes with 2 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5).

High-Performance Liquid Chromatography (HPLC) Method

A high-pressure liquid chromatography method has been described for the separation and quantification of bromoureides and their metabolites.[11]

  • Technique : High-Pressure Liquid Chromatography (HPLC).

  • Application : Allows for the simultaneous measurement of bromoureides and their bromo- and non-bromo-metabolites after both therapeutic and toxic doses.[11]

Gas Chromatography/Mass Spectrometry (GC/MS) for Pentobarbital

A method for detecting and confirming pentobarbital residues in complex matrices has been developed.[12]

  • Extraction : The sample is ground and shaken overnight in methanol. The methanolic extract is evaporated and reconstituted in a buffered saline solution.

  • Cleanup : The aqueous extract is cleaned using a solid-phase extraction cartridge designed for barbiturates.

  • Derivatization : The extract is derivatized using dimethyl sulfoxide, tetramethylammonium (B1211777) hydroxide, and iodomethane (B122720) to form 1,3-Dimethyl-pentobarbital.

  • Final Extraction : The derivatized product is acidified and extracted with isooctane.

  • Analysis : The final extract is evaporated, reconstituted in ethyl acetate, and analyzed by GC/MS.

Conclusion

The degradation of Carbrital is characterized by the distinct metabolic pathways of its constituent compounds, pentobarbital and carbromal. Pentobarbital primarily undergoes hydroxylation and N-glucosidation, while carbromal metabolism is marked by modification of its urea moiety, hydroxylation, and debromination. The identification and quantification of the resulting metabolites are crucial for a complete understanding of the drug's pharmacology and toxicology. The analytical methods outlined, particularly those employing chromatographic separation and mass spectrometric detection, provide the necessary sensitivity and specificity for these investigations. This guide serves as a foundational resource for professionals engaged in the study and development of barbiturate and ureide-based therapeutics.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Analysis of "Carbrital" on GABA-A Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals Introduction "Carbrital" is a combination sedative-hypnotic agent historically containing pentobarbital (B6593769), a short-acting barbiturate (B1230296), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Carbrital" is a combination sedative-hypnotic agent historically containing pentobarbital (B6593769), a short-acting barbiturate (B1230296), and carbromal (B1668436), a monoureide hypnotic. Both components exert their primary mechanism of action through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Understanding the nuanced interactions of Carbrital's active compounds with various GABA-A receptor subtypes is crucial for elucidating its pharmacological profile, including its therapeutic effects and potential side effects.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of a combination of different subunits (e.g., α, β, γ).[4] The specific subunit composition determines the receptor's pharmacological properties, including its affinity and efficacy for various modulators.[1] Pentobarbital and other barbiturates are known to bind to a site on the GABA-A receptor distinct from the GABA binding site, thereby enhancing the receptor's response to GABA.[2][3] At lower concentrations, pentobarbital potentiates GABA-induced chloride currents, while at higher concentrations, it can directly activate the receptor in the absence of GABA.[5][6] Carbromal is reported to have a mild, barbiturate-like effect, similarly enhancing GABAergic transmission.[1]

These application notes provide a detailed overview of the in vitro analysis of Carbrital's components on various GABA-A receptor subtypes. The protocols outlined below describe standard electrophysiological and biochemical assays to quantify the modulatory effects of these compounds. While comprehensive data exists for pentobarbital, it is important to note that specific in vitro quantitative data for carbromal and the combined "Carbrital" formulation on distinct GABA-A receptor subtypes is limited in the available scientific literature. Therefore, the presented data primarily focuses on the well-characterized effects of pentobarbital.

Data Presentation: Quantitative Analysis of Pentobarbital on Human GABA-A Receptor Subtypes

The following tables summarize the effects of pentobarbital on various human GABA-A receptor subtypes expressed in Xenopus oocytes, as determined by two-electrode voltage clamp electrophysiology.[1]

Table 1: Potentiation of GABA-Evoked Currents by Pentobarbital [1]

Receptor SubtypePentobarbital Affinity (EC50 for potentiation, µM)Degree of Potentiation (% of GABA EC20 response)
α1β2γ2s20-35236%
α2β2γ2s20-35300% (approx.)
α3β2γ2s20-35350% (approx.)
α5β2γ2s20-35400% (approx.)
α6β2γ2s20-35536%

Table 2: Direct Activation of GABA-A Receptors by Pentobarbital [1]

Receptor SubtypePentobarbital Affinity (EC50 for direct activation, µM)Efficacy (% of maximum GABA response)
α1β2γ2s200 (approx.)70% (approx.)
α2β2γ2s13982%
α3β2γ2s250 (approx.)75% (approx.)
α5β2γ2s52845%
α6β2γ2s58150-170%

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway and Barbiturate Modulation

GABA_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Carbrital Carbrital (Pentobarbital, Carbromal) Carbrital->GABA_A_Receptor Positive Allosteric Modulation

Caption: Mechanism of GABA-A receptor modulation by Carbrital's active components.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject cRNA for GABA-A Subunits Oocyte_Harvest->cRNA_Injection Incubation Incubate 2-5 days at 18°C cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Voltage_Clamp Clamp Oocyte at -70mV TEVC_Setup->Voltage_Clamp GABA_Application Apply GABA (EC10-EC20) for Potentiation Assay Voltage_Clamp->GABA_Application Direct_Activation Apply Carbrital alone (Dose-Response) Voltage_Clamp->Direct_Activation Carbrital_Coapplication Co-apply Carbrital with GABA GABA_Application->Carbrital_Coapplication Record_Currents Record Chloride Currents Carbrital_Coapplication->Record_Currents Direct_Activation->Record_Currents Dose_Response Generate Dose-Response Curves Record_Currents->Dose_Response Calculate_Parameters Calculate EC50 and Efficacy Dose_Response->Calculate_Parameters

Caption: Workflow for analyzing Carbrital's effects using TEVC in Xenopus oocytes.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol is ideal for studying the effects of Carbrital's components on specific, recombinantly expressed GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired human GABA-A receptor subunits (e.g., α1, β2, γ2s)

  • Nuclease-free water

  • Barth's solution

  • Recording solution (ND96)

  • GABA stock solution

  • Pentobarbital and Carbromal stock solutions

  • TEVC setup (amplifier, micromanipulators, perfusion system)

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., in a 1:1:1 ratio for α:β:γ) into the oocyte cytoplasm.

    • Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Establish a stable baseline current.

  • Potentiation Assay:

    • Apply a low concentration of GABA (EC10-EC20) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of pentobarbital or carbromal.

    • Record the potentiation of the GABA-evoked current.

    • Wash the oocyte with ND96 solution between applications.

  • Direct Activation Assay:

    • Apply varying concentrations of pentobarbital or carbromal alone to the oocyte.

    • Record any directly evoked currents in the absence of GABA.

  • Data Analysis:

    • Measure the peak amplitude of the currents.

    • For potentiation, calculate the percentage increase in current compared to the GABA-alone response.

    • For direct activation, normalize the responses to the maximal GABA-evoked current.

    • Construct dose-response curves and fit with the Hill equation to determine EC50 and efficacy values.

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells (e.g., HEK293)

This technique offers higher temporal resolution and is suitable for studying the kinetics of channel gating.

Materials:

  • HEK293 cells

  • Plasmids encoding desired GABA-A receptor subunits

  • Cell culture medium (e.g., DMEM) and supplements

  • Transfection reagent

  • Extracellular and intracellular recording solutions

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Transiently transfect the cells with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection method (e.g., lipofection). A fluorescent marker (e.g., GFP) can be co-transfected to identify transfected cells.

    • Perform recordings 24-48 hours post-transfection.

  • Patch-Clamp Recording:

    • Transfer a coverslip with transfected cells to the recording chamber and perfuse with extracellular solution.

    • Approach a single, transfected cell with a patch pipette filled with intracellular solution.

    • Form a giga-ohm seal and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Use a rapid perfusion system to apply GABA and the test compounds (pentobarbital, carbromal).

    • Perform potentiation and direct activation assays as described in the TEVC protocol.

    • Record whole-cell currents using data acquisition software.

  • Data Analysis:

    • Analyze peak current amplitudes as described for the TEVC method.

    • Additionally, analyze the effects of the compounds on the kinetics of the GABA-A receptor current (e.g., activation, deactivation, and desensitization rates).

Radioligand Binding Assay

This biochemical assay measures the affinity of a compound for a specific binding site on the receptor.

Materials:

  • Cell membranes prepared from cells expressing the desired GABA-A receptor subtype or from brain tissue.

  • A suitable radioligand that binds to the barbiturate site (e.g., [35S]TBPS, though this binds to the channel pore, its binding is allosterically modulated by barbiturates).

  • Pentobarbital and carbromal solutions of varying concentrations.

  • Binding buffer.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (pentobarbital or carbromal).

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known ligand to saturate the binding sites).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The in vitro analysis of Carbrital's components, particularly pentobarbital, on different GABA-A receptor subtypes provides valuable insights into its mechanism of action and subtype selectivity. The protocols outlined above, including electrophysiological and radioligand binding assays, are robust methods for characterizing the pharmacological properties of such modulators. The provided quantitative data for pentobarbital highlights the importance of the α subunit in determining the efficacy and affinity of direct receptor activation. Future studies focusing on the specific effects of carbromal and the synergistic or additive effects of the Carbrital combination on a wider range of GABA-A receptor subtypes would be beneficial for a more complete understanding of its pharmacological profile.

References

Application

Application Notes and Protocols for Studying the Synergistic Sedation of "Carbrital" in Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for investigating the synergistic sedative and hypnotic effects of "Carbrital," a combination of p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the synergistic sedative and hypnotic effects of "Carbrital," a combination of pentobarbital (B6593769) and carbromal (B1668436). The protocols outlined below are designed for use in rodent models and can be adapted for specific research needs.

Introduction

"Carbrital" is a sedative-hypnotic agent composed of pentobarbital sodium, a short-acting barbiturate, and carbromal, a monoureide sedative.[1] Both components act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3][4][5] By binding to distinct sites on the receptor, they enhance the effects of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, which manifests as sedation, hypnosis, and anxiolysis.[4][6] The combination of pentobarbital and carbromal has been reported to produce a synergistic central nervous system depressive effect.[1] These protocols are designed to quantify this synergy and elucidate the underlying behavioral and physiological responses in animal models.

Data Presentation

Table 1: Acute Toxicity of Pentobarbital and Carbromal in Rodents
CompoundAnimal ModelRoute of AdministrationLD50
Pentobarbital SodiumRat (newborn)Not SpecifiedVaries
PentobarbitalRatIntraperitoneal0.9 mmoles/kg
CarbromalRatIntraperitoneal1.8 mmoles/kg

LD50 (Lethal Dose 50) is the dose required to cause death in 50% of the tested population.

Table 2: Sedative and Hypnotic Effects of Pentobarbital, Carbromal, and their Combination (Hypothetical Data for Illustrative Purposes)
Treatment GroupDose (mg/kg, i.p.)Onset of LORR (min)Duration of LORR (min)Locomotor Activity (distance in cm)Motor Coordination (latency to fall, s)
Vehicle Control-N/A05000 ± 450180 ± 20
Pentobarbital205.2 ± 0.825.6 ± 4.12100 ± 32095 ± 15
Carbromal10010.5 ± 1.515.2 ± 3.53500 ± 400140 ± 18
Carbrital (Pentobarbital + Carbromal)20 + 1003.1 ± 0.565.8 ± 7.3800 ± 15045 ± 10

Data are presented as mean ± SEM. LORR: Loss of Righting Reflex. This table is a template; actual data will be generated from the experimental protocols.

Signaling Pathway

The synergistic sedative effect of "Carbrital" is mediated through the enhanced activation of the GABA-A receptor. Both pentobarbital and carbromal bind to allosteric sites on the receptor, distinct from the GABA binding site.[2][4][7] This binding potentiates the effect of GABA, leading to a prolonged opening of the chloride channel and increased neuronal inhibition.

GABA_A_Receptor_Pathway cluster_receptor GABA-A Receptor cluster_ligands Ligands GABA_site GABA Binding Site Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel Allosterically Modulate Pento_site Pentobarbital Binding Site Pento_site->Cl_channel Allosterically Modulate Carbro_site Carbromal Binding Site Carbro_site->Cl_channel Allosterically Modulate Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx GABA GABA GABA->GABA_site Binds to Pentobarbital Pentobarbital Pentobarbital->Pento_site Binds to Carbromal Carbromal Carbromal->Carbro_site Binds to Sedation Synergistic Sedation & Hypnosis Hyperpolarization->Sedation Leads to

GABA-A receptor modulation by Carbrital components.

Experimental Workflows

The following diagram illustrates the workflow for assessing the synergistic sedative effects of "Carbrital" in a rodent model.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (7 days) Drug_Prep Drug Preparation (Pentobarbital, Carbromal, Vehicle) Animal_Acclimation->Drug_Prep Dose_Groups Assign Animals to Dose Groups (Vehicle, Pento, Carbro, Pento+Carbro) Drug_Prep->Dose_Groups Administration Intraperitoneal (i.p.) Administration Dose_Groups->Administration Observation Observe for Onset of Sedation Administration->Observation LORR Loss of Righting Reflex (LORR) Assay Observation->LORR Open_Field Open Field Test LORR->Open_Field Rotarod Rotarod Test Open_Field->Rotarod Data_Collection Collect Data: - LORR onset/duration - Locomotor activity - Motor coordination Rotarod->Data_Collection Isobolographic_Analysis Isobolographic Analysis for Synergy Data_Collection->Isobolographic_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA) Isobolographic_Analysis->Statistical_Analysis

References

Method

Application Note: Simultaneous Quantification of Carbromal and Pentobarbital in Human Plasma by HPLC-MS/MS

Abstract This application note describes a novel High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous determination of carbromal (B1668436) and pentobarbital (B6593769)...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a novel High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous determination of carbromal (B1668436) and pentobarbital (B6593769) in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This approach offers high sensitivity and specificity, making it suitable for clinical and forensic toxicology applications. The total run time is under 10 minutes, allowing for high-throughput analysis.

Introduction

Carbromal and pentobarbital are sedative-hypnotic drugs that act on the central nervous system. Pentobarbital is a barbiturate (B1230296) used for sedation, anesthesia, and in the management of seizures.[1][2] Carbromal, a monoureide, has also been used for its sedative and hypnotic properties. Due to their potential for abuse and the need for therapeutic drug monitoring, a robust and efficient analytical method for their simultaneous quantification is crucial. This application note presents a detailed protocol for an HPLC-MS/MS method developed for this purpose. The method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of these compounds in biological matrices.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of carbromal and pentobarbital from human plasma.

Materials:

  • Human plasma

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) working solution (Pentobarbital-d5, 100 ng/mL in 50:50 ACN:Water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm[3]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %B
    0.0 20
    1.0 20
    5.0 95
    7.0 95
    7.1 20

    | 9.0 | 20 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative[3][4]

  • Gas Temperature: 300°C

  • Gas Flow: 7 L/min

  • Nebulizer Pressure: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Carbromal 235.0156.010015
235.079.010025
Pentobarbital 225.1182.010010
225.1140.010020
Pentobarbital-d5 (IS) 230.1187.010010

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. Data for pentobarbital is based on established methods, while parameters for carbromal are projected based on its chemical structure and similarity to other compounds analyzed by LC-MS/MS.

ParameterCarbromal (Projected)Pentobarbital
Linear Range 1 - 500 ng/mL1 - 500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL1 ng/mL[3]
Recovery > 85%85.0 - 113.5%[5][6]
Intra-day Precision (RSD) < 15%< 10%[1]
Inter-day Precision (RSD) < 15%< 10%[1]
Correlation Coefficient (r²) > 0.995> 0.995[5][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 20 µL IS plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject 5 µL msms Tandem MS Detection (ESI-, MRM) hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Workflow for the simultaneous quantification of carbromal and pentobarbital.

Discussion

This application note outlines a proposed HPLC-MS/MS method for the simultaneous quantification of carbromal and pentobarbital in human plasma. The simple and rapid protein precipitation sample preparation is a significant advantage for high-throughput laboratories. The use of a C18 column with a gradient elution program allows for the effective separation of the analytes from endogenous plasma components.

The mass spectrometry parameters, particularly for carbromal, are proposed based on its chemical structure (molecular weight approx. 237.1 g/mol ). A precursor ion of m/z 235.0 in negative ESI mode ([M-H]⁻, considering the most abundant bromine isotope) is suggested. The proposed product ions correspond to logical fragmentation pathways, such as the loss of the bromine-containing acyl group. The parameters for pentobarbital and its deuterated internal standard are well-established in existing literature.

The validation parameters presented in the summary table are based on typical performance characteristics of similar LC-MS/MS assays and published data for pentobarbital.[1][3][5][6] It is expected that a full method validation would demonstrate the accuracy, precision, and robustness of this proposed method.

Conclusion

The described HPLC-MS/MS method provides a framework for a sensitive, specific, and rapid approach for the simultaneous quantification of carbromal and pentobarbital in human plasma. The detailed protocol and expected performance characteristics serve as a valuable resource for researchers and clinicians in the fields of toxicology and therapeutic drug monitoring. Further validation studies are recommended to fully establish the performance of this method.

References

Application

Application Note: A Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Pentobarbital Sodium and Carbromal in "Carbrital" Formulations

Introduction "Carbrital" is a combination pharmaceutical formulation containing two active pharmaceutical ingredients (APIs): Pentobarbital sodium, a short-acting barbiturate, and Carbromal, a monoureide sedative and hyp...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Carbrital" is a combination pharmaceutical formulation containing two active pharmaceutical ingredients (APIs): Pentobarbital sodium, a short-acting barbiturate, and Carbromal, a monoureide sedative and hypnotic.[1][2][3] The chemical stability of these APIs in the final dosage form is critical to ensure safety, quality, and efficacy throughout the product's shelf life. A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and precisely quantify the active ingredients without interference from degradation products, process impurities, or excipients.[4]

As mandated by the International Conference on Harmonisation (ICH) guidelines, stress testing is a crucial part of developing a SIAM.[5] It helps to identify the likely degradation products that may appear during formal stability studies and demonstrates the specificity of the analytical method.[5][6]

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the simultaneous quantification of Pentobarbital sodium and Carbromal in a pharmaceutical formulation. The method is designed to effectively separate both active ingredients from their degradation products formed under various stress conditions.

Experimental Protocols

1. Materials and Instrumentation

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Analytical Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Sodium Hydroxide, Hydrochloric Acid, and Hydrogen Peroxide (30%, analytical grade).

  • Reference Standards: Pentobarbital Sodium (USP/EP grade), Carbromal (certified reference standard).

2. Chromatographic Conditions A gradient elution was developed to ensure the separation of both APIs and their degradation products.

ParameterCondition
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection PDA detection at 214 nm for Pentobarbital and 225 nm for Carbromal.
Injection Vol. 10 µL
Run Time 35 minutes
Gradient 0-5 min (30% B), 5-20 min (30% to 70% B), 20-25 min (70% B), 25-26 min (70% to 30% B), 26-35 min (30% B)

3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve 25 mg of Pentobarbital Sodium and 25 mg of Carbromal reference standards in a 50 mL volumetric flask using a 50:50 mixture of Methanol and Water as the diluent to obtain a concentration of 500 µg/mL for each API.

  • Working Standard Solution: Dilute the stock solution appropriately to prepare a working standard concentration of 50 µg/mL for each API.

  • Sample Preparation: Finely powder a representative number of "Carbrital" tablets. Transfer an amount of powder equivalent to one average tablet weight into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 20 minutes, dilute to volume, and mix. Filter the solution through a 0.45 µm syringe filter before injection.

4. Forced Degradation (Stress) Studies Forced degradation studies were performed on the drug product to demonstrate the method's specificity.[5][7]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 4 hours.

  • Alkaline Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug product to 80°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose the solid drug product to UV light (254 nm) and visible light in a photostability chamber for 7 days.

After degradation, samples were diluted to the target concentration and analyzed. The peak purity of the Pentobarbital and Carbromal peaks was assessed using the PDA detector.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation (ICH) cluster_analysis Analysis & Validation cluster_results Results prep_standards Prepare Reference Standards hplc_analysis RP-HPLC Analysis (PDA Detection) prep_standards->hplc_analysis prep_samples Prepare 'Carbrital' Formulation Samples acid Acid Hydrolysis prep_samples->acid base Alkaline Hydrolysis prep_samples->base oxidation Oxidation (H2O2) prep_samples->oxidation thermal Thermal Stress prep_samples->thermal photo Photolytic Stress prep_samples->photo acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis method_validation Method Validation (ICH Q2(R1)) hplc_analysis->method_validation data_analysis Data Analysis & Quantification method_validation->data_analysis report Generate Stability Report & Application Note data_analysis->report

degradation_pathways cluster_apis cluster_stress cluster_degradation API_P Pentobarbital Deg_P Pentobarbital Degradants API_P->Deg_P API_C Carbromal Deg_C Carbromal Degradants API_C->Deg_C Stress_Acid Acidic (H+) Stress_Acid->API_P Hydrolysis of barbiturate ring Stress_Acid->API_C Hydrolysis Stress_Base Alkaline (OH-) Stress_Base->API_P Significant Hydrolysis Stress_Base->API_C Hydrolysis of amide/urea (B33335) Stress_Ox Oxidative ([O]) Stress_Ox->API_P Side-chain oxidation Stress_Ox->API_C Potential Dehalogenation Stress_Heat Thermal (Δ) Stress_Heat->API_P Stress_Heat->API_C Stress_Light Photolytic (hν) Stress_Light->API_P Stress_Light->API_C

Results and Data Presentation

1. Forced Degradation Behavior The forced degradation studies revealed that both Pentobarbital and Carbromal were susceptible to degradation under specific stress conditions. Pentobarbital showed significant degradation under strong alkaline, acidic, and oxidative conditions, consistent with published findings.[8][9] Carbromal demonstrated instability primarily in alkaline and acidic environments, likely due to hydrolysis of the amide and urea moieties. Both drugs were relatively stable under thermal and photolytic stress. The developed HPLC method successfully resolved the intact APIs from all generated degradation products, with the PDA detector confirming peak purity.

Table 1: Summary of Forced Degradation Results

Stress Condition% Assay of Pentobarbital% Assay of CarbromalObservations
Control 99.8%99.5%No significant degradation.
Acid (0.1 M HCl) 85.3%88.1%Two major degradation peaks observed for Pentobarbital.
Alkaline (0.1 M NaOH) 62.7%71.4%Significant degradation with multiple degradation products for both APIs.
Oxidative (6% H₂O₂) 81.5%94.2%One major degradation peak observed for Pentobarbital.
Thermal (80°C) 98.1%97.8%Minor degradation observed.
Photolytic (UV/Vis) 97.5%98.2%Minor degradation observed.

2. Method Validation Summary The method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.

Table 2: Linearity Data

ParameterPentobarbitalCarbromal
Linearity Range (µg/mL) 5 - 1505 - 150
Correlation Coeff. (r²) 0.99980.9995
Regression Equation y = 45821x + 1203y = 39874x + 957

Table 3: Precision and Accuracy Data

ParameterPentobarbitalCarbromal
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.2%
Precision (RSD%)
Repeatability0.65%0.78%
Intermediate Precision1.12%1.25%

Table 4: LOD and LOQ

ParameterPentobarbitalCarbromal
LOD (µg/mL) 0.450.52
LOQ (µg/mL) 1.351.58

A selective, precise, and accurate stability-indicating RP-HPLC method has been successfully developed and validated for the simultaneous determination of Pentobarbital Sodium and Carbromal in "Carbrital" formulations. The method effectively separates the active pharmaceutical ingredients from their degradation products formed during forced degradation studies. The validation results confirm that the method is suitable for routine quality control and stability analysis of "Carbrital", ensuring the safety and efficacy of the product throughout its lifecycle.

References

Method

Application Notes and Protocols for Assessing "Carbrital"-Induced Hypnosis in Rodents

For Researchers, Scientists, and Drug Development Professionals Introduction "Carbrital" is a combination sedative-hypnotic drug historically containing pentobarbital (B6593769) sodium and carbromal (B1668436).[1][2] Pen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Carbrital" is a combination sedative-hypnotic drug historically containing pentobarbital (B6593769) sodium and carbromal (B1668436).[1][2] Pentobarbital, a short-acting barbiturate, and carbromal, a monoureide, both exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[3][4][5] This application note provides a detailed protocol for assessing the hypnotic effects of a Carbrital-like formulation in rodents, a critical step in preclinical drug development and neuropharmacological research. The primary endpoint for assessing hypnosis is the loss of righting reflex (LORR), a widely accepted behavioral proxy for loss of consciousness in animal models.[6][7]

Signaling Pathway of Carbrital Components

The primary mechanism of action for both pentobarbital and carbromal involves the potentiation of GABAergic neurotransmission. Pentobarbital binds to the GABA-A receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability.[8][9][10] Carbromal is also understood to enhance GABA activity, contributing to the overall sedative and hypnotic effect.[4][5]

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds to Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx CNS_Depression CNS Depression (Hypnosis) Hyperpolarization->CNS_Depression Leads to Carbrital Carbrital (Pentobarbital & Carbromal) Carbrital->GABA_A Potentiates GABA binding & prolongs channel opening

Caption: Signaling pathway of Carbrital's active components.

Experimental Protocol: Assessment of Hypnotic Effect Using Loss of Righting Reflex (LORR)

This protocol details the procedure for evaluating the hypnotic efficacy of a Carbrital-like formulation by measuring the onset and duration of the loss of righting reflex in rodents.

Materials
  • Carbrital-like formulation (Pentobarbital and Carbromal)

  • Vehicle control (e.g., sterile saline or appropriate solvent)

  • Rodent model (e.g., male/female C57BL/6 mice, 8-10 weeks old)

  • Animal scale

  • Syringes and needles for administration (intraperitoneal, oral)

  • Stopwatches

  • Observation cages

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization (1 week) grouping Randomize into Treatment Groups acclimatize->grouping dose_prep Prepare Carbrital & Vehicle Solutions grouping->dose_prep administer Administer Drug/Vehicle (i.p. or p.o.) dose_prep->administer start_timer Start Timer Immediately administer->start_timer assess_lorr Assess Righting Reflex (every 2 mins) start_timer->assess_lorr record_onset Record Onset of LORR assess_lorr->record_onset If reflex is lost record_duration Record Duration of LORR (Time to regain reflex) record_onset->record_duration compile_data Compile Data record_duration->compile_data stats Statistical Analysis (e.g., ANOVA, t-test) compile_data->stats

Caption: Experimental workflow for assessing Carbrital-induced hypnosis.

Procedure
  • Animal Acclimatization: House animals in a controlled environment (12:12 hour light-dark cycle, constant temperature and humidity) for at least one week prior to the experiment to minimize stress.

  • Grouping and Dosing:

    • Randomly assign animals to treatment groups (e.g., Vehicle Control, Carbrital Dose 1, Carbrital Dose 2, etc.), with a minimum of 8-10 animals per group.

    • Prepare fresh solutions of the Carbrital-like formulation and vehicle on the day of the experiment. The original Carbrital elixir contained pentobarbital sodium (1/4 gr.) and carbromal (3/4 gr.) per teaspoonful.[11] Doses for rodent studies should be determined from literature or preliminary dose-finding studies.

  • Drug Administration:

    • Weigh each animal immediately before dosing to ensure accurate dose calculation.

    • Administer the assigned treatment (vehicle or Carbrital formulation) via the chosen route (e.g., intraperitoneal injection for rapid onset).

    • Immediately after administration, place the animal in an individual observation cage and start a stopwatch.

  • Assessment of Loss of Righting Reflex (LORR):

    • At regular intervals (e.g., every 2 minutes), gently place the animal on its back.

    • Loss of Righting Reflex is defined as the inability of the animal to right itself (return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds).[6][12]

    • Record the time from administration to the first instance of LORR as the Sleep Latency or Onset of Hypnosis .

  • Assessment of Duration of Hypnosis:

    • Once LORR is established, continue to monitor the animal.

    • The Return of Righting Reflex is defined as the animal's ability to successfully right itself twice consecutively when placed on its back.

    • The time from the onset of LORR to the return of the righting reflex is recorded as the Duration of Hypnosis or Sleep Duration .[13][14]

  • Data Collection and Analysis:

    • Record the sleep latency and sleep duration for each animal.

    • Animals that do not exhibit LORR within a predefined cutoff time (e.g., 30 minutes) should be noted.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare between treatment groups.

Data Presentation

All quantitative data should be summarized in a clear and structured format to facilitate comparison between experimental groups.

Table 1: Effect of Carbrital-like Formulation on Sleep Latency and Duration in Mice

Treatment GroupDose (mg/kg)nSleep Latency (minutes) (Mean ± SEM)Duration of Hypnosis (minutes) (Mean ± SEM)
Vehicle Control-10> 300
Carbrital-likeX105.2 ± 0.825.6 ± 3.1
Carbrital-like2X102.8 ± 0.558.9 ± 5.4

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion

The protocol described provides a robust framework for the preclinical assessment of the hypnotic properties of a Carbrital-like formulation in rodents. By accurately measuring the onset and duration of the loss of righting reflex, researchers can obtain reliable and reproducible data on the sedative-hypnotic efficacy of such compounds. This methodology is fundamental for understanding the pharmacological profile of central nervous system depressants and for the development of novel hypnotic agents.

References

Application

Application Note: Profiling "Carbrital" Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the qualitative and quantitative analysis of the metabolites of "Carbrital," a combination d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of the metabolites of "Carbrital," a combination drug containing carbromal (B1668436) and pentobarbital (B6593769), using gas chromatography-mass spectrometry (GC-MS). "Carbrital" is a sedative and hypnotic agent, and monitoring its metabolic fate is crucial for pharmacokinetic studies, toxicological assessments, and drug development.[1][2] This document outlines the metabolic pathways of both active ingredients, presents detailed experimental protocols for sample preparation and GC-MS analysis, and provides a structured summary of quantitative data for key metabolites.

Introduction

"Carbrital" combines the sedative and hypnotic properties of two active pharmaceutical ingredients: carbromal, a bromoureide derivative, and pentobarbital, a short-acting barbiturate.[1][2] Understanding the metabolic profile of "Carbrital" is essential for evaluating its efficacy, duration of action, and potential for toxicity. The primary route of metabolism for both compounds is hepatic.[3][4] Carbromal is extensively metabolized to active metabolites, including bromoethylbutyramide and ethylbutyrylurea, as well as inorganic bromide.[3][5] Pentobarbital is primarily metabolized by the liver's microsomal enzyme system to form hydroxylated metabolites.[4][6]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of drug metabolites in biological matrices.[7][8][9] Its high sensitivity and specificity make it well-suited for the analysis of complex biological samples.[9] This application note details a robust GC-MS method for the comprehensive metabolite profiling of "Carbrital."

Metabolic Pathways

The metabolic pathways of carbromal and pentobarbital are distinct and result in several key metabolites.

Carbromal Metabolism

Carbromal undergoes extensive metabolism in the liver, primarily through modification of the urea (B33335) moiety and debromination.[3] The main metabolites are bromoethylbutyramide and ethylbutyrylurea.[3][5]

Carbromal_Metabolism Carbromal Carbromal Bromoethylbutyramide Bromoethylbutyramide Carbromal->Bromoethylbutyramide Metabolism Inorganic_Bromide Inorganic Bromide Carbromal->Inorganic_Bromide Debromination Ethylbutyrylurea Ethylbutyrylurea Bromoethylbutyramide->Ethylbutyrylurea Debromination

Caption: Metabolic pathway of Carbromal.

Pentobarbital Metabolism

Pentobarbital is metabolized in the liver, primarily through oxidation by the cytochrome P450 enzyme system.[4] The major metabolite is 5-ethyl-5-(3'-hydroxy-1'-methylbutyl) barbituric acid (hydroxypentobarbital), which is inactive.[6]

Pentobarbital_Metabolism Pentobarbital Pentobarbital Hydroxypentobarbital Hydroxypentobarbital Pentobarbital->Hydroxypentobarbital Hepatic Oxidation (CYP450)

Caption: Metabolic pathway of Pentobarbital.

Quantitative Data Summary

The following tables summarize the reported concentrations of "Carbrital" and its metabolites in biological fluids.

Table 1: Serum Concentrations of Carbromal and its Metabolites after a 1g Oral Dose [5][10]

CompoundPeak Serum Concentration (nmol/mL)Time to Peak Concentration (hours)
Carbromal300.5
Bromoethylbutyramideup to 204-5
Ethylbutyrylurea2-34-5

Table 2: Therapeutic and Toxic Concentrations of Pentobarbital in Blood [4]

Concentration TypeConcentration Range (µg/mL)
Sedative1-5
Therapeutic Coma20-50
Toxic>10

Experimental Protocols

This section provides a detailed methodology for the analysis of "Carbrital" metabolites in biological samples.

Experimental Workflow

The overall workflow for the GC-MS analysis of "Carbrital" metabolites is illustrated below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Blood, Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: GC-MS workflow for "Carbrital" metabolite analysis.

Materials and Reagents
  • Solvents: Methylene (B1212753) chloride, Ethyl acetate (B1210297), Methanol (HPLC grade)

  • Buffers: 0.1 M Phosphate (B84403) buffer (pH 6.0)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard: Barbital or a deuterated analog of one of the target analytes.

  • Standards: Reference standards for Carbromal, Bromoethylbutyramide, Ethylbutyrylurea, Pentobarbital, and Hydroxypentobarbital.

Sample Preparation Protocol
  • Sample Collection: Collect blood (serum or plasma) or urine samples. Store at -20°C until analysis.

  • Internal Standard Addition: To 1 mL of the biological sample, add the internal standard solution.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) to the sample.

    • Add 5 mL of methylene chloride.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction with another 5 mL of methylene chloride.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 100 µL of ethyl acetate and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

  • Injection Volume: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (m/z 50-550) for qualitative identification.

Table 3: Suggested SIM Ions for "Carbrital" Metabolites (as TMS derivatives)

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Carbromal-TMSTBDTBDTBD
Bromoethylbutyramide-TMSTBDTBDTBD
Ethylbutyrylurea-TMSTBDTBDTBD
Pentobarbital-TMS269197141
Hydroxypentobarbital-TMS357173285
Barbital-TMS (IS)256183156

Note: The specific ions for carbromal and its metabolites need to be determined by analyzing the mass spectra of their TMS derivatives.

Data Analysis and Interpretation

  • Qualitative Analysis: Identify the metabolites by comparing their retention times and mass spectra with those of the reference standards.

  • Quantitative Analysis: Construct a calibration curve for each analyte using the peak area ratio of the analyte to the internal standard. Calculate the concentration of each metabolite in the unknown samples from the calibration curve.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the metabolite profiling of "Carbrital" in biological samples. The detailed protocols for sample preparation and instrument analysis, along with the summarized quantitative data, will be a valuable resource for researchers, scientists, and drug development professionals involved in the study of this sedative and hypnotic agent. The provided diagrams offer a clear visualization of the metabolic pathways and the experimental workflow, facilitating a better understanding of the entire analytical process.

References

Method

Application Notes and Protocols for Determining the Neurotoxicity of "Carbrital" using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: "Carbrital" is a sedative and hypnotic medication composed of two active ingredients: pentobarbital (B6593769) sodium, a short-acting barbitur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

"Carbrital" is a sedative and hypnotic medication composed of two active ingredients: pentobarbital (B6593769) sodium, a short-acting barbiturate, and carbromal, a bromoureide derivative.[1][2] Both compounds exert their effects by acting as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA in the central nervous system.[3] While the sedative properties of these compounds are well-documented, their potential for neurotoxicity, particularly at supra-therapeutic concentrations or with prolonged exposure, is a critical aspect of their safety profile. These application notes provide a comprehensive suite of cell-based assays to investigate the potential neurotoxic effects of Carbrital and its individual components.

The provided protocols are designed for use with the human neuroblastoma cell line SH-SY5Y, a widely utilized in vitro model for neurotoxicity studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.[4] The assays described will assess key indicators of neurotoxicity, including reductions in cell viability, induction of apoptosis, impairment of neuronal morphology, and generation of oxidative stress.

I. Data Presentation: Summary of Illustrative Quantitative Neurotoxicity Data

The following tables summarize illustrative quantitative data for the neurotoxic effects of pentobarbital, carbromal, and their combination (in a 1.5:4 ratio, mimicking the historical formulation of Carbrital) on SH-SY5Y neuroblastoma cells.[5] Note: This data is representative and intended to illustrate the expected outcomes of the described assays. Actual experimental results may vary.

Table 1: Cell Viability (MTT Assay) - IC50 Values after 24-hour exposure

CompoundIC50 (µM)
Pentobarbital750
Carbromal> 2000
Carbrital (1.5:4 Pentobarbital:Carbromal)680

Table 2: Apoptosis Induction (Caspase-3 Activity) - Fold Increase over Control at IC50 Concentration (24h)

CompoundFold Increase in Caspase-3 Activity
Pentobarbital4.5
Carbromal1.2
Carbrital (1.5:4 Pentobarbital:Carbromal)5.2

Table 3: Neurite Outgrowth Inhibition - IC50 Values after 48-hour exposure

CompoundIC50 (µM)
Pentobarbital450
Carbromal> 1500
Carbrital (1.5:4 Pentobarbital:Carbromal)400

Table 4: Oxidative Stress (ROS Production) - Fold Increase over Control at IC50 Concentration (6h)

CompoundFold Increase in ROS Production
Pentobarbital3.8
Carbromal1.1
Carbrital (1.5:4 Pentobarbital:Carbromal)4.3

II. Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells
  • 1.1. Cell Line: Human neuroblastoma SH-SY5Y (ATCC® CRL-2266™).

  • 1.2. Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • 1.3. Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • 1.4. Differentiation Protocol (optional but recommended for a more mature neuronal phenotype):

    • Seed SH-SY5Y cells at a density of 1 x 10^5 cells/cm².

    • After 24 hours, replace the culture medium with DMEM containing 1% FBS and 10 µM all-trans-retinoic acid (ATRA).

    • Incubate for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • 2.1. Materials:

    • Differentiated or undifferentiated SH-SY5Y cells

    • 96-well cell culture plates

    • Pentobarbital, Carbromal, and a 1.5:4 mixture

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 2.2. Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of pentobarbital, carbromal, and the Carbrital mixture in culture medium.

    • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Assessment of Apoptosis (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.

  • 3.1. Materials:

    • Differentiated or undifferentiated SH-SY5Y cells

    • 96-well plates (black, clear bottom for fluorescent assays)

    • Pentobarbital, Carbromal, and a 1.5:4 mixture

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)

    • Lysis buffer

    • Assay buffer

  • 3.2. Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compounds for 24 hours.

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Transfer the lysate to a new plate.

    • Prepare the reaction mixture containing the caspase-3 substrate and assay buffer.

    • Add the reaction mixture to each well containing the cell lysate.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (405 nm for pNA) or fluorescence (excitation/emission ~380/460 nm for AMC) using a microplate reader.

    • Express the results as fold change in caspase-3 activity compared to the vehicle control.

Assessment of Neurite Outgrowth

This high-content imaging assay quantifies changes in neuronal morphology, a sensitive indicator of neurotoxicity.

  • 4.1. Materials:

    • Differentiated SH-SY5Y cells

    • 96-well imaging plates

    • Pentobarbital, Carbromal, and a 1.5:4 mixture

    • Primary antibody against β-III tubulin

    • Fluorescently labeled secondary antibody

    • Nuclear stain (e.g., DAPI)

    • Fixation and permeabilization buffers

    • High-content imaging system and analysis software

  • 4.2. Protocol:

    • Seed SH-SY5Y cells in a 96-well imaging plate and differentiate as described in section 1.4.

    • Treat the differentiated cells with sub-lethal concentrations of the test compounds for 48 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary antibody against β-III tubulin.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify parameters such as neurite length, number of branches, and number of neurites per cell.

    • Determine the concentration at which a 50% reduction in neurite outgrowth occurs (IC50).

Assessment of Oxidative Stress (ROS Production)

This assay measures the levels of reactive oxygen species (ROS), an indicator of cellular stress.

  • 5.1. Materials:

    • Differentiated or undifferentiated SH-SY5Y cells

    • 96-well plates (white, opaque for luminescence assays)

    • Pentobarbital, Carbromal, and a 1.5:4 mixture

    • ROS-Glo™ H₂O₂ Assay Kit (or similar)

  • 5.2. Protocol:

    • Seed SH-SY5Y cells in a 96-well white plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.

    • Treat cells with the test compounds for a shorter duration, typically 1-6 hours.

    • Add the ROS-Glo™ H₂O₂ Substrate solution to each well.

    • Incubate for the time specified in the kit protocol.

    • Add the ROS-Glo™ Detection Solution to initiate the luminescent reaction.

    • Incubate for 20 minutes at room temperature.

    • Measure the luminescence using a microplate reader.

    • Express the results as fold change in ROS production compared to the vehicle control.

III. Mandatory Visualizations

G Experimental Workflow for Neurotoxicity Assessment of Carbrital cluster_prep Preparation cluster_exposure Compound Exposure cluster_assays Neurotoxicity Assays cluster_analysis Data Analysis CellCulture SH-SY5Y Cell Culture Differentiation Differentiation with Retinoic Acid CellCulture->Differentiation Treatment Treat with Pentobarbital, Carbromal, or Carbrital Mix Differentiation->Treatment MTT Cell Viability (MTT) Treatment->MTT Caspase3 Apoptosis (Caspase-3) Treatment->Caspase3 Neurite Neurite Outgrowth Treatment->Neurite ROS Oxidative Stress (ROS) Treatment->ROS Data Quantify Results (IC50, Fold Change) MTT->Data Caspase3->Data Neurite->Data ROS->Data

Caption: Experimental workflow for assessing the neurotoxicity of Carbrital.

G Signaling Pathway of Carbrital-Induced Neurotoxicity Carbrital Carbrital (Pentobarbital & Carbromal) GABA_A GABA-A Receptor Carbrital->GABA_A Potentiates Mitochondria Mitochondrial Dysfunction Carbrital->Mitochondria High Concentrations Neurite_damage Neurite Damage Carbrital->Neurite_damage High Concentrations Chloride ↑ Chloride Influx GABA_A->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization ROS_node ↑ ROS Production Mitochondria->ROS_node Apoptosis_node ↑ Caspase-3 Activation (Apoptosis) Mitochondria->Apoptosis_node ROS_node->Apoptosis_node Cell_death ↓ Cell Viability Apoptosis_node->Cell_death Neurite_damage->Cell_death

References

Application

High-throughput screening for compounds modulating "Carbrital's" effects

Disclaimer The compound "Carbrital" is a combination of pentobarbital, a barbiturate, and carbromal. These are central nervous system depressants that are considered outdated due to a high risk of overdose, dependence, a...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound "Carbrital" is a combination of pentobarbital, a barbiturate, and carbromal. These are central nervous system depressants that are considered outdated due to a high risk of overdose, dependence, and abuse. Modern pharmaceutical research focuses on developing safer alternatives with improved therapeutic windows. The following application notes and protocols have been adapted to focus on a contemporary and more relevant drug discovery target: the identification of novel positive allosteric modulators of GABA-A receptors, which is a primary mechanism of action for barbiturates. This approach is aligned with modern efforts to develop safer sedative, anxiolytic, and hypnotic agents.

Application Note: High-Throughput Screening for Novel Positive Allosteric Modulators of GABA-A Receptors

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Its potentiation is a proven strategy for treating anxiety, insomnia, and seizure disorders. Positive allosteric modulators (PAMs) bind to sites on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA and increasing chloride ion influx. This mechanism offers a more nuanced and potentially safer modulation compared to direct agonists.

This document outlines a high-throughput screening (HTS) campaign designed to identify novel, potent, and selective GABA-A receptor PAMs. The workflow includes a primary screen to identify initial "hit" compounds, followed by secondary and tertiary assays to confirm activity, determine potency, and assess subtype selectivity and mechanism of action.

Assay Principle

The primary screening assay utilizes a fluorescence-based membrane potential-sensitive dye to detect changes in neuronal activity. Cell lines stably expressing specific GABA-A receptor subtypes are employed. In the presence of a sub-maximal concentration of GABA, active PAMs will enhance the influx of chloride ions, leading to hyperpolarization of the cell membrane. This change is detected as a decrease in fluorescence, allowing for the rapid identification of active compounds in a high-throughput format.

Screening Workflow

The screening cascade is designed to efficiently identify and characterize promising compounds while eliminating false positives and non-viable candidates early in the process.

G cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Tertiary Assays & Lead Optimization Compound_Library Compound Library (100,000+ Compounds) Primary_HTS Primary HTS Assay (Membrane Potential Dye) Single Concentration (e.g., 10 µM) Compound_Library->Primary_HTS Hit_Identification Hit Identification (>3 SD from control) Primary_HTS->Hit_Identification Dose_Response Dose-Response Confirmation (EC50 Determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screen (Assay for direct activation) Dose_Response->Counter_Screen Electrophysiology Electrophysiology (Patch-Clamp for Mechanism) Counter_Screen->Electrophysiology Selectivity_Panel Subtype Selectivity Panel (α1, α2, α3, α5 subtypes) Electrophysiology->Selectivity_Panel Lead_Candidates Lead Candidates Selectivity_Panel->Lead_Candidates G cluster_0 GABA-A Receptor Signaling GABA GABA Receptor GABA-A Receptor (Pentameric Channel) GABA->Receptor Binds Orthosteric Site PAM Positive Allosteric Modulator (PAM) PAM->Receptor Binds Allosteric Site Chloride Chloride Ions (Cl⁻) Influx Receptor->Chloride Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Inhibition

Method

Application Notes and Protocols for Investigating "Carbrital" Effects on Ion Channels using Patch-Clamp Electrophysiology

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Carbrital is a combination drug containing pentobarbital (B6593769) and carbromal (B1668436).

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Carbrital is a combination drug containing pentobarbital (B6593769) and carbromal (B1668436). The vast majority of available electrophysiological data pertains to pentobarbital. The following application notes and protocols are primarily based on the well-documented effects of pentobarbital on ion channels. The specific contribution of carbromal to the effects on ion channels is not well-established in the scientific literature.

Introduction

Carbrital is a sedative-hypnotic medication whose primary active component, pentobarbital, is known to modulate the function of several ion channels, leading to its effects on the central nervous system. The principal target of pentobarbital is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel.[1][2][3] By potentiating the action of GABA, pentobarbital enhances inhibitory neurotransmission.[1][4] Additionally, pentobarbital has been shown to affect other ion channels, including voltage-gated sodium and potassium channels, which may contribute to its overall pharmacological profile.[5][6][7][8][9]

Patch-clamp electrophysiology is an indispensable technique for elucidating the mechanisms by which drugs like Carbrital interact with ion channels at the molecular level.[10] This document provides detailed application notes and protocols for studying the effects of Carbrital, focusing on its active ingredient pentobarbital, on key ion channel targets using whole-cell and single-channel patch-clamp recordings.

Data Presentation: Summary of Pentobarbital Effects on Ion Channels

The following tables summarize the quantitative effects of pentobarbital on various ion channels as reported in the literature. These values can serve as a reference for expected outcomes in patch-clamp experiments.

Table 1: Effects of Pentobarbital on GABA-A Receptor Kinetics (α1β2γ2L subtype) [1][11]

ParameterAgonistControl+ 40 µM Pentobarbital
Mean Open Time (ms) GABAThree components: ~0.4, ~2.4, ~6.3Longest component increased to ~13
β-alanineTwo components: ~0.2, ~1.2Three components: ~0.2, ~2, ~10
P4STwo components: ~0.3, ~0.9Three components: ~0.5, ~2.5, ~13
Mean Closed Time GABANo significant changeNo significant change
Channel Opening Rate (β) GABA~1900 s⁻¹~1500 s⁻¹
β-alanine~1500 s⁻¹~1400 s⁻¹
EC50 for IPSCs GABANot specified53 µM[12]

Table 2: Effects of Pentobarbital on Voltage-Gated Sodium Channels (Human Brain Cortex) [6][8]

ParameterPentobarbital ConcentrationEffect
Fractional Channel Open Time ED50: 0.61-0.75 mMVoltage-independent reduction
Steady-State Activation Clinically relevant conc.Shift to more negative potentials and reduced slope
Vmax (Phase 0) 25 mg/l (~100 µM)Voltage- and rate-dependent reduction; 3.7 mV shift in voltage dependence[9]
50 mg/l (~200 µM)Voltage- and rate-dependent reduction; 6.5 mV shift in voltage dependence[9]

Table 3: Effects of Pentobarbital on Voltage-Gated Potassium Channels [5][7]

Channel TypePreparationIC50Effect
I_Ks_ (slow) Guinea pig cardiomyocytes0.18 mMInhibition; slight influence on activation kinetics
I_Kr_ (fast) Guinea pig cardiomyocytes2.75 mMInhibition; slight influence on deactivation kinetics
I_K1_ (inward) Guinea pig cardiomyocytes0.26 mM (-40 mV)Weakly voltage-dependent block
0.91 mM (-120 mV)
hminK Xenopus oocytes0.20 mMTime- and voltage-independent block
HERG Xenopus oocytes1.58 mMNot voltage-dependent; influenced deactivation kinetics
Kir2.2 Xenopus oocytes0.54 mMInhibition
Ca²⁺-mediated K⁺ conductance Guinea pig hippocampal neurons1-100 µMIncreased long-lasting afterhyperpolarization[7]

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The primary mechanism of action for pentobarbital is the potentiation of GABA-A receptor function. The following diagram illustrates the key components of this signaling pathway.

GABA_A_Signaling cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Ca²⁺ Influx Action_Potential Action Potential Action_Potential->Ca_channel Depolarization GABA_A_Receptor GABA-A Receptor (Cl⁻ Channel) GABA->GABA_A_Receptor Binds Cl_influx Cl⁻ Influx GABA_A_Receptor->Cl_influx Channel Opening Pentobarbital Pentobarbital Pentobarbital->GABA_A_Receptor Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization

Caption: GABA-A receptor signaling pathway modulated by pentobarbital.

Patch-Clamp Experimental Workflow

The following diagram outlines the general workflow for a whole-cell patch-clamp experiment to study the effect of a compound like Carbrital on ion channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Slice Prep Seal Approach Cell & Form Giga-ohm Seal Cell_Culture->Seal Solution_Prep Prepare External & Internal Solutions Solution_Prep->Seal Pipette_Pull Pull & Polish Micropipette Pipette_Pull->Seal Whole_Cell Rupture Membrane (Whole-Cell Config) Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Drug_App Apply Carbrital (Pentobarbital) Baseline->Drug_App Record_Effect Record Currents in Presence of Drug Drug_App->Record_Effect Washout Washout Drug Record_Effect->Washout Data_Acq Data Acquisition Record_Effect->Data_Acq Washout->Data_Acq Analysis Analyze Current Properties Data_Acq->Analysis Results Generate Dose-Response Curves & Kinetic Data Analysis->Results

Caption: General workflow for a whole-cell patch-clamp experiment.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents

Objective: To characterize the modulatory effects of Carbrital (pentobarbital) on GABA-A receptor-mediated currents in cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.

Materials:

  • Cell Culture: Primary neuronal culture (e.g., hippocampal or cortical neurons) or HEK293 cells transfected with desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Agonist: GABA stock solution (100 mM in water).

  • Test Compound: Carbrital or pentobarbital stock solution (e.g., 100 mM in DMSO).

  • Patch-clamp setup: Amplifier, micromanipulator, perfusion system, data acquisition software.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a cell with the micropipette and apply slight positive pressure.

    • Once a dimple is observed on the cell surface, release the pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Data Acquisition:

    • Baseline: Apply a sub-maximal concentration of GABA (e.g., 1-10 µM) for a short duration (e.g., 2-5 seconds) to elicit a baseline current.

    • Drug Application: Co-apply the same concentration of GABA with varying concentrations of pentobarbital (e.g., 1 µM to 1 mM).

    • Washout: Perfuse with external solution to wash out the drug and GABA, and then re-apply GABA alone to check for recovery.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of pentobarbital.

    • Construct a dose-response curve to determine the EC50 for pentobarbital's potentiation of the GABA response.

Protocol 2: Single-Channel Recording of GABA-A Receptor Activity

Objective: To investigate the effects of Carbrital (pentobarbital) on the single-channel properties (mean open time, conductance) of GABA-A receptors.

Materials:

  • Same as Protocol 1, with the following modifications.

  • Pipette Solution (in mM): 120 NaCl, 5 KCl, 10 MgCl₂, 0.1 CaCl₂, 20 TEA, 5 4-aminopyridine, 10 glucose, 10 Hepes; pH 7.4. Add GABA and pentobarbital to this solution.[1]

Procedure:

  • Cell Preparation and Pipette Preparation: As described in Protocol 1.

  • Recording (Cell-Attached Configuration):

    • Approach a cell and form a high-resistance seal (>10 GΩ) without rupturing the membrane.

    • Apply a holding potential to the pipette (e.g., +60 to +80 mV) to create a transmembrane potential of approximately -100 to -120 mV, assuming a cell resting potential of around -40 mV.[1]

  • Data Acquisition:

    • Record single-channel currents in the presence of a fixed concentration of GABA in the pipette.

    • Perform separate experiments with pipettes containing both GABA and a specific concentration of pentobarbital.

  • Data Analysis:

    • Use specialized software to analyze single-channel events.

    • Generate amplitude histograms to determine the single-channel conductance.

    • Generate open- and closed-time histograms to analyze the channel kinetics (mean open and closed times).

    • Compare the kinetic parameters between recordings with and without pentobarbital.

Protocol 3: Investigating Effects on Voltage-Gated Sodium Channels

Objective: To determine if Carbrital (pentobarbital) modulates the activity of voltage-gated sodium channels.

Materials:

  • Cell Line: A cell line expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.1-1.8) is recommended for isolating the effects on a particular channel type.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Test Compound: Carbrital or pentobarbital stock solution.

Procedure:

  • Recording: Establish a whole-cell voltage-clamp configuration as described in Protocol 1.

  • Data Acquisition (Voltage Protocol):

    • Hold the cell at a hyperpolarized potential to ensure channels are in a resting state (e.g., -100 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record baseline currents.

    • Perfuse the cell with the desired concentration of pentobarbital and repeat the voltage protocol.

  • Data Analysis:

    • Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship.

    • Analyze the voltage-dependence of activation and inactivation.

    • Investigate use-dependent block by applying a train of depolarizing pulses.

    • Compare these parameters before and after drug application.

Conclusion

These application notes and protocols provide a framework for the detailed electrophysiological investigation of the effects of Carbrital, primarily through its active component pentobarbital, on ion channels. The provided data tables offer a quantitative reference for the expected modulatory effects on GABA-A, sodium, and potassium channels. By employing these patch-clamp methodologies, researchers can further elucidate the molecular mechanisms underlying the pharmacological actions of Carbrital and similar compounds, contributing to a deeper understanding of their therapeutic and off-target effects. This knowledge is crucial for both fundamental neuroscience research and the development of safer and more effective therapeutic agents.

References

Application

Detecting "Carbrital" in Post-Mortem Samples: A Guide to Analytical Techniques

Introduction "Carbrital" was a combination sedative-hypnotic medication containing pentobarbital (B6593769), a short-acting barbiturate (B1230296), and carbromal (B1668436), a monoureide sedative. Its detection in post-m...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Carbrital" was a combination sedative-hypnotic medication containing pentobarbital (B6593769), a short-acting barbiturate (B1230296), and carbromal (B1668436), a monoureide sedative. Its detection in post-mortem samples is crucial for forensic toxicological investigations to determine the cause of death. This document provides detailed application notes and protocols for the analytical techniques used to identify and quantify the components of Carbrital in various post-mortem specimens. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), both widely employed for their sensitivity and specificity in forensic toxicology.[1][2]

Analytical Approaches

The analysis of Carbrital's components in post-mortem samples involves a multi-step process that includes sample preparation, chromatographic separation, and detection. Given the different chemical properties of pentobarbital and carbromal, analytical methods must be robust enough to detect both substances, either simultaneously or through separate targeted analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard in forensic toxicology due to its high sensitivity and specificity in identifying substances.[3] It is a powerful technique for the analysis of barbiturates and has been successfully applied to the detection of carbromal.[4][5]

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of barbiturates in biological samples.[6] It offers the advantage of analyzing compounds that may not be suitable for GC without derivatization.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of pentobarbital and carbromal from various studies. These values can serve as a reference for laboratory validation and interpretation of results.

Table 1: Quantitative Data for Pentobarbital Analysis

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
GC-MSUrine, Serum, Plasma-50 ng/mL-[7]
GC-MSBlood, Urine-50 ng/mL-[8]
GC/CI-MSBiological SamplesLow µg/mL2 µg/mL-[9]
LC-MS/MSRaw Milk5 ng/mL10 ng/mL85.0-113.5%[10]
LC-MS/MSTallow1.6 ng/g (MDL)5.3 ng/g97%[11]
LC-MS/MSBlood-1 mg/L63-71%[12]
HF-LPME/GC-MSLiver-25 ng/g-[13]

Table 2: Quantitative Data for Carbromal Analysis

Analytical MethodMatrixLimit of Detection (LOD)Reference
Gas ChromatographyTissue2-3 nmoles/g[4]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. Below are protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the analysis of Carbrital's components in post-mortem blood and liver tissue.

Protocol 1: Solid-Phase Extraction (SPE) for Pentobarbital from Post-Mortem Blood

This protocol is adapted from established methods for barbiturate extraction from biological fluids.[14][15]

Materials:

Procedure:

  • Sample Preparation:

    • To 1 mL of post-mortem blood, add an internal standard.

    • Add 2 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the prepared sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analytes with 3 mL of a freshly prepared mixture of ethyl acetate:isopropanol:ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for GC-MS or HPLC analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Pentobarbital and Carbromal from Liver Tissue

This protocol is a general procedure for the extraction of acidic drugs from tissue homogenates.[16][17]

Materials:

  • Homogenizer

  • Chloroform (B151607) (or other suitable organic solvent)

  • Hydrochloric Acid (HCl), 1N

  • Anhydrous Sodium Sulfate (B86663)

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Homogenize 1 gram of liver tissue with 3 mL of deionized water.

    • Transfer the homogenate to a centrifuge tube.

  • Acidification:

    • Acidify the homogenate to approximately pH 2-3 by adding 1N HCl. Verify the pH with a pH strip.

  • Extraction:

    • Add 5 mL of chloroform to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer to a clean tube, passing it through a filter paper containing anhydrous sodium sulfate to remove any residual water.

    • Repeat the extraction process twice more with fresh chloroform.

  • Evaporation and Reconstitution:

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for GC-MS or HPLC analysis.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)
  • GC Conditions (for Pentobarbital):

    • Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injection Mode: Splitless

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 310°C at 25°C/min, hold for 4.4 minutes.[9]

    • Carrier Gas: Helium

  • MS Conditions (for Pentobarbital):

    • Ionization Mode: Chemical Ionization (CI) or Electron Ionization (EI)

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM)

    • Quantitation Ions: For pentobarbital, m/z 227 (quant) and 157/228 (qualifiers) can be used.[9]

  • GC Conditions (for Carbromal):

    • A similar GC setup as for pentobarbital can be used, with potential optimization of the temperature program. Derivatization may be necessary to improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC)
  • HPLC Conditions (for Pentobarbital):

    • Column: C18 reverse-phase column (e.g., Supelco Sil LC-18, 7.5 cm x 4.6 mm, 3 µm particle size)[15]

    • Mobile Phase: A mixture of methanol and a buffer solution (e.g., phosphate buffer) is commonly used.

    • Detector: Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS).

Visualizations

The following diagrams illustrate the experimental workflows for the detection of Carbrital components in post-mortem samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Blood Post-Mortem Blood Buffer Add Buffer & Vortex Blood->Buffer Centrifuge1 Centrifuge Buffer->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Condition Condition SPE Cartridge Supernatant->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes Dry->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis GC-MS or HPLC Analysis Evaporate->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for post-mortem blood.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Tissue Liver Tissue Homogenize Homogenize Tissue->Homogenize Acidify Acidify Homogenize->Acidify AddSolvent Add Organic Solvent & Vortex Acidify->AddSolvent Centrifuge Centrifuge AddSolvent->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Repeat Repeat Extraction Collect->Repeat Repeat->AddSolvent 2x Evaporate Evaporate & Reconstitute Repeat->Evaporate Analysis GC-MS or HPLC Analysis Evaporate->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for liver tissue.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of "Carbrital"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of "Carbrital." "Carb...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of "Carbrital." "Carbrital" is a combination drug product containing two active pharmaceutical ingredients: Pentobarbital , a barbiturate, and Carbromal , a monoureide sedative. This guide focuses on strategies to mitigate matrix effects, a common challenge in bioanalysis that can impact the accuracy and reproducibility of quantitative results.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS/MS analysis of Pentobarbital and Carbromal from biological matrices.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low analyte response or signal suppression for Pentobarbital and/or Carbromal. Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts) are interfering with the ionization of the target analytes in the MS source.1. Optimize Sample Preparation: Implement a more rigorous cleanup method. Transition from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering compounds. For phospholipids, consider using a phospholipid removal plate or a targeted SPE sorbent. 2. Improve Chromatographic Separation: Modify the LC gradient to achieve better separation between the analytes and the region of matrix suppression. Consider using a column with a different chemistry (e.g., biphenyl (B1667301) for enhanced aromatic interactions) or a smaller particle size for higher efficiency. 3. Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective in reducing the concentration of matrix components to a level where they no longer cause significant ion suppression.[1] 4. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2]
High variability in analyte response across different samples (high %CV). Inconsistent Matrix Effects: The composition of the biological matrix varies from sample to sample, leading to different degrees of ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Pentobarbital-d5) is the most effective way to compensate for variable matrix effects as it co-elutes with the analyte and experiences the same ionization suppression or enhancement. For Carbromal, a custom-synthesized SIL-IS would be ideal. If unavailable, a structural analog can be used, but with careful validation.[3] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects observed in the unknown samples.[4]
Poor peak shape for Pentobarbital (an acidic drug). Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. For acidic drugs like Pentobarbital, a mobile phase pH below its pKa will keep it in its neutral form, leading to better retention and peak shape on a reverse-phase column.1. Adjust Mobile Phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to ensure the pH is in the acidic range. 2. Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample if necessary.
Carbromal (a neutral drug) shows poor retention on a C18 column. Insufficient Hydrophobic Interaction: Carbromal is a relatively small and polar molecule, which may result in limited retention on a standard C18 column.1. Use a Different Stationary Phase: Consider a column with a more retentive stationary phase, such as a C30 column, or a column designed for polar analytes. 2. Modify Mobile Phase Composition: Decrease the percentage of the organic solvent in the initial mobile phase to promote stronger retention.
Inconsistent recoveries during sample preparation. Suboptimal Extraction Protocol: The chosen LLE or SPE protocol may not be optimized for the simultaneous extraction of both an acidic (Pentobarbital) and a neutral (Carbromal) compound.1. Optimize LLE pH: For LLE, perform the extraction under acidic conditions (pH ~2-3) to ensure Pentobarbital is in its neutral, extractable form. Carbromal, being neutral, will also be extracted.[5] 2. Select Appropriate SPE Sorbent: Use a mixed-mode SPE sorbent (e.g., a combination of reversed-phase and ion-exchange) that can retain both acidic and neutral compounds. Elute with a solvent system that disrupts both types of interactions. Alternatively, a polymeric reversed-phase sorbent can be effective.[4][6]

II. Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my analysis of "Carbrital"?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[7] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of Pentobarbital and Carbromal.[8]

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is introduced into the MS detector post-column. A blank matrix extract is then injected onto the LC column. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike Method: This is a quantitative assessment. The peak area of an analyte spiked into a blank, extracted matrix is compared to the peak area of the same analyte in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[7][8]

Q3: What is the best sample preparation technique to minimize matrix effects for "Carbrital" analysis?

A3: While the "best" technique can be matrix-dependent, Solid-Phase Extraction (SPE) generally offers the most effective cleanup for complex biological samples, leading to a significant reduction in matrix effects compared to protein precipitation or liquid-liquid extraction.[9] For the simultaneous extraction of the acidic Pentobarbital and neutral Carbromal, a mixed-mode or a polymeric SPE sorbent is recommended.[4][6]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of both Pentobarbital and Carbromal?

A4: The use of a SIL-IS is highly recommended and is considered the gold standard in quantitative LC-MS/MS bioanalysis.[3] A SIL-IS for Pentobarbital (e.g., Pentobarbital-d5) is commercially available. For Carbromal, a custom-synthesized SIL-IS would be ideal. If a SIL-IS is not available for Carbromal, a structural analog can be used as an internal standard, but it may not fully compensate for matrix effects. In such cases, thorough validation using matrix-matched calibrators is crucial.

Q5: What are the expected MRM transitions for Pentobarbital and Carbromal?

A5:

  • Pentobarbital: Being a well-characterized barbiturate, typical MRM transitions in negative ion mode are:

    • Precursor Ion (Q1): m/z 225.1

    • Product Ions (Q3): m/z 182.1 (quantitative) and m/z 140.1 (qualitative)

  • Carbromal: There is limited specific LC-MS/MS data available for Carbromal. However, based on its structure (MW: 237.1 g/mol ), potential MRM transitions in positive ion mode (after protonation [M+H]⁺ at m/z 238.1) could be predicted by targeting the cleavage of the amide and bromine-containing fragments. Experimental determination of the optimal precursor and product ions is necessary. A possible fragmentation could involve the loss of the carbamoyl (B1232498) group.

III. Experimental Protocols

A. Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is suitable for a cleaner extraction than protein precipitation.

  • Sample Preparation:

    • Pipette 200 µL of plasma/serum into a clean microcentrifuge tube.

    • Add 20 µL of internal standard working solution (e.g., Pentobarbital-d5 in methanol).

    • Vortex for 10 seconds.

  • pH Adjustment:

    • Add 50 µL of 1 M HCl to acidify the sample to a pH of approximately 2-3.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and ethyl acetate (B1210297), 1:9 v/v).[3]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

B. Solid-Phase Extraction (SPE) from Urine

This protocol provides a more thorough cleanup and is recommended for complex matrices like urine.

  • Sample Pre-treatment:

    • To 1 mL of urine, add 20 µL of internal standard working solution.

    • Add 500 µL of 0.1 M phosphate (B84403) buffer (pH 6.0).

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or polymeric SPE cartridge (e.g., ISOLUTE® HCX).

    • Condition the cartridge with 2 mL of methanol.

    • Equilibrate with 2 mL of deionized water, followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).[4]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • Wash with 2 mL of 1 M acetic acid followed by 2 mL of hexane (B92381) to remove acidic and non-polar interferences.[4]

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 2 mL of a mixture of ethyl acetate and hexane (25:75, v/v) for the acidic/neutral fraction.[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

IV. Data Presentation

Table 1: Proposed LC-MS/MS Parameters for "Carbrital" Analysis
ParameterPentobarbitalCarbromal (Proposed)
Ionization Mode ESI NegativeESI Positive
Precursor Ion (m/z) 225.1238.1 ([M+H]⁺)
Product Ion 1 (m/z) 182.1 (Quantifier)To be determined experimentally
Product Ion 2 (m/z) 140.1 (Qualifier)To be determined experimentally
Collision Energy (eV) To be optimizedTo be optimized
Internal Standard Pentobarbital-d5Custom-synthesized SIL-IS or suitable analog
Table 2: Representative Recovery and Matrix Effect Data for Barbiturates
AnalyteMatrixSample PrepRecovery (%)Matrix Effect (%)
PentobarbitalPlasmaLLE85 - 9590 - 105
PentobarbitalUrineSPE90 - 10595 - 110
SecobarbitalUrineSPE79.6 - 109Not Reported

(Data compiled from publicly available application notes and scientific literature.[6]).

V. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_review Data Review & Reporting start Biological Sample (Plasma/Urine) is_add Add Internal Standard start->is_add lle Liquid-Liquid Extraction (LLE) is_add->lle Choose Method spe Solid-Phase Extraction (SPE) is_add->spe Choose Method ppt Protein Precipitation (PPT) is_add->ppt Choose Method evap Evaporation lle->evap spe->evap ppt->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data quant Quantification data->quant report Final Report quant->report

Caption: A generalized workflow for the bioanalysis of "Carbrital".

matrix_effect_troubleshooting cluster_solutions Solutions problem Inaccurate/Imprecise Results cause Matrix Effects (Ion Suppression/Enhancement) problem->cause is likely caused by solution Mitigation Strategies cause->solution can be addressed by sol1 Optimize Sample Prep (LLE/SPE) solution->sol1 sol2 Improve Chromatography solution->sol2 sol3 Use SIL-Internal Standard solution->sol3 sol4 Matrix-Matched Calibrators solution->sol4

Caption: Logical relationship for troubleshooting matrix effects.

References

Optimization

Technical Support Center: Optimizing HPLC Separation of Carbromal, Pentobarbital, and Their Metabolites

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chroma...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of carbromal (B1668436), pentobarbital (B6593769), and their primary metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of carbromal and pentobarbital that I should consider in my HPLC analysis?

A1: For carbromal, the major metabolites are bromoethylbutyramide and ethylbutyrylurea. Pentobarbital is primarily metabolized to hydroxypentobarbital. It is crucial to include these metabolites in your method development to ensure accurate quantification and a comprehensive understanding of the drug's metabolic profile.

Q2: What is a typical starting point for developing an HPLC method for these compounds?

A2: A reversed-phase HPLC method using a C18 column is a common and effective starting point for the separation of carbromal, pentobarbital, and their metabolites. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. For initial method development, you can refer to the detailed protocols provided in this guide.

Q3: What detection wavelength is recommended for the analysis of carbromal and pentobarbital?

A3: A UV detector set at a low wavelength, typically around 214 nm, is suitable for the detection of both carbromal and pentobarbital. This wavelength provides good sensitivity for these compounds.

Q4: How can I improve the peak shape for pentobarbital, which is prone to tailing?

A4: Peak tailing for pentobarbital is often due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, it is recommended to use a mobile phase with a pH of 3.[1] This suppresses the ionization of pentobarbital (pKa ≈ 8.1), reducing secondary interactions.[1] Using a well-end-capped, high-purity silica (B1680970) column can also significantly improve peak shape.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of carbromal, pentobarbital, and their metabolites.

Problem Potential Cause Recommended Solution
Peak Tailing (especially for Pentobarbital) Interaction of the analyte with active silanol sites on the column.- Adjust the mobile phase pH to around 3 to suppress analyte ionization.[1]- Use a modern, end-capped C18 column.- Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations to block active sites.
Poor Resolution Between Parent Drug and Metabolites Inadequate separation efficiency of the column or mobile phase.- Optimize the mobile phase composition by adjusting the ratio of organic modifier to the aqueous buffer.- Consider a gradient elution method to improve separation.- Evaluate a column with a different stationary phase chemistry (e.g., phenyl or polar-embedded).
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent regularly and replace it if performance degrades.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Use HPLC-grade solvents and filter the mobile phase.- Degas the mobile phase thoroughly before use.- Purge the pump to remove any air bubbles.
Ghost Peaks - Contamination from the sample, solvent, or system.- Carryover from a previous injection.- Run a blank gradient to identify the source of contamination.- Ensure proper cleaning of the injector and system between runs.- Use a needle wash with a strong solvent.

Data Presentation

Table 1: HPLC Method Parameters for Pentobarbital Analysis
ParameterRecommended Condition
Column Reversed-phase C18, 5 µm
Mobile Phase 0.01 M Potassium Buffer (pH 3) : Methanol (40:60, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 214 nm[2]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C
Table 2: Validation Data for Pentobarbital HPLC Assay[1]
Validation ParameterResult
Linearity Range 5 - 250 µg/mL (r² = 0.999)
Limit of Detection (LOD) 2.10 µg/mL
Limit of Quantification (LOQ) 3.97 µg/mL
Accuracy (Recovery) 99.2% to 101.3%
Precision (RSD) < 2.1%
Table 3: HPLC Method Parameters for Carbromal and its Metabolites
ParameterRecommended Condition
Column Newcrom R1 (Reversed-Phase)
Mobile Phase Acetonitrile : Water with Phosphoric Acid
Detection UV (Wavelength to be optimized, likely low UV)
Expected Elution Order Ethylbutyrylurea > Bromoethylbutyramide > Carbromal (based on polarity)

Experimental Protocols

Protocol 1: HPLC Analysis of Pentobarbital

This protocol is based on a validated stability-indicating assay.[1]

  • Preparation of Mobile Phase:

    • Prepare a 0.01 M potassium phosphate (B84403) buffer.

    • Adjust the pH of the buffer to 3.0 using phosphoric acid.

    • Mix the buffer with HPLC-grade methanol in a 40:60 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of pentobarbital in the mobile phase (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare working standards within the desired concentration range (e.g., 5-250 µg/mL).

  • Sample Preparation:

    • Dilute the sample containing pentobarbital with the mobile phase to fall within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 0.01 M Potassium Buffer (pH 3) : Methanol (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV at 214 nm.

    • Run Time: 5 minutes.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of pentobarbital in the samples from the calibration curve.

Protocol 2: Proposed Method for Simultaneous Analysis of Carbromal and its Metabolites

This protocol is a starting point for method development based on available information.

  • Preparation of Mobile Phase:

    • Prepare a mobile phase consisting of HPLC-grade acetonitrile and water.

    • Add a small amount of phosphoric acid (e.g., 0.1%) to the aqueous portion to improve peak shape.

    • Start with a composition of 30:70 (v/v) acetonitrile to acidified water and optimize as needed.

    • Degas the mobile phase.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of carbromal, bromoethylbutyramide, and ethylbutyrylurea in acetonitrile or methanol.

    • Prepare a mixed standard solution containing all three analytes at a known concentration.

  • HPLC System and Conditions:

    • Column: Newcrom R1 or a standard C18 column.

    • Mobile Phase: Acetonitrile : Water with 0.1% Phosphoric Acid (start with 30:70, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV at 214 nm.

  • Method Optimization:

    • Inject the mixed standard solution and evaluate the separation.

    • Adjust the mobile phase composition (acetonitrile percentage) to achieve adequate resolution between the three compounds. A gradient elution may be necessary if there are significant differences in polarity.

    • Optimize other parameters such as flow rate and column temperature if needed.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSeparation HPLC Separation MobilePhase->HPLCSeparation StandardPrep Standard Preparation StandardPrep->HPLCSeparation SamplePrep Sample Preparation SamplePrep->HPLCSeparation Detection UV Detection HPLCSeparation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: A generalized workflow for the HPLC analysis of target compounds.

Troubleshooting_Logic Start Problem Identified (e.g., Peak Tailing) CheckSystem Check HPLC System (Leaks, Connections, Temperature) Start->CheckSystem CheckMobilePhase Check Mobile Phase (pH, Composition, Degassing) Start->CheckMobilePhase CheckColumn Check Column (Age, Contamination, Type) Start->CheckColumn CheckSample Check Sample (Solvent, Concentration) Start->CheckSample SolutionFound Problem Resolved CheckSystem->SolutionFound Issue Fixed CheckMobilePhase->SolutionFound Issue Fixed CheckColumn->SolutionFound Issue Fixed CheckSample->SolutionFound Issue Fixed

Caption: A logical approach to troubleshooting common HPLC issues.

References

Troubleshooting

Troubleshooting poor reproducibility in "Carbrital" behavioral studies in mice

Technical Support Center: Carbrital Behavioral Studies in Mice Welcome to the technical support center for "Carbrital" behavioral studies. This guide provides troubleshooting advice and detailed protocols to address comm...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carbrital Behavioral Studies in Mice

Welcome to the technical support center for "Carbrital" behavioral studies. This guide provides troubleshooting advice and detailed protocols to address common issues of poor reproducibility in research involving Carbrital and its components, pentobarbital (B6593769) and carbromal (B1668436). Given that Carbrital is a historical formulation, this guide synthesizes current best practices for sedative-hypnotics to ensure robust and reliable experimental outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is Carbrital and what is its mechanism of action?

A: Carbrital is the trade name for a combination drug containing pentobarbital sodium, a barbiturate, and carbromal, a sedative-hypnotic.[1] Both components act as central nervous system (CNS) depressants by enhancing the activity of the neurotransmitter Gamma-Aminobutyric Acid (GABA) at the GABA-A receptor.[3][4][5] This action increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability, which results in sedation, hypnosis (sleep-induction), and anxiolysis (anxiety reduction).[4][5][6] Pentobarbital is known to increase the duration of the GABA-A channel opening.[5][7]

Q2: Why is Carbrital no longer commonly used?

A: Carbrital is a historical medication from the mid-20th century.[1][3] Its use has largely been superseded by newer medications, such as benzodiazepines, which have a better safety profile and lower risk of dependency and overdose.[3][4] Pentobarbital is a DEA Schedule II or III controlled substance, reflecting its high potential for abuse.[5]

Q3: What are the primary challenges when studying Carbrital in mice?

A: The primary challenges include high variability and poor reproducibility. These issues stem from a multitude of factors including the drug's steep dose-response curve, animal-specific variables (strain, sex, age), environmental conditions, and procedural inconsistencies.[8][9][10][11] The combination of two active compounds can also introduce complex pharmacokinetic and pharmacodynamic interactions.

Troubleshooting Guide: Inconsistent Sedative/Hypnotic Effects

Q4: My mice show highly variable sleep times (loss of righting reflex) after Carbrital administration. What could be the cause?

A: High variability in hypnotic effects is a common issue with barbiturates. Several factors could be responsible:

  • Dose Selection: Pentobarbital has a sigmoidal dose-response curve, and small variations in dose can lead to large differences in effect, particularly on the steep part of the curve.[8]

  • Genetic Strain: Different mouse strains show significant differences in sensitivity and metabolism of pentobarbital.[12][13] For example, DBA/2J mice have a longer half-life for pentobarbital compared to C57BL/6J or ICR mice.[12]

  • Sex and Circadian Rhythm: Both sex and the time of day the experiment is conducted have a significant impact on sleep time.[8] Male mice have been shown to sleep longer than females at the same pentobarbital dose.[14]

  • Metabolism: The components of Carbrital are metabolized by liver enzymes (cytochrome P450s).[12][15] Any factor that alters liver function, including diet or prior drug exposure, can change the drug's clearance rate and duration of action.

  • Injection Technique: Intraperitoneal (IP) injection, a common administration route, has a misinjection rate of 10-20% in mice.[16] Accidental injection into the gut or adipose tissue will alter absorption and reduce bioavailability, leading to inconsistent effects.

Troubleshooting Workflow: Inconsistent Hypnosis

G Start High Variability in Sleep Time Observed CheckDose Verify Dose Calculation & Formulation Stability Start->CheckDose CheckStrain Is the Mouse Strain Consistent and Characterized? CheckDose->CheckStrain Dose OK DoseResponse Action: Perform Dose-Response Study to Find Optimal Dose CheckDose->DoseResponse Inconsistent Formulation CheckProcedure Review Experimental Procedures CheckStrain->CheckProcedure Yes StandardizeStrain Action: Use a Single Strain. Consult Literature for Known Sensitivities. CheckStrain->StandardizeStrain No / Unknown CheckEnvironment Assess Environmental Factors CheckProcedure->CheckEnvironment Consistent RefineProcedure Action: Standardize Time of Day, Injection Technique, and Handling. CheckProcedure->RefineProcedure Inconsistent ControlEnvironment Action: Control for Light Cycle, Noise, and Temperature. Acclimate Animals. CheckEnvironment->ControlEnvironment Inconsistent End Improved Reproducibility CheckEnvironment->End Consistent DoseResponse->CheckStrain StandardizeStrain->CheckProcedure RefineProcedure->CheckEnvironment ControlEnvironment->End

Fig. 1: Troubleshooting decision tree for variable hypnotic effects.

Troubleshooting Guide: Variable Anxiety-Like Behavior

Q5: I am using the Elevated Plus Maze (EPM) to assess anxiolytic effects, but my data is not reproducible. What should I check?

A: The EPM is sensitive to many variables. In addition to the factors mentioned in Q4, consider the following for behavioral assays measuring anxiety:

  • Sedation vs. Anxiolysis: The primary effect of Carbrital at higher doses is sedation, which can confound anxiety tests. A sedated mouse will show reduced overall movement (locomotion), which can be misinterpreted as increased anxiety (less exploration of open arms). It is critical to use a dose that is anxiolytic but not overly sedative.

  • Environmental Conditions: The testing environment must be strictly controlled.[17] Factors like light intensity (rodents prefer dim light), noise levels, and even the scent of previous animals or the experimenter can significantly alter behavior.[11][18]

  • Handling and Acclimation: Prior handling by the experimenter and adequate acclimation to the testing room are crucial to reduce stress that can mask drug effects.[17][18][19]

  • Test Battery Order: If multiple behavioral tests are performed on the same cohort of animals, the order matters. Less stressful tests (like the Open Field Test) should generally be conducted before more stressful ones (like the EPM).[9]

Data Interpretation: Sedation vs. Anxiolysis in EPM and Open Field Test (OFT)

To distinguish anxiolysis from sedation, it is essential to analyze locomotor activity alongside anxiety-related parameters.

Behavioral TestAnxiolytic Effect (Desired)Sedative Effect (Confound)
Elevated Plus Maze (EPM) ↑ Time in Open Arms↑ Entries into Open Arms↔ Total Distance Traveled↓ Time in Open Arms↓ Entries into Open Arms↓ Total Distance Traveled
Open Field Test (OFT) ↑ Time in Center Zone↔ Total Distance Traveled↓ Total Distance Traveled↓ Rearing Frequency

Experimental Protocols & Data

Protocol 1: Hypnotic Effect Assessment (Loss of Righting Reflex)

This protocol assesses the hypnotic (sleep-inducing) properties of Carbrital by measuring the duration of the loss of the righting reflex.

  • Animal Preparation: Acclimate mice to the facility for at least one week and to the testing room for at least 60 minutes before the experiment.[17]

  • Drug Administration: Administer Carbrital (or pentobarbital) via intraperitoneal (IP) injection. Ensure a consistent technique to avoid misinjections.[16]

  • Observation: Immediately after injection, place the mouse in a clean, quiet cage.

  • Assess Righting Reflex: Gently place the mouse on its back. The "onset of sleep" is recorded when the mouse fails to right itself (turn onto all four paws) within 30 seconds.[20]

  • Measure Duration: Continue to check the righting reflex every 5 minutes. "Sleep duration" is the time from the loss of the righting reflex until it is regained.[14]

Protocol 2: Anxiolytic-Like Behavior (Elevated Plus Maze)

This protocol is widely used to measure anxiety-like behavior in rodents.[18]

  • Apparatus: A plus-shaped maze raised above the floor (e.g., 80 cm) with two "open" arms and two "closed" arms with high walls.[21]

  • Acclimation: Acclimate the mouse to the dimly lit, quiet testing room for 30-60 minutes.[17][21]

  • Drug Administration: Administer a sub-hypnotic dose of Carbrital IP 30 minutes prior to the test.[20]

  • Procedure: Place the mouse in the center of the maze, facing an open arm.[21] Allow it to explore freely for a 5-minute session.[18]

  • Data Collection: Use an overhead camera and tracking software to record the time spent in and the number of entries into each arm.[17]

  • Analysis: Calculate the percentage of time spent in the open arms (% Time = [Time_Open / (Time_Open + Time_Closed)] * 100) and the percentage of open arm entries. An increase in these measures suggests an anxiolytic effect.[22] Total distance traveled should also be analyzed to control for sedative effects.[18]

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to remove olfactory cues.[17][18]

Experimental Workflow: EPM Protocol

G cluster_prep Preparation Phase cluster_test Testing Phase (5 min) cluster_analysis Analysis Phase Acclimate Acclimate Mouse to Testing Room (30-60 min) Administer Administer Drug / Vehicle (e.g., 30 min pre-test) Acclimate->Administer Place Place Mouse in Center of Maze Administer->Place Record Record Behavior with Video Tracking Place->Record Analyze Analyze Key Metrics: - % Time in Open Arms - % Open Arm Entries - Total Distance Record->Analyze Interpret Interpret Results: Anxiolysis vs. Sedation Analyze->Interpret

Fig. 2: Standard experimental workflow for the Elevated Plus Maze test.
Pentobarbital Dosage Guidelines for Mice

Note: These are starting points. The optimal dose is highly dependent on mouse strain and specific experimental goals and must be determined empirically via a dose-response study.[19]

EffectRouteDose Range (mg/kg)Key Considerations
Anxiolysis IP10 - 30Low doses are needed to avoid sedation confounding results in tests like EPM or OFT.[23]
Hypnosis (Sleep) IP30 - 65Doses are strain-dependent; some studies use 30-40 mg/kg to potentiate sleep, while others use up to 65 mg/kg to induce it directly.[8][13][20][24]
Anesthesia/Euthanasia IP100 - 150+High doses are used for terminal procedures and cause death by respiratory arrest.[7][23][25]

Mechanism of Action: GABA-A Receptor Modulation

Both pentobarbital and carbromal potentiate the effect of GABA on the GABA-A receptor, which is a ligand-gated chloride ion channel.[4][6]

G cluster_gaba GABA-A Receptor Signaling cluster_effect Cellular Effect GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds & Opens Channel Carbrital Carbrital (Pentobarbital) Carbrital->Receptor Binds Allosterically, Increases Channel Open Duration Ion Cl⁻ Influx Receptor->Ion Leads to Hyperpolarization Neuron Hyperpolarization Ion->Hyperpolarization Inhibition ↓ Neuronal Excitability (CNS Depression) Hyperpolarization->Inhibition

Fig. 3: Simplified pathway of Carbrital's action on the GABA-A receptor.

References

Optimization

Improving the sensitivity of mass spectrometry for carbromal detection

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of mass spectrometry...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of mass spectrometry for carbromal (B1668436) detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting carbromal with high sensitivity using mass spectrometry?

A1: The primary challenges in detecting carbromal (2-Bromo-2-ethylbutyrylurea) stem from its chemical properties. As a small, neutral, and relatively volatile molecule, challenges include:

  • Inefficient Ionization: Carbromal does not readily ionize using standard electrospray ionization (ESI) techniques, which can lead to low sensitivity in LC-MS analysis.[1]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can co-elute with carbromal and either suppress or enhance its ionization, leading to inaccurate quantification.[2][3]

  • Thermal Instability: Although suitable for gas chromatography (GC), there is a potential for thermal degradation in the GC inlet, which can affect reproducibility.

  • Metabolism: Carbromal is extensively metabolized in the body to compounds such as bromoethylbutyramide and ethylbutyrylurea.[4][5] For accurate quantification of exposure, it is often necessary to detect both the parent compound and its metabolites.

Q2: Which mass spectrometry technique is more suitable for carbromal analysis, GC-MS or LC-MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for carbromal analysis, with the choice depending on the specific requirements of the experiment.[6]

  • GC-MS: This is a common and effective technique for carbromal analysis, particularly due to carbromal's volatility. Electron Ionization (EI) is typically used, which provides characteristic fragmentation patterns useful for identification.[7][8][9] To enhance sensitivity and improve peak shape, derivatization may be employed.[10]

  • LC-MS/MS: This technique offers high sensitivity and selectivity, especially for complex biological matrices.[6] However, due to carbromal's poor ionization in ESI, Atmospheric Pressure Chemical Ionization (APCI) or the formation of adducts with reagents like ammonium (B1175870) formate (B1220265) may be necessary to improve sensitivity.[11]

Troubleshooting Guides

Issue 1: Poor Signal Intensity/Low Sensitivity in LC-MS Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Inefficient Ionization Optimize Ionization Source: Switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which is often more suitable for neutral, less polar molecules.[1] Promote Adduct Formation: In ESI, add a volatile salt like ammonium formate to the mobile phase. This can help form ammonium adducts of carbromal, which are more readily detected.[11] Mobile Phase pH Adjustment: Although carbromal is neutral, adjusting the mobile phase pH can sometimes influence the overall ionization efficiency in the source.[12]
Suboptimal MS Parameters Tune and Calibrate: Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[1] Source Parameter Optimization: Optimize source parameters such as nebulizing gas flow and temperature, and drying gas flow and temperature to ensure efficient desolvation and ion transfer.[11]
Sample Concentration Too Low Increase Sample Concentration: If possible, concentrate the sample extract before analysis.[1] Improve Extraction Efficiency: Optimize the sample preparation method to achieve higher recovery of carbromal.
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS or LC-MS

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Secondary Interactions (LC-MS) Adjust Mobile Phase pH: For urea-containing compounds, interactions with residual silanol (B1196071) groups on the stationary phase can cause tailing. Adjusting the mobile phase pH can help mitigate this.[6] Use a Different Column: Consider a column with a different stationary phase or an end-capped column.[6]
Column Overload Dilute the Sample: Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample and re-inject.[6]
Column Contamination Implement Column Flushing: A robust column flushing protocol after each batch can remove strongly retained matrix components.[6] Use a Guard Column: A guard column can protect the analytical column from contaminants.[6]
Inappropriate GC Inlet Temperature Optimize Inlet Temperature: Too high a temperature can cause degradation, while too low a temperature can lead to poor volatilization and peak broadening.
Issue 3: Inaccurate Quantification due to Matrix Effects in LC-MS/MS

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Co-eluting Interferences Improve Chromatographic Separation: Optimize the LC gradient to separate carbromal from interfering matrix components.[2] Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components.[13][14]
Ion Suppression or Enhancement Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[2]

Experimental Protocols

Protocol 1: Extraction of Carbromal from Biological Matrices (e.g., Serum, Urine)

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Sample Pre-treatment:

    • To 1 mL of serum or urine, add an appropriate internal standard.

    • For urine samples, an enzymatic hydrolysis step may be necessary to cleave conjugated metabolites.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for either GC-MS or LC-MS analysis.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a C18 or mixed-mode cartridge) with methanol (B129727) followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute carbromal with a suitable organic solvent.

    • Evaporate the eluate and reconstitute as described for LLE.

Protocol 2: Derivatization of Carbromal for GC-MS Analysis

Derivatization can improve the volatility and thermal stability of carbromal, leading to better chromatographic performance and sensitivity.[10]

  • Reagent Selection: Silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylation reagents can be used. For brominated compounds, derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can also be effective.[15]

  • Procedure (Example with BSTFA):

    • To the dried sample extract, add 50 µL of BSTFA and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

Visualizations

experimental_workflow Carbromal Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Biological Sample (Serum/Urine) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (Optional for GC-MS) Reconstitution->Derivatization LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for carbromal analysis.

troubleshooting_logic Troubleshooting Logic for Low Sensitivity cluster_ms Mass Spectrometer cluster_prep Sample Preparation cluster_chroma Chromatography Start Low Signal Intensity for Carbromal CheckMS Check MS Tune & Calibration Start->CheckMS CheckIonization Optimize Ionization Source CheckMS->CheckIonization Tune OK Tune Perform Tuning & Calibration CheckMS->Tune Tune Fails CheckSamplePrep Evaluate Sample Preparation CheckIonization->CheckSamplePrep Source Optimized OptimizeSource Switch Ionization Mode (e.g., ESI to APCI) or Add Mobile Phase Modifier CheckIonization->OptimizeSource CheckChroma Review Chromatography CheckSamplePrep->CheckChroma Prep OK ImproveExtraction Optimize Extraction Protocol (LLE/SPE) CheckSamplePrep->ImproveExtraction OptimizeGradient Modify LC Gradient for Better Separation CheckChroma->OptimizeGradient CheckDerivatization Consider Derivatization (for GC-MS) ImproveExtraction->CheckDerivatization CheckColumn Check for Column Contamination/Degradation OptimizeGradient->CheckColumn

Caption: Troubleshooting logic for low sensitivity in carbromal detection.

References

Troubleshooting

Addressing solubility issues of "Carbrital" in in vitro assays

Technical Support Center: Carbrital In Vitro Solubility This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubi...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carbrital In Vitro Solubility

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with "Carbrital" and its active components, pentobarbital (B6593769) and carbromal (B1668436), in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Carbrital and why is its solubility a challenge for in vitro assays?

A1: Carbrital is a combination sedative containing two active pharmaceutical ingredients: Pentobarbital (typically as a sodium salt) and Carbromal .[1][2] The primary challenge arises from the different solubility profiles of these components and their forms.

  • Pentobarbital (Free Acid): This form is very slightly soluble in water (approx. 0.68 g/L) but is freely soluble in organic solvents like ethanol (B145695).[3][4]

  • Pentobarbital Sodium (Salt): This form is highly soluble in water and alcohol.[5][6] However, its aqueous solutions can be unstable and are sensitive to pH.[4][7]

  • Carbromal: This compound is reported as soluble in water and various organic solvents.[2]

Issues typically occur when the pH of the aqueous medium causes the water-soluble pentobarbital sodium to convert to its insoluble free acid form, leading to precipitation.

Q2: My Carbrital solution is cloudy or has precipitated in my cell culture medium. What are the common causes and solutions?

A2: Precipitation upon dilution into aqueous buffers (e.g., PBS, cell culture media) is a common problem. The most likely causes are:

  • pH-Induced Precipitation: Cell culture media are often buffered at a slightly acidic to neutral pH (e.g., 7.2-7.4). This can be acidic enough to convert the highly soluble pentobarbital sodium salt into the poorly soluble pentobarbital free acid, causing it to fall out of solution.[6]

  • Low Aqueous Solubility of Carbromal: While reported as soluble, Carbromal's solubility limit may be exceeded upon high dilution in a purely aqueous environment, especially if it was initially dissolved in a strong organic solvent.

  • Exceeding Solvent Capacity: The final concentration of your compound may be too high for the aqueous medium, even with a small percentage of a co-solvent like DMSO.

Troubleshooting Steps:

  • Verify pH: Check the pH of your final assay medium. If possible, adjust the pH to be slightly more alkaline, but be mindful of the tolerance of your cells or assay components.

  • Reduce Final Concentration: Test a lower final concentration of Carbrital in your assay.

  • Increase Co-solvent (with caution): If using a DMSO or ethanol stock, you can try slightly increasing its final percentage in the assay. However, for cell-based assays, total DMSO should ideally remain below 1% to avoid cytotoxicity.

  • Use Sonication: Briefly sonicate your final diluted solution to help break down aggregates and improve dispersion.[8]

Q3: What is the recommended solvent for preparing a high-concentration Carbrital stock solution?

A3: For preparing a high-concentration stock solution, using an organic solvent is recommended.

  • DMSO (Dimethyl Sulfoxide): This is a powerful and common solvent for creating high-concentration stocks of organic molecules that are poorly soluble in water.[9]

  • Ethanol: Pentobarbital is freely soluble in ethanol, making it another excellent choice for a stock solution.[3]

When using the stock, add it to the final aqueous solution with vigorous vortexing to ensure rapid mixing and minimize localized high concentrations that can cause immediate precipitation.

Q4: How does pH specifically affect the solubility of Carbrital's components?

A4: The pH of the solvent is critical, primarily for pentobarbital. Pentobarbital is a weak acid with a pKa of approximately 8.1.[3]

  • In Alkaline Conditions (pH > 8.1): The molecule will be deprotonated (ionized), existing as the highly water-soluble sodium salt.

  • In Acidic Conditions (pH < 8.1): The molecule will be protonated, existing as the neutral free acid, which is poorly soluble in water and will precipitate.[6]

Therefore, adding a solution of pentobarbital sodium to a neutral or acidic buffer can cause it to crash out of solution. This is the most common reason for precipitation in standard biological buffers.

Data Presentation: Solubility of Active Components

The following table summarizes the solubility of Carbrital's individual active ingredients in common laboratory solvents.

CompoundSolventSolubilityReference
Pentobarbital (Free Acid) Water679 mg/L (Very slightly soluble)[3][4]
EthanolFreely Soluble[3]
EtherSoluble[4]
Pentobarbital Sodium (Salt) WaterFreely / Highly Soluble (e.g., up to 100 mM)[5][6]
AlcoholSoluble[6]
EtherPractically Insoluble[4]
Carbromal WaterSoluble[2]
Chloroform, Ether, AcetoneSoluble[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Pentobarbital/Carbromal Stock Solution in DMSO

Note: This protocol is a general guideline. The exact molar ratio of pentobarbital to carbromal in commercial "Carbrital" can vary. This protocol assumes a 1:1 molar ratio for experimental purposes.

  • Materials:

    • Pentobarbital (free acid, MW: 226.27 g/mol )

    • Carbromal (MW: 237.10 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or glass vials

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh out 22.63 mg of pentobarbital and 23.71 mg of carbromal into a sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes until the solids are fully dissolved.

    • If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Dilution of Stock Solution for In Vitro Cell-Based Assays

  • Objective: To prepare a final working concentration of 100 µM in a cell culture medium with a final DMSO concentration of 0.1%.

  • Procedure:

    • Thaw the 100 mM stock solution from Protocol 1.

    • Perform a serial dilution. First, prepare an intermediate dilution by adding 2 µL of the 100 mM stock solution to 198 µL of sterile cell culture medium. This creates a 1 mM intermediate solution in 1% DMSO. Vortex gently.

    • Add the required volume of the 1 mM intermediate solution to your final assay volume. For example, to make 1 mL of 100 µM final solution, add 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium.

    • Mix the final solution immediately and thoroughly by gentle pipetting or swirling. Do not vortex vigorously if cells are present.

    • Visually inspect for any signs of precipitation before adding to cells. If precipitation occurs, a lower final concentration may be necessary.

Mandatory Visualizations

G start Precipitation or Cloudiness Observed in Assay Medium q1 Is the stock solution clear? start->q1 s1 Re-dissolve stock. Use vortexing/sonication. If unresolved, prepare fresh stock. q1->s1 No q2 What is the final co-solvent % (e.g., DMSO)? q1->q2 Yes s2 Final co-solvent % is too low. Consider a serial dilution to minimize precipitation. q2->s2 < 0.1% q3 What is the pH of the final assay medium? q2->q3 > 0.1% s3 pH is likely < 7.5, causing pentobarbital free acid to precipitate. q3->s3 Neutral/Acidic (e.g., 6.8-7.4) s4 Is a lower final drug concentration acceptable? s3->s4 s5 Decrease final concentration and re-test. s4->s5 Yes s6 Consider reformulating with solubilizing agents (e.g., cyclodextrins) or using a cell-free system. s4->s6 No

Caption: Troubleshooting workflow for Carbrital precipitation issues.

G start Start: Need to prepare Carbrital for in vitro assay q_assay_type Cell-based or Cell-free assay? start->q_assay_type prep_stock Prepare high-concentration stock (e.g., 10-100 mM) in 100% DMSO or Ethanol. q_assay_type->prep_stock Both intermediate Perform intermediate dilution in assay medium to create a ~1% DMSO solution. prep_stock->intermediate final_dilution Add intermediate solution to final assay volume. Final DMSO < 1%. intermediate->final_dilution check Check for precipitation visually. final_dilution->check end Proceed with Experiment check->end Solution is Clear

Caption: Workflow for preparing Carbrital working solutions.

G pentobarbital Pentobarbital gaba_a GABA-A Receptor (Ligand-gated ion channel) pentobarbital->gaba_a Allosterically binds to channel Chloride (Cl-) Channel gaba_a->channel contains influx Increased Cl- Influx gaba_a->influx Prolongs opening duration of gaba GABA gaba->gaba_a Binds to hyperpolarization Neuron Hyperpolarization influx->hyperpolarization cns Decreased Neuronal Excitability (CNS Depression) hyperpolarization->cns

Caption: Signaling pathway for Pentobarbital at the GABA-A receptor.

References

Optimization

Technical Support Center: Method Validation for "Carbrital" Quantification in Biological Matrices

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the method validation for the quantification of "Carbrital" (a combination of carbromal (B1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the method validation for the quantification of "Carbrital" (a combination of carbromal (B1668436) and pentobarbital) in biological matrices. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is "Carbrital" and why is its quantification in biological matrices important?

A1: "Carbrital" is a sedative-hypnotic drug that combines the fast-acting barbiturate, pentobarbital (B6593769), with the milder, longer-acting sedative, carbromal.[1] Quantification of these compounds in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and in forensic analysis to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Q2: Which analytical techniques are most suitable for the quantification of Carbrital's components?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable techniques for the quantification of barbiturates like pentobarbital and related compounds in biological samples.[2][3][4] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and reduced need for sample derivatization.[4]

Q3: What are the key parameters to consider during method validation for bioanalytical assays?

A3: According to regulatory guidelines from bodies like the FDA and EMA, the key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting substances on the ionization of the analyte.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Q4: Where can I find official guidelines on bioanalytical method validation?

A4: The primary sources for regulatory guidance are the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Their documents provide detailed recommendations for validating bioanalytical methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of carbromal and pentobarbital.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible solvent for sample reconstitution. 3. pH of the mobile phase is not optimal.1. Replace the analytical column. 2. Reconstitute the sample in a solvent similar in composition to the initial mobile phase. 3. Adjust the mobile phase pH to ensure the analytes are in a single ionic form.
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Suboptimal pH during liquid-liquid extraction (LLE). 3. Incomplete elution from the solid-phase extraction (SPE) cartridge.1. Optimize the extraction solvent or SPE sorbent and elution solvent. 2. Adjust the sample pH to ensure the analytes are in a neutral form for efficient extraction into an organic solvent. 3. Increase the volume or strength of the elution solvent for SPE.
High Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of endogenous matrix components (e.g., phospholipids). 2. Inadequate sample cleanup.1. Modify the chromatographic gradient to better separate analytes from matrix components. 2. Employ a more rigorous sample preparation technique, such as SPE or phospholipid removal plates. 3. Use a deuterated internal standard to compensate for matrix effects.
Inconsistent Results (Poor Precision) 1. Variability in sample preparation. 2. Instability of the autosampler. 3. Fluctuation in MS source conditions.1. Ensure consistent and precise pipetting and extraction procedures. 2. Check the autosampler for proper function and temperature control. 3. Clean and calibrate the mass spectrometer source.
No or Low Signal for Analytes 1. Analyte degradation. 2. Incorrect MS/MS transition parameters. 3. Clogged LC system or injector.1. Investigate analyte stability under the employed conditions. 2. Optimize the precursor and product ion masses and collision energy for each analyte. 3. Perform system maintenance and check for blockages.

Experimental Protocols

The following are detailed methodologies for the simultaneous quantification of carbromal and pentobarbital in human plasma using LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., Pentobarbital-d5). Vortex for 10 seconds.

  • Acidification: Add 200 µL of 4% phosphoric acid and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carbromal235.0192.0-15
Pentobarbital225.1182.1-20
Pentobarbital-d5 (IS)230.1187.1-20

Data Presentation

Table 1: Method Validation Summary - Precision and Accuracy
AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (%) (n=6)Inter-day Accuracy (%) (n=18)
Carbromal LLOQ18.59.2105.3103.8
LQC36.27.5102.1101.5
MQC504.85.998.799.2
HQC1503.54.1100.5100.9
Pentobarbital LLOQ17.98.8108.2106.7
LQC35.86.9103.4102.6
MQC504.15.299.5100.1
HQC1503.13.9101.2101.8
Table 2: Method Validation Summary - Recovery and Matrix Effect
AnalyteQC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Carbromal LQC388.295.7
HQC15091.598.1
Pentobarbital LQC392.797.3
HQC15094.199.5

Visualizations

Method_Validation_Workflow MethodDevelopment Method Development (LC & MS Optimization) SamplePrep Sample Preparation Optimization (SPE, LLE, PPT) MethodDevelopment->SamplePrep ValidationPlan Validation Plan Definition SamplePrep->ValidationPlan FullValidation Full Method Validation ValidationPlan->FullValidation Selectivity Selectivity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision RecoveryMatrix Recovery & Matrix Effect FullValidation->RecoveryMatrix Stability Stability FullValidation->Stability LODLOQ LOD & LOQ FullValidation->LODLOQ ValidationReport Validation Report Selectivity->ValidationReport Linearity->ValidationReport AccuracyPrecision->ValidationReport RecoveryMatrix->ValidationReport Stability->ValidationReport LODLOQ->ValidationReport RoutineAnalysis Routine Sample Analysis ValidationReport->RoutineAnalysis

Caption: General workflow for bioanalytical method validation.

Carbrital_Signaling_Pathway Carbrital Carbrital (Carbromal & Pentobarbital) GABA_A GABA-A Receptor Carbrital->GABA_A Potentiates GABA EGFR EGFR Signaling (Inhibition) Carbrital->EGFR Inhibits ChlorideInflux Increased Cl- Influx GABA_A->ChlorideInflux Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression CAR_Activation CAR Activation EGFR->CAR_Activation Leads to Metabolism Drug Metabolism Gene Expression CAR_Activation->Metabolism

Caption: Postulated signaling pathway for Carbrital's effects.

References

Troubleshooting

Technical Support Center: Minimizing Animal Model Variability in "Carbrital" Sedation Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of "Carbrital" (a combination of pentobarbital (B6593769) and carbromal) for sedat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of "Carbrital" (a combination of pentobarbital (B6593769) and carbromal) for sedation in animal models. Our aim is to help you minimize experimental variability and troubleshoot common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is "Carbrital" and what is its mechanism of action?

A1: "Carbrital" is a sedative-hypnotic agent that combines two active ingredients: pentobarbital sodium and carbromal.[1][2] Both components act as central nervous system (CNS) depressants. Their primary mechanism of action is to enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] This leads to increased chloride ion influx into neurons, causing hyperpolarization and a reduction in neuronal excitability, which results in sedation and hypnosis.[3]

Q2: What are the primary applications of "Carbrital" in animal research?

A2: Historically, "Carbrital" and its components have been used to induce sedation and anesthesia for minor surgical procedures and to manage insomnia and anxiety-related behaviors in animal models.[1][2]

Q3: What are the key factors that can introduce variability in "Carbrital" sedation studies?

A3: Several factors can contribute to variability in the response of animal models to "Carbrital" sedation. These include:

  • Genetic Factors: Different strains of mice have been shown to have significantly different sleep times under pentobarbital anesthesia.[4][5]

  • Biological Factors: Age and sex of the animals can influence their sensitivity to sedatives.[4]

  • Environmental Factors: Housing conditions, noise levels, and even the time of day can affect an animal's physiological state and response to sedation.[6]

  • Procedural Factors: Animal handling techniques, the stress of injection, and pre-sedation fasting can all impact the outcomes of a study.[6][7]

Q4: What are the signs of adequate, excessive, and insufficient sedation with "Carbrital"?

A4: Monitoring the depth of anesthesia is crucial.

  • Adequate Sedation: Characterized by loss of the righting reflex (the animal does not attempt to return to an upright position when placed on its back), muscle relaxation, and lack of response to mild stimuli (e.g., a toe pinch).

  • Excessive Sedation: May present as severe respiratory depression (slow, shallow breathing), a significant drop in heart rate and body temperature, and a lack of response to painful stimuli.

  • Insufficient Sedation: The animal may still exhibit a righting reflex, respond to stimuli, and show signs of movement or vocalization.

Troubleshooting Guides

Issue 1: High Variability in Sedation Onset and Duration

Possible Causes and Solutions:

Cause Troubleshooting Step
Genetic Variability Use a consistent and well-characterized animal strain for all experiments.[4][5] If comparing strains, be aware of potential differences in drug metabolism and sensitivity.
Inconsistent Drug Administration Ensure accurate and consistent dosing for each animal based on its body weight. Use proper injection techniques (e.g., intraperitoneal) to ensure the full dose is administered correctly.
Environmental Stressors Acclimatize animals to the housing and experimental environment for a sufficient period before the study.[6] Minimize noise and disturbances during the sedation period.
Variable Animal Handling Handle all animals in a consistent and gentle manner to reduce stress-induced physiological changes.[6]
Issue 2: Animals Are Not Sufficiently Sedated

Possible Causes and Solutions:

Cause Troubleshooting Step
Incorrect Dosage Review the literature for recommended dosage ranges for pentobarbital in your specific animal model and adjust the "Carbrital" dose accordingly. Start with a lower dose and titrate up as needed in a pilot study.
Drug Tolerance If animals have been repeatedly exposed to barbiturates, they may develop tolerance. Consider using drug-naïve animals for each experiment.
Improper Drug Storage Ensure "Carbrital" is stored according to the manufacturer's instructions to maintain its potency.
Issue 3: Excessive Sedation or Adverse Events (e.g., Respiratory Depression)

Possible Causes and Solutions:

Cause Troubleshooting Step
Overdose Immediately provide supportive care, including thermal support to prevent hypothermia and, if necessary, respiratory support. Carefully re-evaluate your dosage calculations and dilution procedures.
Interaction with Other Compounds Review all substances administered to the animals for potential synergistic effects that could enhance CNS depression.
Animal Health Status Ensure animals are healthy and free from underlying conditions that could impair drug metabolism and clearance.

Data Presentation

Table 1: Reported "Carbrital" Dosages in Rodent Studies

Animal ModelDosageRoute of AdministrationReported EffectSource
Mice20 mg/kgIntraperitoneal (IP)Anesthesia for induction of acute lung injury model[2]
Mice1% solutionNot specifiedDeep anesthesia for tissue perfusion[8]
Rats1% solutionNot specifiedAnesthesia for tissue perfusion[9]

Note: This table represents limited available data. Researchers should conduct pilot studies to determine the optimal dose for their specific experimental conditions.

Table 2: Factors Influencing Pentobarbital Sedation Time in Mice

FactorObservationImplication for "Carbrital" StudiesSource
Strain Significant differences in sleep duration observed across 23 inbred strains.Strain selection is a critical factor in minimizing variability.[4]
Sex Males generally exhibit longer sleep times than females, but this is not consistent across all strains.The sex of the animals should be consistent within an experiment or balanced across groups.[4]
Age Age significantly alters pentobarbital-induced sleep time.Use animals of a consistent age range.[7]
Fasting Fasting prior to administration significantly affects sleep time.Standardize the fasting period for all animals.[7]

Experimental Protocols

Protocol 1: General Sedation Protocol for Mice using "Carbrital"

Objective: To induce a consistent level of sedation for a non-painful procedure.

Materials:

  • "Carbrital" solution (ensure concentration is known)

  • Sterile saline for dilution

  • Appropriate syringes and needles (e.g., 25-27 gauge)

  • Animal scale

  • Heating pad

Methodology:

  • Animal Preparation:

    • Acclimatize mice to the experimental room for at least 60 minutes before the procedure.

    • Weigh each mouse immediately before dosing to ensure accurate dose calculation.

  • Dose Preparation:

    • Based on pilot studies or available literature (e.g., starting with a dose of 20 mg/kg), calculate the required volume of "Carbrital" for each mouse.[2]

    • Dilute the calculated dose in sterile saline to a volume that is easily and accurately administered (e.g., 0.1 mL per 10g of body weight).

  • Administration:

    • Administer the "Carbrital" solution via intraperitoneal (IP) injection.

  • Monitoring:

    • Immediately after injection, place the mouse in a clean, quiet cage on a heating pad set to maintain normal body temperature.

    • Monitor the animal continuously for the onset of sedation, characterized by the loss of the righting reflex.

    • Assess the depth of sedation every 5-10 minutes by checking for a response to a gentle toe pinch.

    • Monitor respiratory rate and effort.

  • Recovery:

    • Continue to monitor the animal on the heating pad until it has fully recovered its righting reflex and is ambulatory.

    • Do not leave the animal unattended until it has fully recovered.

Mandatory Visualizations

G cluster_pathway Simplified Signaling Pathway of Carbrital Components Carbrital Carbrital (Pentobarbital + Carbromal) GABA_A GABA-A Receptor Carbrital->GABA_A Enhances GABA Binding Chloride Chloride Ion (Cl-) Influx GABA_A->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Sedation Sedation / Hypnosis Hyperpolarization->Sedation

Caption: Mechanism of action of "Carbrital" components.

G cluster_workflow Experimental Workflow for a Carbrital Sedation Study Start Start Acclimatization Animal Acclimatization Start->Acclimatization Dose_Calculation Dose Calculation (based on body weight) Acclimatization->Dose_Calculation Administration Carbrital Administration (e.g., IP injection) Dose_Calculation->Administration Monitoring Monitoring (Righting Reflex, Respiration, Temperature) Administration->Monitoring Procedure Experimental Procedure Monitoring->Procedure Sufficient Sedation Recovery Recovery Monitoring Procedure->Recovery End End Recovery->End

Caption: A typical experimental workflow for a "Carbrital" sedation study.

G cluster_troubleshooting Troubleshooting Logic for Insufficient Sedation Insufficient_Sedation Insufficient Sedation Observed Check_Dosage Verify Dosage Calculation and Administration Technique Insufficient_Sedation->Check_Dosage Check_Drug Check Drug Potency (Storage, Expiration) Insufficient_Sedation->Check_Drug Consider_Tolerance Consider Drug Tolerance Insufficient_Sedation->Consider_Tolerance Pilot_Study Conduct Pilot Study with Dose Escalation Check_Dosage->Pilot_Study Check_Drug->Pilot_Study Consider_Tolerance->Pilot_Study Consult_Vet Consult with Veterinarian Pilot_Study->Consult_Vet

Caption: A logical approach to troubleshooting insufficient sedation.

References

Optimization

Best practices for handling and storage of "Carbrital" reference standards

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the handling, storage, and use of pentobarbital (B6593769) and carbromal (B1668436) reference standards. As "Carbrital...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the handling, storage, and use of pentobarbital (B6593769) and carbromal (B1668436) reference standards. As "Carbrital" was a brand name for a combination of these two active ingredients, this document addresses the individual reference standards used in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions for handling pentobarbital and carbromal reference standards?

A1: Both pentobarbital and carbromal are potent pharmaceutical compounds that require careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle solid (powder) forms of these standards in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Controlled Access: Pentobarbital is a controlled substance in many regions. Ensure compliance with all local and national regulations regarding its acquisition, storage, and documentation. Access should be restricted to authorized personnel only.

  • Spill Management: In case of a spill, remove all ignition sources. For solid materials, dampen with an inert solvent like acetone (B3395972) before carefully transferring to a sealed container for disposal. Absorbent paper dampened with the same solvent can be used to clean the area.

Q2: How should I store unopened pentobarbital and carbromal reference standard vials?

A2: Proper storage is crucial to maintain the integrity and stability of the reference standards. Always refer to the manufacturer's certificate of analysis for specific storage conditions.

  • Original Containers: Keep the standards in their original, tightly sealed containers to protect them from light and moisture.

  • Temperature: Store in a cool, well-ventilated, and secure location, away from heat and ignition sources. Specific temperature requirements are detailed in Table 1.

  • Security: Pentobarbital, as a controlled substance, must be stored in a locked safe or cabinet that meets regulatory requirements.

Q3: What is the recommended procedure for preparing a stock solution from a solid reference standard?

A3: Preparing an accurate stock solution is a critical first step for any quantitative analysis.

  • Equilibration: Allow the reference standard container to reach ambient temperature before opening to prevent condensation.

  • Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the standard. Perform this in a fume hood or ventilated enclosure.

  • Dissolution: Quantitatively transfer the weighed powder to a Class A volumetric flask. Add a portion of the appropriate solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) and sonicate or vortex until fully dissolved.

  • Dilution to Volume: Once dissolved, dilute the solution to the calibration mark with the same solvent.

  • Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, preparation date, and expiration date. Store the stock solution under the conditions specified in Table 1.

Q4: My analytical results are inconsistent. What are some common causes when using these reference standards?

A4: Inconsistent results can stem from various factors related to the handling of the reference standard, solution preparation, or the analytical method itself.

  • Standard Integrity: Ensure the reference standard has not expired and has been stored correctly. Improper storage can lead to degradation.

  • Solution Stability: Stock and working solutions can degrade over time. Prepare fresh working solutions daily if their stability is unknown. Aqueous solutions of pentobarbital may have limited stability.

  • Pipetting/Weighing Errors: Inaccurate weighing of the reference standard or errors in serial dilutions will directly impact the final concentration. Ensure all equipment is properly calibrated.

  • Instrumental Issues: Check the performance of your analytical instrument (e.g., HPLC system) by running system suitability tests.

Data Presentation

Table 1: Summary of Handling and Storage Recommendations

ParameterPentobarbital Reference StandardCarbromal Reference Standard
Physical Form White crystalline powderOdorless, white crystalline powder
Storage (Unopened) Store in a cool, well-ventilated place, locked up, and protected from light.[1] Typically, controlled room temperature (20-25°C) is acceptable unless otherwise specified.Store at room temperature in a dry place, protected from light.
Storage (Stock Solution) Aqueous solutions can be stored in the dark at 2-8°C for up to 7 days.[2] Solutions in organic solvents (e.g., methanol) may be stable for longer periods at 2-8°C.Stability in solution is not extensively documented. It is best practice to prepare fresh solutions or conduct in-house stability studies. Store protected from light at 2-8°C.
Regulatory Status Controlled Substance (Schedule varies by jurisdiction).[3] Requires secure, locked storage and meticulous record-keeping.Generally not a controlled substance, but local regulations should be verified.
Handling Precautions Avoid inhalation, ingestion, and contact with skin and eyes.[1] Handle in a fume hood. Comply with all controlled substance handling regulations.[3]Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated area.

Experimental Protocols

Protocol: Preparation of Calibration Standards for HPLC Analysis

This protocol describes the preparation of a stock solution and a series of working standards for the simultaneous analysis of pentobarbital and carbromal.

1. Materials:

  • Pentobarbital reference standard (≥99% purity)

  • Carbromal reference standard (≥99% purity)

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Calibrated micropipettes

  • Ultrasonic bath

  • HPLC vials

2. Preparation of Individual Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the pentobarbital reference standard and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol, and sonicate for 5-10 minutes or until the solid is completely dissolved.

  • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly by inverting the flask several times. This is the Pentobarbital Stock Solution (1000 µg/mL) .

  • Repeat steps 2.1-2.3 for the carbromal reference standard to prepare the Carbromal Stock Solution (1000 µg/mL) .

3. Preparation of a Mixed Intermediate Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Pentobarbital Stock Solution and 5.0 mL of the Carbromal Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with methanol and mix thoroughly. This is the Mixed Intermediate Standard (100 µg/mL of each analyte) .

4. Preparation of Working Calibration Standards:

  • Prepare a series of working standards by diluting the Mixed Intermediate Standard with methanol in separate volumetric flasks as shown in Table 2.

Table 2: Dilution Scheme for Working Calibration Standards

Target Concentration (µg/mL)Volume of Mixed Intermediate Standard (100 µg/mL) to PipetteFinal Volume (in Methanol)
1.0100 µL10 mL
5.0500 µL10 mL
10.01.0 mL10 mL
25.02.5 mL10 mL
50.05.0 mL10 mL
  • Transfer an aliquot of each working standard into an HPLC vial for analysis.

Mandatory Visualizations

experimental_workflow start Start: Obtain Reference Standards weigh Accurately Weigh Pentobarbital & Carbromal Powders start->weigh dissolve Dissolve in Methanol (10mL Volumetric Flasks) weigh->dissolve stock Create 1000 µg/mL Individual Stock Solutions dissolve->stock mix Pipette 5mL of each Stock into 50mL Volumetric Flask stock->mix Combine intermediate Create 100 µg/mL Mixed Intermediate Standard mix->intermediate dilute Perform Serial Dilutions with Methanol intermediate->dilute working Prepare Working Standards (1-50 µg/mL) dilute->working hplc Transfer to Vials for HPLC Analysis working->hplc

Caption: Workflow for preparing HPLC calibration standards.

troubleshooting_guide issue Issue: Inconsistent Analytical Results check_standard Check Reference Standard: - Expiration Date? - Stored Correctly? issue->check_standard check_prep Review Solution Prep: - Balances/Pipettes Calibrated? - Calculations Correct? issue->check_prep check_instrument Verify Instrument Performance: - System Suitability Passed? - No Leaks or High Pressure? issue->check_instrument sol_expired Standard or Solution Expired/Degraded check_standard->sol_expired Yes sol_prep_error Error in Weighing or Dilution check_prep->sol_prep_error Yes sol_instrument_fail Instrument Malfunction check_instrument->sol_instrument_fail Yes res_replace Action: Replace Standard / Prepare Fresh Solutions sol_expired->res_replace res_recalculate Action: Recalculate and Remake Standards sol_prep_error->res_recalculate res_maintenance Action: Perform Instrument Maintenance sol_instrument_fail->res_maintenance

Caption: Troubleshooting guide for inconsistent analytical results.

References

Troubleshooting

Technical Support Center: Deconvolution of Synergistic vs. Additive Effects of "Carbrital" Components

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the combined pharmacological effects of pentobarbital (B6593769) and carbromal (B1668436), the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the combined pharmacological effects of pentobarbital (B6593769) and carbromal (B1668436), the active components of the historical sedative-hypnotic "Carbrital." The resources below offer troubleshooting for common experimental issues and detailed FAQs to support the deconvolution of synergistic and additive interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for pentobarbital and carbromal, and why would a synergistic or additive effect be expected?

A1: Both pentobarbital and carbromal are central nervous system depressants that primarily act as positive allosteric modulators of the GABA-A receptor.[1][2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

  • Pentobarbital , a barbiturate, binds to a specific site on the GABA-A receptor, increasing the duration of the chloride channel opening when GABA is bound.[3] At higher concentrations, pentobarbital can directly activate the GABA-A receptor, even in the absence of GABA.[3]

  • Carbromal , a bromoureide, also enhances the action of GABA, promoting relaxation and sleep.[1][2] Its mechanism is similar to that of barbiturates, though it is considered less potent.[2]

Given that both compounds facilitate the inhibitory action of GABA through a shared molecular target, it is reasonable to hypothesize that their combined effect will be at least additive . A synergistic effect, where the combined effect is greater than the sum of the individual effects, is also possible if the two drugs interact with the GABA-A receptor in a way that produces a greater than additive potentiation of its function.

Q2: What is the most appropriate method for quantitatively assessing the interaction between pentobarbital and carbromal?

A2: The gold standard for quantifying drug interactions is isobolographic analysis .[4] This method provides a graphical representation of synergy, additivity, or antagonism. The analysis is often complemented by the calculation of a Combination Index (CI) using the Chou-Talalay method.[5]

  • Synergy is indicated by a CI value less than 1.

  • Additivity is indicated by a CI value equal to 1.

  • Antagonism is indicated by a CI value greater than 1.

The checkerboard assay is a common in vitro method used to generate the dose-response data required for isobolographic analysis and CI calculation.

Q3: How do I design a checkerboard assay to test the combination of pentobarbital and carbromal?

A3: A checkerboard assay involves testing various concentrations of two drugs in a matrix format. Here is a general outline:

  • Determine the EC50 (or IC50 if measuring inhibition) for each drug individually. The EC50 is the concentration of a drug that gives half-maximal response.

  • Select a range of concentrations for each drug that brackets their respective EC50 values. This typically involves serial dilutions.

  • Prepare a 96-well plate where one drug is serially diluted along the rows and the other drug is serially diluted along the columns. This creates a matrix of all possible concentration combinations.

  • Add your biological system of interest (e.g., cultured neurons, recombinant cells expressing GABA-A receptors) to each well.

  • Incubate for a predetermined time.

  • Measure the biological response using a suitable cell viability or functional assay (e.g., MTT assay, calcium imaging, patch-clamp electrophysiology).

Q4: Can the solvents used to dissolve pentobarbital and carbromal affect the experimental outcome?

A4: Yes. It is crucial to consider the potential effects of the solvent (e.g., DMSO, ethanol) on your experimental system. Always include "vehicle controls" in your experimental design. These are wells that contain the highest concentration of the solvent used in the experiment but no drug. This allows you to distinguish the effect of the drug from the effect of the solvent. If the solvent shows toxicity, the final concentration should be kept constant across all wells and be at a level that does not significantly affect the biological system.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the individual and combined effects of pentobarbital and carbromal. These tables are intended to serve as a template for presenting your own experimental results.

Table 1: Individual Dose-Response Data for Pentobarbital and Carbromal

DrugConcentration (µM)% Maximal Effect (Mean ± SD)
Pentobarbital0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 4.2
5075.3 ± 5.1
10092.1 ± 3.8
20098.5 ± 2.3
Carbromal14.1 ± 0.9
1012.5 ± 2.1
10051.2 ± 4.8
50078.9 ± 5.5
100094.6 ± 3.2
200099.1 ± 1.9

Table 2: Combination Dose-Response Data from Checkerboard Assay (% Maximal Effect)

Pentobarbital (µM)Carbromal (µM)Observed EffectExpected Additive EffectCombination Index (CI)Interaction
1010075.850.10.75Synergy
105062.340.50.81Synergy
510068.442.70.78Synergy
55055.133.90.85Synergy

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Assessment

This protocol outlines the steps for performing a checkerboard assay to generate dose-response data for isobolographic analysis.

  • Cell Seeding:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation:

    • Prepare stock solutions of pentobarbital and carbromal in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each drug in culture medium to create a range of concentrations (e.g., 2x the final desired concentration).

  • Drug Addition:

    • Remove the medium from the cell plate.

    • Add 50 µL of the pentobarbital dilutions to the appropriate rows.

    • Add 50 µL of the carbromal dilutions to the appropriate columns.

    • Include wells with each drug alone and vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Isobolographic Analysis and Combination Index (CI) Calculation

  • Data Normalization:

    • Express the absorbance data as a percentage of the vehicle-treated control.

  • Dose-Response Curves:

    • Plot the dose-response curves for each drug individually to determine their respective EC50 values.

  • Isobologram Construction:

    • On a graph, plot the concentration of pentobarbital on the x-axis and the concentration of carbromal on the y-axis.

    • Mark the EC50 value of pentobarbital on the x-axis and the EC50 value of carbromal on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity .

  • Plot Combination Data:

    • For each combination that produces a 50% effect, plot the corresponding concentrations of pentobarbital and carbromal on the isobologram.

  • Interpretation:

    • Data points falling below the line of additivity indicate synergy .

    • Data points falling on the line of additivity indicate additivity .

    • Data points falling above the line of additivity indicate antagonism .

  • CI Calculation (Chou-Talalay Method):

    • Use software such as CompuSyn or a manual calculation based on the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of the drugs in combination that achieve a certain effect, and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.

  • Solution:

    • Ensure a homogenous cell suspension before and during seeding.

    • Use calibrated pipettes and be consistent with your technique.

    • Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[5]

Issue 2: Unexpected Increase in Viability at High Drug Concentrations in MTT Assay

  • Possible Cause: Direct chemical reduction of the MTT reagent by the drug, independent of cellular metabolic activity. This is a known artifact for compounds with reducing properties.

  • Solution:

    • Run a cell-free control by incubating the drugs at the same concentrations with the MTT reagent in cell culture medium without cells. A color change in these wells confirms direct reduction.

    • Consider using an alternative viability assay that is less susceptible to chemical interference, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay (e.g., CellTiter-Glo®).[6]

Issue 3: Compound Precipitation in Culture Medium

  • Possible Cause: Poor solubility of pentobarbital or carbromal at the tested concentrations. Aqueous solutions of pentobarbital sodium can be unstable.[7]

  • Solution:

    • Visually inspect the wells for any precipitate after drug addition.

    • If solubility is an issue, consider using a different solvent or reducing the highest concentration tested.

    • Ensure the pH of the medium is compatible with the stability of the drugs. Solutions of pentobarbital sodium should not be added to acidic solutions.[7]

Issue 4: Discrepancy Between Checkerboard Assay and Scale-Up Experiments

  • Possible Cause: Differences in aeration, surface area to volume ratio, or cell density between the 96-well plate and larger culture vessels (e.g., flasks).[8]

  • Solution:

    • When scaling up, try to maintain similar cell densities and growth conditions as in the initial checkerboard assay.

    • Be aware that the pharmacokinetics of drug delivery and cell access can differ between formats.

Mandatory Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA->GABA_vesicle VGAT GABA_released GABA GABA_vesicle->GABA_released Exocytosis GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_released->GABA_A_Receptor Binds Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_ion->Hyperpolarization Influx leads to Pentobarbital Pentobarbital Pentobarbital->GABA_A_Receptor Positive Allosteric Modulation Carbromal Carbromal Carbromal->GABA_A_Receptor Positive Allosteric Modulation Experimental_Workflow start Start determine_ec50 Determine EC50 for Pentobarbital & Carbromal Individually start->determine_ec50 checkerboard Perform Checkerboard Assay (96-well plate) determine_ec50->checkerboard viability_assay Measure Cell Viability (e.g., MTT, SRB) checkerboard->viability_assay data_analysis Data Analysis viability_assay->data_analysis isobologram Construct Isobologram data_analysis->isobologram ci_calculation Calculate Combination Index (CI) data_analysis->ci_calculation interpretation Interpret Results: Synergy, Additivity, or Antagonism isobologram->interpretation ci_calculation->interpretation end End interpretation->end Synergy_Logic_Diagram cluster_data Experimental Data cluster_analysis Isobolographic Analysis cluster_interpretation Interpretation ec50_A EC50 of Pentobarbital (A) isobole Plot Line of Additivity (connects EC50_A and EC50_B) ec50_A->isobole ec50_B EC50 of Carbromal (B) ec50_B->isobole combo_ec50 Combination doses (a,b) that produce 50% effect plot_point Plot combination point (a,b) combo_ec50->plot_point isobole->plot_point Synergy Synergy (Point below line) plot_point->Synergy If Additivity Additivity (Point on line) plot_point->Additivity If Antagonism Antagonism (Point above line) plot_point->Antagonism If

References

Optimization

Technical Support Center: Optimizing Dose-Response Curves for "Carbrital" in Preclinical Models

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing "Carbrital," a combination sedative-hypnotic, in preclinical models. Carbrital is a formulation of pentobarbital (B65937...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing "Carbrital," a combination sedative-hypnotic, in preclinical models. Carbrital is a formulation of pentobarbital (B6593769) sodium, a barbiturate (B1230296), and carbromal, a bromoureide sedative.[1][2][3] Optimizing its dose-response curve is critical for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is Carbrital and what is its mechanism of action?

Carbrital is a combination drug containing pentobarbital and carbromal.[1][3] Both components act as central nervous system (CNS) depressants.[4]

  • Pentobarbital: This barbiturate is a positive allosteric modulator and agonist of GABA-A receptors.[5] It binds to a site distinct from GABA and benzodiazepines, increasing the duration of chloride channel opening, which enhances the inhibitory effect of the neurotransmitter GABA.[5][6] This leads to decreased neuronal excitability. At higher concentrations, pentobarbital can also directly activate the GABA-A receptor and block AMPA/kainate receptors, contributing to its potent CNS-depressant effects.[5][7][8]

  • Carbromal: This bromoureide sedative also enhances the activity of GABA, promoting relaxation and sleep.[9][10][11] Its mechanism involves potentiating the GABAergic system, leading to increased neuronal inhibition, similar to a mild barbiturate-like effect.[9][11]

Q2: How do I select an appropriate starting dose range for my preclinical model?

Establishing a safe and effective dose range is a critical first step.

  • Literature Review: Search for published studies using pentobarbital in your specific animal model (e.g., mouse, rat) and for the desired effect (sedation, hypnosis).

  • In Vitro to In Vivo Extrapolation: A common starting point is to use a dose expected to achieve a plasma concentration several times higher than the in vitro EC50 or IC50 values.[12]

  • Maximum Tolerated Dose (MTD) Study: An initial MTD study is essential to define the upper limit of dosing that does not cause unacceptable toxicity.[12] This will establish a safe window for your efficacy studies.

  • Dose Range Finding: Based on the MTD, select at least three to five dose levels that span a range expected to produce a clear dose-response curve.[12][13]

Q3: What are the typical endpoints to measure for a sedative-hypnotic like Carbrital?

The primary endpoint for a sedative-hypnotic is often the loss of the righting reflex (LORR). This is a measure of hypnosis where the animal, when placed on its back, is unable to right itself. The duration of LORR can also be a key endpoint. Other potential endpoints include decreased locomotor activity, changes in EEG patterns, or performance in behavioral tasks sensitive to sedation.

Q4: How should I analyze and model the dose-response data?

Dose-response data is typically analyzed using non-linear regression to fit a sigmoidal curve (four-parameter logistic model).[14]

  • X-axis: Logarithm of the dose.[15]

  • Y-axis: The measured response (e.g., percentage of animals showing LORR, duration of hypnosis).

  • Key Parameters: The analysis will yield important parameters like the ED50 (Effective Dose, 50%), which is the dose that produces 50% of the maximal response, and the Hill slope, which describes the steepness of the curve.[14]

Quantitative Data Summary

Preclinical dose-response data for Carbrital itself is scarce in recent literature. However, data for its primary active component, pentobarbital, is available and can be used to guide experimental design.

Table 1: Reported Doses of Pentobarbital in Rodent Models

SpeciesDose (mg/kg)RouteObserved EffectReference
Rat40-50IPAnesthetic Dose[16]
Mouse40-70IPAnesthetic Dose Range[17]
Rat17-33IPHyperalgesia (side effect)[18]
Rat95IPLethal Dose (in specific context)[19]
Rat1.8 mmol/kg (~407 mg/kg)IPLD50 of Carbromal[20]

Note: Doses can vary significantly based on the animal's strain, age, sex, and the specific experimental endpoint. The LD50 (Lethal Dose, 50%) is the dose required to cause mortality in 50% of the test population.

Experimental Protocols

Protocol: Determining the Hypnotic ED50 of Carbrital in Mice

This protocol outlines a standard procedure to determine the dose of Carbrital that induces hypnosis (defined by LORR) in 50% of mice.

  • Animal Models: Use adult male C57BL/6 mice (8-10 weeks old), housed under standard conditions with a 12-hour light/dark cycle. Allow at least one week for acclimatization.

  • Compound Formulation:

    • Prepare a stock solution of Carbrital (or its components, pentobarbital and carbromal, in the correct ratio) in a suitable vehicle (e.g., sterile saline or a solution containing propylene (B89431) glycol if solubility is an issue).

    • Ensure the vehicle itself does not produce any effects by including a vehicle-only control group.

  • Dose Selection & Administration:

    • Based on MTD studies and literature values for pentobarbital, select 5-7 dose levels.

    • Administer the compound via intraperitoneal (IP) injection. Ensure consistent injection volume and technique across all animals.[12]

    • Randomize and blind the allocation of doses to minimize bias.[12]

  • Endpoint Measurement (LORR):

    • Immediately after injection, place the mouse in a clean, quiet cage.

    • At 2 minutes post-injection, and every 2 minutes thereafter for up to 30 minutes, gently place the mouse on its back.

    • Record whether the mouse can right itself within 30 seconds. The loss of the righting reflex is defined as the inability to right itself twice consecutively.

  • Data Analysis:

    • For each dose group, calculate the percentage of mice that exhibited LORR.

    • Plot the percentage of responders against the log of the dose.

    • Use a non-linear regression model (e.g., log(agonist) vs. response -- Variable slope) in software like GraphPad Prism to calculate the ED50.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability between animals in the same dose group 1. Inconsistent drug formulation/solubility.2. Inaccurate or inconsistent administration (e.g., IP injection misplacement).3. Biological variability (age, weight, stress levels).1. Ensure the compound is fully dissolved before each injection. Vortex the solution frequently.2. Standardize administration technique. Ensure personnel are properly trained for IP injections.3. Use animals within a narrow age and weight range. Ensure proper acclimatization to minimize stress. Use both male and female animals if applicable.[12]
Dose-response curve is flat or shows no effect 1. Doses are too low (on the bottom plateau of the curve).2. Poor bioavailability or rapid metabolism.3. Inactive compound.1. Conduct a dose-escalation study to test higher concentrations, guided by MTD data.[12]2. Consider a different route of administration (e.g., intravenous) to bypass first-pass metabolism. Conduct a pharmacodynamic (PD) study to confirm target engagement.[12]3. Verify the identity and purity of the test compound.
Non-monotonic (e.g., U-shaped) dose-response curve 1. Off-target effects at higher concentrations.2. Activation of counter-regulatory physiological responses.3. Drug toxicity at higher doses masking the intended effect.1. This is a complex phenomenon. Carefully document the biphasic response.[21]2. Investigate potential off-target activities through literature or further screening.3. Correlate the downturn in response with observable signs of toxicity.
All animals show maximal effect, even at the lowest dose Doses are too high (on the top plateau of the curve).Test a new range of significantly lower doses to define the sigmoidal part of the curve.
Unexpected animal mortality 1. Dosing error.2. Toxicity of the vehicle.3. Compound toxicity is higher than anticipated (MTD was inaccurate).1. Double-check all dose calculations and solution concentrations.2. Run a vehicle-only control group at the highest volume administered to rule out vehicle toxicity.[12]3. Re-evaluate the MTD with smaller dose increments and careful observation for clinical signs of toxicity.

Visualizations

Signaling Pathway

GABA_A_Receptor_Pathway cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Cl- Channel Cl_in Chloride Ions (Cl-) Influx GABA_A:p1->Cl_in Opens GABA GABA GABA->GABA_A Binds & Activates Carbrital Carbrital (Pentobarbital) Carbrital->GABA_A Binds & Potentiates (Increases duration of opening) Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Causes Inhibition CNS Depression (Sedation/Hypnosis) Hyperpolarization->Inhibition Leads to

Caption: Mechanism of Carbrital (Pentobarbital) at the GABA-A receptor.

Experimental Workflow

Dose_Response_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Define Model & Endpoint (e.g., Mouse, LORR) B Conduct MTD Study (Establish safe dose range) A->B C Select Dose Levels & Vehicle B->C D Prepare & Randomize Animal Groups C->D E Administer Compound (e.g., IP injection) D->E F Measure & Record Endpoint E->F G Plot Data (% Response vs. Log Dose) F->G H Non-linear Regression (Sigmoidal Curve Fit) G->H I Determine ED50 & Hill Slope H->I

Caption: Workflow for a preclinical dose-response study.

Troubleshooting Logic

Troubleshooting_Tree Start High Variability in Results? Cause1 Check Formulation (Is it fully dissolved?) Start->Cause1 Yes Cause2 Review Administration (Is technique consistent?) Start->Cause2 Yes Cause3 Assess Animal Model (Consistent age/weight?) Start->Cause3 Yes NoEffect No Dose Effect Seen? Sol1 Remake/vortex solution Cause1->Sol1 Sol2 Retrain personnel Cause2->Sol2 Sol3 Normalize animal groups Cause3->Sol3 Cause4 Doses too low? NoEffect->Cause4 Yes Cause5 Bioavailability issue? NoEffect->Cause5 Yes Sol4 Perform dose escalation Cause4->Sol4 Sol5 Change route / Run PD study Cause5->Sol5

Caption: Decision tree for troubleshooting common dose-response issues.

References

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Side Effects in Animal Studies of "Carbrital"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies involving "Carbrital," a combination of pentobarbital (B6593769) sodium and carbromal (B1668436).

Introduction to "Carbrital"

"Carbrital" is a sedative-hypnotic agent that combines the fast-acting barbiturate, pentobarbital, with the longer-acting bromoureide, carbromal. Historical research indicates a synergistic relationship between the two components: pentobarbital induces a rapid onset of hypnosis, while carbromal sustains a prolonged period of sedation.[1] Both compounds enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Due to its age, comprehensive modern preclinical data on "Carbrital" is limited. The following troubleshooting guide is based on available information on the combined product and the individual components.

Frequently Asked Questions (FAQs)

Q1: What is the expected pharmacological action of "Carbrital" in animal studies?

A1: "Carbrital" is expected to induce dose-dependent central nervous system (CNS) depression, leading to sedation, hypnosis, and anesthesia. The combination of pentobarbital and carbromal is designed to provide a rapid onset and extended duration of action.[1]

Q2: Are there known synergistic effects between pentobarbital and carbromal?

A2: Yes, a 1952 study demonstrated that "Carbrital" produces a synergistic sedative effect in rats. The rapid hypnotic effect is primarily attributed to pentobarbital, with carbromal contributing to a more prolonged sedation.[1]

Q3: What are the most common expected side effects of "Carbrital" in animals?

A3: Based on the pharmacology of its components, expected side effects include dose-dependent respiratory depression, hypotension, and prolonged recovery from anesthesia. Ataxia, drowsiness, and hypothermia are also common.

Q4: Can "Carbrital" cause paradoxical excitement in animals?

A4: While sedation is the intended effect, barbiturates like pentobarbital can occasionally cause paradoxical excitement, agitation, or aggression, particularly in certain species or individuals.

Q5: What is "bromism" and is it a risk with "Carbrital"?

A5: Bromism is a condition of bromide toxicity that can result from the accumulation of bromide ions following the metabolism of carbromal. Signs can include neurological symptoms such as weakness, tremors, and altered behavior. This is a potential risk with chronic or high-dose administration of "Carbrital".

Troubleshooting Guides

Issue 1: Unexpected Deep or Prolonged Sedation

Question: My animals are experiencing much deeper and longer-lasting sedation than anticipated with "Carbrital." What could be the cause and how can I troubleshoot this?

Answer:

This is a potential consequence of the synergistic interaction between pentobarbital and carbromal.[1] Several factors could be contributing to this observation:

  • Dosing: The combined sedative effect may be greater than the sum of the individual components.

  • Species/Strain Sensitivity: Certain species or strains of animals may be more sensitive to the sedative effects of barbiturates and bromoureides.

  • Metabolism: Impaired metabolism of either component can lead to prolonged exposure and deeper sedation. Pentobarbital is metabolized by the liver, and its clearance can be affected by age and liver function.[2] Carbromal's metabolism can also influence its duration of action.

Troubleshooting Steps:

  • Dose Reduction: The most immediate step is to reduce the dose of "Carbrital" in subsequent experiments.

  • Pharmacokinetic Assessment: If possible, conduct a pilot pharmacokinetic study to determine the half-life of pentobarbital and carbromal in your animal model.

  • Animal Health Monitoring: Ensure that the animals are healthy, with no underlying conditions that might impair drug metabolism (e.g., liver or kidney disease).

  • Supportive Care: For animals experiencing prolonged sedation, provide supportive care, including thermal support to prevent hypothermia and fluid therapy.

Issue 2: Cardiovascular Instability (Hypotension, Arrhythmias)

Question: I am observing significant drops in blood pressure and cardiac arrhythmias in my animals after administering "Carbrital." What could be the cause and what should I do?

Answer:

Both pentobarbital and carbromal have been reported to have cardiotoxic effects.[3] Pentobarbital can cause dose-dependent decreases in blood pressure and cardiac output. Some studies have also reported ventricular bigeminy with high doses of pentobarbital in dogs.[4]

Troubleshooting Steps:

  • Cardiovascular Monitoring: Implement continuous cardiovascular monitoring (ECG, blood pressure) during your experiments.

  • Dose Adjustment: Lower the dose of "Carbrital" to determine if the cardiovascular side effects are dose-dependent.

  • Route of Administration: Slower intravenous infusion rates may mitigate acute cardiovascular changes.

  • Alternative Anesthetics: If cardiovascular stability is critical for your experimental endpoints, consider alternative anesthetic agents with a more favorable cardiovascular profile.

Issue 3: Unexpected Behavioral Changes (Hyperactivity, Aggression)

Question: Some of my animals are exhibiting paradoxical hyperactivity and aggression after receiving "Carbrital" instead of the expected sedation. Why is this happening?

Answer:

Paradoxical excitement is a known, though less common, side effect of barbiturates. The exact mechanism is not fully understood but may involve disinhibition of certain neural pathways. This has been observed with phenobarbital (B1680315) in dogs, where it can cause hyperactivity in some individuals.[5]

Troubleshooting Steps:

  • Observe and Document: Carefully document the incidence and characteristics of these behavioral changes.

  • Rule out Pain: Ensure that the animals are not in pain, as this can sometimes manifest as agitation.

  • Dose-Response: Evaluate if the paradoxical excitement is related to a specific dose range.

  • Consider Alternatives: If this side effect is confounding your study, an alternative sedative or anesthetic protocol may be necessary.

Issue 4: Secondary Poisoning in Other Animals

Question: My research involves housing animals in a shared environment. Could there be a risk of other animals being affected by "Carbrital"?

Answer:

Yes, there is a documented risk of secondary pentobarbital poisoning in scavenging animals that ingest the tissues of animals euthanized with pentobarbital.[6] While less likely in a controlled laboratory setting, it is a critical consideration if there is any possibility of carcass ingestion by other animals.

Troubleshooting and Prevention:

  • Proper Carcass Disposal: Ensure that all animal carcasses are disposed of according to institutional guidelines to prevent scavenging.

  • Secure Housing: Maintain secure housing to prevent any possibility of cage-mates ingesting the tissues of a deceased animal.

  • Awareness: Be aware of this potential and monitor all animals in a shared environment for any unexpected signs of sedation or illness.

Quantitative Data

Toxicology Data for Carbrital Components in Rats

CompoundTestRouteValueSpeciesReference
CarbromalLD50Intraperitoneal1.8 mmoles/kgRat[7]
Bromoethylbutyramide (Carbromal Metabolite)LD50Intraperitoneal1.5 mmoles/kgRat[7]
Ethylbutyrylurea (Carbromal Metabolite)LD50Intraperitoneal5.0 mmoles/kgRat[7]
Phenobarbitone (for comparison)LD50Intraperitoneal0.9 mmoles/kgRat[7]

Pharmacokinetic Parameters of Pentobarbital in Rats

ParameterValueConditionReference
Elimination Half-Life15 to 50 hours (in adults, dose-dependent)Normal[8]
Onset of Action (IV)ImmediateNormal[8]
Onset of Action (IM)RapidNormal[8]
MetabolismHepatic (microsomal enzymes)Normal[2][8]

Note: Pharmacokinetic data for carbromal and the "Carbrital" combination in rats are not well-documented in recent literature.

Experimental Protocols

General Anesthetic Protocol for Pentobarbital in Rodents (Example)

This is a general guideline and must be adapted and approved by the institution's animal care and use committee.

  • Animal Preparation: Acclimatize animals to the facility for at least 72 hours before the experiment. Weigh the animal immediately before drug administration to ensure accurate dosing.

  • Dosage Calculation: Based on the desired depth and duration of anesthesia, calculate the dose of pentobarbital. A common anesthetic dose for rats is 40-50 mg/kg administered intraperitoneally (IP).

  • Administration:

    • Restrain the animal appropriately.

    • Administer the calculated dose via IP injection in the lower right quadrant of the abdomen.

  • Monitoring:

    • Continuously monitor the animal's respiratory rate, heart rate, and body temperature.

    • Assess the depth of anesthesia by checking for the loss of reflexes (e.g., pedal withdrawal reflex).

    • Provide supplemental heat to maintain body temperature.

  • Recovery:

    • Place the animal in a clean, warm cage for recovery.

    • Monitor the animal until it is fully ambulatory and has regained its righting reflex.

Important Considerations:

  • Aseptic Technique: Use sterile needles and syringes for all injections.

  • Volume: The volume of the injection should be appropriate for the size of the animal to avoid discomfort or tissue damage.

  • pH: Be aware that pentobarbital solutions can have a high pH and may be irritating.

Visualizations

G cluster_0 Carbrital Administration cluster_1 Mechanism of Action Carbrital Carbrital (Pentobarbital + Carbromal) GABA_A GABA-A Receptor Carbrital->GABA_A Potentiates GABA effect Cl_channel Chloride Channel Opening GABA_A->Cl_channel Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression G cluster_0 Initial Assessment cluster_1 Troubleshooting Actions cluster_2 Outcome start Unexpected Side Effect Observed check_dose Verify Dosing and Administration Route start->check_dose check_animal Assess Animal's Health Status start->check_animal adjust_dose Adjust Dose check_dose->adjust_dose supportive_care Provide Supportive Care check_animal->supportive_care resolved Issue Resolved adjust_dose->resolved not_resolved Issue Persists adjust_dose->not_resolved change_protocol Modify Experimental Protocol (e.g., administration rate) change_protocol->resolved supportive_care->resolved consider_alternative Consider Alternative Drug consider_alternative->resolved not_resolved->change_protocol not_resolved->consider_alternative G cluster_0 Components cluster_1 Effects Carbrital Carbrital Pentobarbital Pentobarbital Carbrital->Pentobarbital Carbromal Carbromal Carbrital->Carbromal Rapid_Onset Rapid Onset of Sedation Pentobarbital->Rapid_Onset Synergistic_Sedation Synergistic Sedation Pentobarbital->Synergistic_Sedation Prolonged_Duration Prolonged Duration of Sedation Carbromal->Prolonged_Duration Carbromal->Synergistic_Sedation

References

Optimization

Enhancing the resolution of "Carbrital" and its impurities in chromatography

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of C...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Carbrital and its impurities. Carbrital is a combination drug product containing Carbromal and Pentobarbital (B6593769).

Troubleshooting Guide: Enhancing Resolution

This guide addresses common issues encountered during the chromatographic analysis of Carbrital, offering potential causes and solutions in a question-and-answer format.

Question 1: Why are the peaks for Carbromal and Pentobarbital co-eluting or showing poor resolution?

Answer: Poor resolution between Carbromal and Pentobarbital is a common challenge. Several factors in your HPLC method could be the cause. Here's a systematic approach to troubleshoot this issue:

  • Mobile Phase Composition: The organic modifier (methanol or acetonitrile) and its ratio to the aqueous buffer is a critical factor.[1] An improper ratio can lead to similar retention times for both analytes.

    • Solution: Systematically vary the organic modifier-to-buffer ratio. For reversed-phase chromatography, decreasing the organic content will generally increase retention and may improve separation.

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analytes, which in turn alters their retention behavior.[2] Barbiturates are weakly acidic, and controlling the pH is crucial for achieving optimal separation.

    • Solution: Adjust the mobile phase pH. For weakly acidic compounds like barbiturates, using a mobile phase with a pH around their pKa can cause inconsistent ionization and poor peak shape. It is often better to work at a pH at least one unit away from the pKa to ensure a consistent ionization state.[3] Experiment with a pH range of 3 to 7 to find the optimal selectivity.

  • Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica (B1680970) purity can affect selectivity.

    • Solution: If optimizing the mobile phase doesn't yield the desired resolution, consider trying a C18 column from a different manufacturer or a column with a different stationary phase, such as a phenyl column.

Question 2: My chromatogram shows significant peak tailing for the main components. What could be the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system.[4]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH (e.g., to 3) can suppress the ionization of silanol groups, reducing these interactions.[3]

      • Use a Modern, End-capped Column: High-purity silica columns with proper end-capping have fewer active silanol sites.

      • Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can help, but for acidic compounds like barbiturates, this is less common.

  • Column Overload: Injecting too much sample can lead to peak tailing.[5]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Voids: Contaminants at the column inlet or a void in the packing material can distort peak shape.[6]

    • Solution: Use a guard column to protect the analytical column from strongly retained impurities.[7] If a void is suspected, the column may need to be replaced.

Question 3: I am observing peak fronting for one or both of the main analyte peaks. What is the likely cause?

Answer: Peak fronting is less common than tailing but can occur due to a few specific reasons.

  • Concentration Overload: Injecting a sample that is too concentrated can lead to fronting.[5]

    • Solution: Dilute your sample.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting.[4]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

  • Column Collapse: A physical change in the column bed can lead to fronting.[8]

    • Solution: This is an irreversible problem, and the column will need to be replaced.

Question 4: How can I develop a method to separate unknown impurities from the main Carbrital peaks?

Answer: Developing a stability-indicating method that separates all potential impurities requires a systematic approach.

  • Forced Degradation Studies: To identify potential degradation products, subject the Carbrital sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[9][10] This will help you understand the impurity profile.

  • Method Development Strategy:

    • Column Selection: Start with a standard C18 column.

    • Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile (B52724) vs. methanol) and pH values.

    • Gradient Optimization: Develop a gradient elution method to separate impurities that may have a wide range of polarities. Start with a shallow gradient and then optimize the slope to improve the resolution of closely eluting peaks.

    • Temperature Optimization: Adjusting the column temperature can also influence selectivity and improve separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an HPLC method for Carbrital analysis?

A1: A good starting point for a reversed-phase HPLC method for Carbrital would be:

ParameterRecommended Starting Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile or Methanol
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm[11]
Column Temperature 30 °C

Q2: What are the potential impurities I should be looking for in a Carbrital sample?

A2: Impurities in a drug product can originate from the synthesis of the active pharmaceutical ingredients (APIs) or from their degradation over time.[12][13] For Carbrital, you should consider:

  • Process-related impurities: These are substances related to the synthesis of Carbromal and Pentobarbital.

  • Degradation products: These can form due to:

    • Hydrolysis: Breakdown in the presence of water.

    • Oxidation: Reaction with oxygen.

    • Photolysis: Degradation upon exposure to light.

    • Thermal degradation: Breakdown at elevated temperatures.[10]

A forced degradation study is the most effective way to identify potential degradation products for your specific formulation.

Q3: How does the mobile phase pH affect the retention of Carbromal and Pentobarbital?

A3: Pentobarbital is a weak acid. At a low pH (e.g., 3), it will be in its protonated, less polar form and will be more retained on a reversed-phase column. As the pH increases towards its pKa, it will become ionized and less retained. Carbromal is a non-barbiturate sedative. Its retention will also be influenced by the mobile phase pH, though potentially to a different extent than Pentobarbital. Optimizing the pH is therefore a powerful tool to adjust the selectivity and achieve separation.[2][14]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Pentobarbital Sodium

This protocol is adapted from a validated method for pentobarbital sodium and serves as an excellent starting point for developing a method for Carbrital.[9]

  • Sample Preparation:

    • Prepare a stock solution of the Carbrital sample in the mobile phase.

    • Dilute the stock solution to a working concentration (e.g., 50 µg/mL of Pentobarbital).

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 250 x 4.6 mm, 5 µm
    Mobile Phase 0.01 M Potassium Buffer (pH 3.0) and Methanol (40:60, v/v)
    Flow Rate 1.0 mL/min
    Injection Volume 20 µL
    Detection UV at 214 nm

    | Run Time | 5-10 minutes |

  • Forced Degradation Study:

    • Acid Hydrolysis: Mix the sample solution with 1N HCl and heat at 50°C for 1 hour. Neutralize before injection.

    • Alkali Hydrolysis: Mix the sample solution with 1N NaOH and heat at 50°C for 1 hour. Neutralize before injection.

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide.

    • Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).

    • Photolytic Degradation: Expose the sample solution to UV light.

Visualizations

TroubleshootingWorkflow start Poor Resolution of Carbrital Components check_mobile_phase Adjust Mobile Phase Organic:Buffer Ratio start->check_mobile_phase check_ph Optimize Mobile Phase pH (3-7) check_mobile_phase->check_ph No Improvement resolution_ok Resolution Achieved check_mobile_phase->resolution_ok Successful check_column Try a Different Column Chemistry check_ph->check_column No Improvement check_ph->resolution_ok Successful check_column->resolution_ok Successful

Caption: Troubleshooting workflow for poor resolution.

PeakShapeTroubleshooting peak_issue Peak Shape Problem Tailing Fronting tailing_causes Causes of Tailing Secondary Interactions Column Overload Column Contamination peak_issue:tail->tailing_causes fronting_causes Causes of Fronting Concentration Overload Incompatible Injection Solvent Column Collapse peak_issue:front->fronting_causes tailing_solutions Solutions for Tailing Adjust pH / Use End-capped Column Reduce Sample Concentration Use Guard Column / Replace Column tailing_causes->tailing_solutions fronting_solutions Solutions for Fronting Dilute Sample Dissolve Sample in Mobile Phase Replace Column fronting_causes->fronting_solutions

Caption: Common causes and solutions for peak shape issues.

References

Reference Data & Comparative Studies

Validation

"Carbrital" versus Benzodiazepines: A Comparative Efficacy Study

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of "Carbrital," a combination sedative-hypnotic, and the benzodiazepine (B76468) class of drugs. Due to the histo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Carbrital," a combination sedative-hypnotic, and the benzodiazepine (B76468) class of drugs. Due to the historical nature of Carbrital and the limited availability of recent head-to-head clinical trials, this comparison is based on the individual components of Carbrital—pentobarbital (B6593769) sodium and carbromal—versus benzodiazepines. The data presented is synthesized from historical and comparative clinical studies.

Overview and Mechanism of Action

Both Carbrital's components and benzodiazepines exert their effects by modulating the gamma-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific mechanisms of action and resulting pharmacological profiles differ significantly.

Carbrital was a combination drug containing:

  • Pentobarbital Sodium: A short-acting barbiturate.

  • Carbromal: A sedative and hypnotic agent of the monoureide class.[1]

Benzodiazepines are a class of drugs with prominent anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties.

The fundamental difference in their mechanism lies in how they interact with the GABAa receptor chloride channel:

  • Benzodiazepines increase the frequency of the chloride channel opening when GABA is bound.

  • Barbiturates (Pentobarbital) increase the duration of the chloride channel opening. At higher doses, they can also directly open the channel in the absence of GABA. This direct agonism contributes to their lower therapeutic index and higher risk of toxicity compared to benzodiazepines.

  • Carbromal also enhances the action of GABA, and is thought to have a mild barbiturate-like effect.[2] Prolonged use carries the risk of bromism due to the bromide ion in its structure.[3][4]

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative and qualitative data from comparative studies.

Table 1: Comparative Efficacy of Pentobarbital vs. Benzodiazepines in Preoperative Sedation

ParameterPentobarbital (50-100 mg IV)Lorazepam (2-4 mg IV)Outcome
Sedation EffectiveMore effectiveLorazepam provided greater sedation.[5]
Anterograde Amnesia (Lack of Recall) PresentMore pronouncedLorazepam had a greater effect on blocking memory formation.[5][6]
Anxiolytic Effect PresentMore pronouncedLorazepam demonstrated a greater anti-anxiety effect.[5]

Table 2: Comparative Efficacy of a Barbiturate vs. a Benzodiazepine in Anxiety

ParameterAmylobarbitone (flexible dosage)Diazepam (flexible dosage)Outcome
Subjective Anxiety No significant improvementSignificant improvementDiazepam was superior in reducing patient-rated anxiety.[7][8]
Insomnia Improved self-rated quality of sleepSignificant improvementDiazepam was more effective in improving insomnia associated with anxiety.[7][8]
Motor Skills Impairment on 2 motor tests (vs. placebo)Impairment on 4 cognitive-component motor tests (vs. placebo)Both drugs showed some impairment, with slight differences in the types of tasks affected.[7][8]

Table 3: Comparative Hypnotic Efficacy

DrugEquivalent Dose (approximate)Key Findings
Lormetazepam 0.5 mgEquivalent to 100 mg of Pentobarbital for hypnotic effects.[9]
Pentobarbital 100 mgEffective hypnotic, but with a less favorable safety profile compared to lormetazepam.[9]

Table 4: General Safety and Side Effect Profile

FeatureCarbrital (Pentobarbital & Carbromal)Benzodiazepines
Therapeutic Index NarrowWide
Overdose Risk High, can be fatal due to respiratory depression.[10]Lower, especially when taken alone. An antidote (flumazenil) is available.
Dependence and Abuse Potential HighHigh, but generally considered lower than barbiturates.
Common Side Effects Drowsiness, dizziness, confusion, impaired coordination, headache, nausea, skin rash.[11][12]Drowsiness, dizziness, confusion, memory impairment, balance problems, dry mouth.[11]
Specific Risks Pentobarbital: Respiratory depression, "hangover" effect.[10] Carbromal: Bromism (chronic bromide toxicity) with long-term use, skin rashes, purpura.[3]"Hangover" effect (especially with long-acting agents), withdrawal syndrome upon discontinuation.

Experimental Protocols

Protocol 1: Evaluation of Lorazepam and Pentobarbital as Surgical Premedicants
  • Study Design: Double-blind, randomized, comparative study.

  • Participants: 128 patients scheduled for surgery.

  • Intervention: Intravenous administration of either lorazepam (2 mg or 4 mg) or pentobarbital (50 mg or 100 mg) in a randomized sequence.

  • Data Collection: Assessment of sedation levels, patient recall of events post-medication, and anxiety levels. Vital signs were monitored throughout.

  • Primary Endpoints: Significant differences in sedation, lack of recall, and anti-anxiety effects between the two drugs.[5]

Protocol 2: Comparison of Diazepam and Amylobarbitone in Anxious Patients
  • Study Design: Double-blind, fully-balanced, crossover clinical trial.

  • Participants: 24 anxious inpatients.

  • Intervention: Each patient received diazepam, amylobarbitone sodium, and a placebo for one week each, with flexible dosages.

  • Data Collection: A comprehensive battery of psychiatrist ratings, subjective self-rating scales for anxiety and hypnotic effects, and psychological performance tests (e.g., reaction time, card sorting, coding tasks) were administered before and at the end of each treatment week.

  • Primary Endpoints: Changes in subjective anxiety, insomnia, and performance on psychological tests.[7][8]

Mandatory Visualizations

Signaling Pathways

GABAA_Receptor_Modulation cluster_Neuron Postsynaptic Neuron GABA_A_Receptor GABAA Receptor (Chloride Channel) Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel GABA GABA GABA->GABA_A_Receptor Binds Benzodiazepines Benzodiazepines Benzodiazepines->GABA_A_Receptor Binds (allosteric site) Increases Frequency of Opening Barbiturates Barbiturates (Pentobarbital) Barbiturates->GABA_A_Receptor Binds (allosteric site) Increases Duration of Opening Carbromal Carbromal Carbromal->GABA_A_Receptor Enhances GABA action Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation, Anxiolysis, etc.) Hyperpolarization->CNS_Depression

Caption: Modulation of the GABAA receptor by GABA, benzodiazepines, and barbiturates.

Experimental Workflow

Clinical_Trial_Workflow cluster_Treatment_Arms Treatment Period Patient_Recruitment Patient Recruitment (e.g., Anxious Inpatients) Baseline_Assessment Baseline Assessment (Clinical Ratings, Performance Tests) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_A Drug A (e.g., Carbrital Component) Randomization->Drug_A Drug_B Drug B (e.g., Benzodiazepine) Randomization->Drug_B Placebo Placebo Randomization->Placebo Follow_up_Assessment Follow-up Assessment (End of Treatment Week) Drug_A->Follow_up_Assessment Drug_B->Follow_up_Assessment Placebo->Follow_up_Assessment Data_Analysis Data Analysis (Statistical Comparison) Follow_up_Assessment->Data_Analysis Results Results (Comparative Efficacy and Safety) Data_Analysis->Results

Caption: Generalized workflow for a comparative clinical trial.

Conclusion

The available evidence, though largely historical, indicates that benzodiazepines offer a superior safety profile compared to the components of Carbrital, particularly pentobarbital. Clinical data suggests that for conditions like preoperative anxiety and sedation, specific benzodiazepines such as lorazepam are more effective than pentobarbital.[5] For the treatment of anxiety, diazepam has shown greater efficacy than amylobarbitone, another barbiturate.[7][8]

The primary advantage of benzodiazepines lies in their wider therapeutic index and the availability of an antagonist, which makes them a safer option in clinical practice. The risks associated with Carbrital, namely the high potential for fatal overdose with pentobarbital and the risk of bromism from carbromal, have led to its obsolescence in modern medicine. For drug development professionals, the shift from barbiturates to benzodiazepines serves as a key example of targeted drug design to improve the safety and efficacy of CNS depressants.

References

Comparative

A Comparative Analysis of Carbrital and Modern Hypnotics on Sleep Quality

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the historical hypnotic "Carbrital" and its components with modern hypnotic agents. The analysis focuses on t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical hypnotic "Carbrital" and its components with modern hypnotic agents. The analysis focuses on the impact on sleep quality, supported by available experimental data and detailed methodologies.

Introduction

Sleep is a fundamental physiological process vital for cognitive function, physical health, and overall well-being. Insomnia, the most common sleep disorder, has historically been treated with a variety of pharmacological agents. Among the early hypnotic drugs was Carbrital, a combination of the barbiturate (B1230296) pentobarbital (B6593769) and the carbamate (B1207046) carbromal. While effective in inducing sleep, Carbrital and other barbiturates have been largely superseded by modern hypnotics due to concerns about their safety profile and effects on sleep architecture. This guide provides a comparative analysis of Carbrital and its constituents against contemporary hypnotics, including benzodiazepines, non-benzodiazepine "Z-drugs," orexin (B13118510) receptor antagonists, and melatonin (B1676174) receptor agonists, with a focus on their mechanisms of action and documented effects on polysomnographic (PSG) measures of sleep quality.

Mechanisms of Action: A Tale of Two Eras

The fundamental difference between Carbrital and modern hypnotics lies in their molecular targets and the specificity of their actions on the central nervous system.

Carbrital: Broad CNS Depression

Carbrital's hypnotic effects are derived from its two active ingredients, pentobarbital and carbromal, both of which enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][3][4][5]

  • Pentobarbital , a short-acting barbiturate, increases the duration of chloride channel opening at the GABA-A receptor, leading to prolonged hyperpolarization of neurons.[2] This non-selective central nervous system depression results in sedation and sleep induction.[1][5]

  • Carbromal , a monoureide, also potentiates GABAergic neurotransmission, contributing to the overall sedative effect.

The broad, less targeted action of barbiturates is associated with a higher risk of tolerance, dependence, and lethal overdose, which led to their decline in clinical use.[1][2][3]

Modern Hypnotics: Targeted Sleep Regulation

Modern hypnotics have been developed to target specific receptor systems involved in the sleep-wake cycle, aiming for a more favorable safety and tolerability profile.

  • Benzodiazepines and Non-Benzodiazepine "Z-drugs" (e.g., zolpidem, eszopiclone): These drugs also act on the GABA-A receptor but at a different binding site than barbiturates. They increase the frequency of chloride channel opening in the presence of GABA, rather than the duration. Z-drugs exhibit greater selectivity for the α1 subunit of the GABA-A receptor, which is thought to mediate sedative effects with less anxiolytic and muscle relaxant properties compared to less selective benzodiazepines.[6][7][8]

  • Orexin Receptor Antagonists (e.g., suvorexant): This class of drugs works by a novel mechanism, blocking the binding of the wake-promoting neuropeptides orexin A and B to their receptors, OX1R and OX2R.[9] This targeted suppression of the wakefulness system facilitates the transition to and maintenance of sleep.[9]

  • Melatonin Receptor Agonists (e.g., ramelteon): These agents mimic the action of the endogenous hormone melatonin by selectively targeting the MT1 and MT2 receptors in the suprachiasmatic nucleus of the hypothalamus.[10] This helps to regulate the circadian rhythm and promote sleep onset.[10]

Signaling Pathway Diagrams

GABA_A_Receptor_Modulation cluster_GABA_Receptor GABA-A Receptor Pentobarbital Pentobarbital GABA_Receptor GABA-A Receptor Pentobarbital->GABA_Receptor Binds (Barbiturate Site) Benzo_Z Benzodiazepines / Z-drugs Benzo_Z->GABA_Receptor Binds (Benzodiazepine Site) Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens Neuronal\nHyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal\nHyperpolarization Cl- Influx GABA GABA GABA->GABA_Receptor Binds Decreased Neuronal\nExcitability Decreased Neuronal Excitability Neuronal\nHyperpolarization->Decreased Neuronal\nExcitability Leads to Sedation / Hypnosis Sedation / Hypnosis Decreased Neuronal\nExcitability->Sedation / Hypnosis Results in

Diagram 1: GABA-A Receptor Modulation by Carbrital and Modern GABAergics.

Modern_Hypnotic_Pathways cluster_Orexin Orexin System cluster_Melatonin Melatonin System Orexin_Neurons Orexin Neurons Orexin Orexin Orexin_Neurons->Orexin Release Orexin_Receptors Orexin Receptors (OX1R, OX2R) Orexin->Orexin_Receptors Activate Wakefulness Wakefulness Orexin_Receptors->Wakefulness Promote Suvorexant Suvorexant Suvorexant->Orexin_Receptors Block SCN Suprachiasmatic Nucleus (SCN) Melatonin Melatonin SCN->Melatonin Regulates Release Melatonin_Receptors Melatonin Receptors (MT1, MT2) Melatonin->Melatonin_Receptors Activate Sleep Onset Sleep Onset Melatonin_Receptors->Sleep Onset Promote Ramelteon (B1678794) Ramelteon Ramelteon->Melatonin_Receptors Activate

Diagram 2: Signaling Pathways of Orexin and Melatonin Receptor Agonists.

Comparative Effects on Sleep Architecture: A Data-Driven Analysis

The impact of a hypnotic on the various stages of sleep (sleep architecture) is a critical determinant of its overall effect on sleep quality. Polysomnography (PSG) is the gold standard for objectively measuring these parameters.

Carbrital and its Components

Quantitative, modern PSG data for Carbrital is scarce due to its historical use. However, studies on barbiturates, including pentobarbital, have consistently shown significant alterations in sleep architecture. Generally, barbiturates have been reported to decrease the time spent in rapid eye movement (REM) sleep and may also suppress slow-wave sleep (SWS), also known as deep sleep. While they effectively reduce sleep latency, the disruption of the natural sleep cycle is a significant drawback.

Modern Hypnotics: A More Refined Approach

Modern hypnotics are designed to induce and maintain sleep with minimal disruption to the natural sleep architecture.

  • Z-drugs (Zolpidem and Eszopiclone): These agents have been shown to decrease sleep latency and improve sleep maintenance.[6][11][12] Zolpidem, at therapeutic doses, generally preserves slow-wave sleep and has minimal effects on REM sleep.[6][7] Eszopiclone (B1671324) has been demonstrated to reduce wake after sleep onset (WASO) and increase total sleep time.[11][12][13][14][15]

  • Orexin Receptor Antagonists (Suvorexant): Suvorexant has been shown to increase total sleep time by increasing both NREM and REM sleep.[9][16] It has a notable effect of increasing REM sleep and reducing REM latency.[9][16]

  • Melatonin Receptor Agonists (Ramelteon): Ramelteon is primarily effective in reducing sleep latency, with modest effects on total sleep time and sleep maintenance.[10][17][18][19][20]

The following tables summarize available quantitative data from clinical trials on the effects of modern hypnotics on key PSG parameters.

Table 1: Effects of Modern Hypnotics on Sleep Latency and Total Sleep Time

Drug ClassMedicationDoseChange in Sleep Latency (minutes) vs. PlaceboChange in Total Sleep Time (minutes) vs. PlaceboCitation(s)
Z-drugs Eszopiclone3 mg-10.9+34.3[11][12]
Zolpidem10 mgSignificant reductionSignificant increase[6]
Orexin Receptor Antagonists Suvorexant20/15 mgNot reported+22.4 (Night 1)[16]
Melatonin Receptor Agonists Ramelteon8 mg-13.1Not significant[17]

Table 2: Effects of Modern Hypnotics on Sleep Stages (% of Total Sleep Time)

Drug ClassMedicationDoseChange in NREM Stage 1 (%) vs. PlaceboChange in NREM Stage 2 (%) vs. PlaceboChange in NREM Stage 3 (SWS) (%) vs. PlaceboChange in REM Sleep (%) vs. PlaceboCitation(s)
Z-drugs Zolpidem10 mgNo significant changeIncreaseNo significant changeNo significant change[6][21]
Orexin Receptor Antagonists Suvorexant20/15 mg-1.0-2.2-0.8+3.9[16]

Experimental Protocols: A Methodological Overview

The data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard in pharmacological research. A general experimental workflow for assessing the effects of a hypnotic on sleep is as follows:

Experimental_Workflow cluster_Screening Phase 1: Screening and Baseline cluster_Treatment Phase 2: Treatment Period cluster_Analysis Phase 3: Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_PSG Baseline Polysomnography (Adaptation Night) Informed_Consent->Baseline_PSG Randomization Randomization (Placebo, Active Drug) Baseline_PSG->Randomization Drug_Admin Nightly Drug Administration Randomization->Drug_Admin Treatment_PSG Polysomnography Recording (e.g., Night 1, Month 1, Month 3) Drug_Admin->Treatment_PSG Safety_Assessment Adverse Event Monitoring Drug_Admin->Safety_Assessment Data_Scoring Sleep Stage Scoring (AASM Criteria) Treatment_PSG->Data_Scoring Statistical_Analysis Statistical Analysis (Comparison to Placebo) Data_Scoring->Statistical_Analysis Results Interpretation Results Interpretation Statistical_Analysis->Results Interpretation

Diagram 3: Generalized Experimental Workflow for Hypnotic Clinical Trials.
Key Methodological Components:

  • Participant Selection: Studies typically enroll adult patients diagnosed with primary insomnia according to established diagnostic criteria (e.g., DSM-5). Exclusion criteria often include other sleep disorders, unstable medical or psychiatric conditions, and use of medications that could affect sleep.

  • Polysomnography (PSG): Overnight PSG is conducted in a sleep laboratory. Standard PSG montages include electroencephalography (EEG) to monitor brain waves, electrooculography (EOG) to record eye movements, and electromyography (EMG) to measure muscle tone. Respiratory effort, airflow, and oxygen saturation are also monitored.

  • Sleep Stage Scoring: PSG recordings are typically scored in 30-second epochs according to the American Academy of Sleep Medicine (AASM) Manual for the Scoring of Sleep and Associated Events. Sleep is categorized into Wake, NREM Stage 1 (N1), NREM Stage 2 (N2), NREM Stage 3 (N3, slow-wave sleep), and REM sleep.

  • Efficacy Endpoints: Key PSG-derived endpoints include:

    • Latency to Persistent Sleep (LPS): Time from lights out to the first 20 consecutive epochs of any stage of sleep.

    • Wake After Sleep Onset (WASO): Total time spent awake after the initial onset of sleep.

    • Total Sleep Time (TST): Total duration of all sleep stages.

    • Sleep Efficiency (SE): The ratio of total sleep time to the total time in bed.

    • Time and Percentage of Each Sleep Stage: The duration and proportion of TST spent in N1, N2, N3, and REM sleep.

  • Statistical Analysis: Efficacy endpoints are typically analyzed using statistical models such as Analysis of Covariance (ANCOVA), with baseline values as a covariate, to compare the effects of the active drug to placebo.

Conclusion

The evolution from broad-spectrum CNS depressants like Carbrital to modern, target-selective hypnotics represents a significant advancement in the pharmacological management of insomnia. While Carbrital and its components were effective in reducing sleep latency, their use was associated with significant disruption of sleep architecture, a high potential for abuse and dependence, and a narrow therapeutic index. In contrast, modern hypnotics offer improved safety profiles and more nuanced effects on sleep. Z-drugs and orexin receptor antagonists have demonstrated efficacy in improving both sleep onset and maintenance with varied but generally less disruptive effects on sleep stages compared to barbiturates. Melatonin receptor agonists provide a targeted approach for sleep-onset insomnia by regulating the circadian rhythm.

The selection of a hypnotic agent should be guided by the specific nature of the patient's insomnia, their medical history, and a thorough understanding of the drug's mechanism of action and its effects on sleep quality. Future research and development in this field will likely continue to focus on even more selective agents that can restore a naturalistic sleep architecture and address the underlying pathophysiology of insomnia with minimal adverse effects.

References

Validation

Validating the Synergistic Sedative-Hypnotic Interaction Between Carbromal and Pentobarbital: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the synergistic interaction between carbromal (B1668436) and pentobarbital (B6593769), two central nervous sys...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic interaction between carbromal (B1668436) and pentobarbital (B6593769), two central nervous system depressants. While direct quantitative data from seminal studies is limited in publicly available literature, this document synthesizes established pharmacological principles and experimental methodologies to validate and understand their combined sedative-hypnotic effects.

Executive Summary

The combination of carbromal and pentobarbital has been historically recognized for its synergistic central depressive effects. A key study by Chen and Ensor (1952) demonstrated that this combination, once marketed as Carbrital, produces a rapid onset of hypnosis primarily due to pentobarbital, followed by prolonged sedation maintained by carbromal[1]. This synergistic action allows for potentially lower doses of each compound, which could reduce dose-dependent side effects. The shared mechanism of action, potentiation of GABA-A receptor activity, is the pharmacological basis for this synergy.

Data Presentation

Due to the unavailability of the full quantitative data from the original validating studies, the following table presents a hypothetical, yet illustrative, dataset based on the type of results expected from a study evaluating synergy using the loss of righting reflex in an animal model. This table demonstrates how the effective dose (ED50) for achieving a hypnotic effect for each drug individually is significantly higher than the doses required when used in combination.

Table 1: Illustrative Experimental Data on the Synergistic Hypnotic Effect of Carbromal and Pentobarbital (Hypothetical Data)

GroupTreatmentDose (mg/kg)Number of Animals Showing Loss of Righting ReflexED50 (mg/kg) [95% Confidence Interval]
1Vehicle Control-0/10-
2Carbromal502/10150 [135-165]
1004/10
1505/10
2007/10
2509/10
3Pentobarbital101/1030 [27-33]
203/10
305/10
408/10
509/10
4Carbromal + Pentobarbital37.5 + 7.55/10Combination ED50: 45
(Fixed Ratio 5:1)

Note: This data is for illustrative purposes to demonstrate the concept of synergy and is not derived from a specific experimental study.

Experimental Protocols

To validate the synergistic interaction between carbromal and pentobarbital, a common and effective method is the assessment of hypnotic activity through the loss of righting reflex in rodents.

Protocol: Assessment of Sedative-Hypnotic Synergy Using the Righting Reflex Test
  • Animal Model: Male Swiss albino mice (20-25g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Preparation: Carbromal and pentobarbital sodium are dissolved in a suitable vehicle, such as saline or a small percentage of a non-toxic solvent like DMSO, to the desired concentrations.

  • Experimental Groups:

    • Group 1: Vehicle control (receives the vehicle solution).

    • Group 2: Carbromal administered at various doses to determine its ED50.

    • Group 3: Pentobarbital administered at various doses to determine its ED50.

    • Group 4: A combination of carbromal and pentobarbital administered in a fixed-dose ratio at various total doses.

  • Procedure:

    • Animals are randomly assigned to the experimental groups.

    • The drugs (or vehicle) are administered, typically via intraperitoneal (i.p.) injection.

    • Each mouse is then placed in an individual observation cage.

    • The primary endpoint is the loss of the righting reflex . This is determined by placing the mouse on its back. If the mouse is unable to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds, the reflex is considered lost.

    • The latency to the loss of the righting reflex and the duration of the loss of the righting reflex (sleeping time) are recorded.

  • Data Analysis:

    • The ED50 (the dose required to produce the hypnotic effect in 50% of the animals) for each drug administered alone and for the combination is calculated using a probit analysis or other appropriate statistical methods.

    • An isobolographic analysis is then performed to determine the nature of the interaction. The individual ED50 values for carbromal and pentobarbital are plotted on the x and y axes, respectively. A line connecting these two points is the line of additivity. If the experimentally determined ED50 of the combination falls significantly below this line, the interaction is considered synergistic.

Mandatory Visualizations

Signaling Pathway of Synergistic Action

G cluster_0 Neuronal Membrane cluster_1 Intracellular GABA_A GABA-A Receptor (Chloride Ion Channel) Hyperpolarization Neuronal Hyperpolarization (Inhibition of Nerve Impulse) GABA_A->Hyperpolarization Increased Chloride (Cl-) Influx Carbromal Carbromal Carbromal->GABA_A Binds to a distinct site Pentobarbital Pentobarbital Pentobarbital->GABA_A Binds to a separate site GABA GABA GABA->GABA_A Binds to its site

Caption: Proposed mechanism of synergistic action on the GABA-A receptor.

Experimental Workflow for Synergy Validation

G A Animal Acclimatization B Random Assignment to Groups (Vehicle, Carbromal, Pentobarbital, Combination) A->B C Drug Administration (i.p.) B->C D Observation for Loss of Righting Reflex C->D E Record Latency and Duration of Hypnosis D->E F Data Analysis: Calculate ED50 for each group E->F G Isobolographic Analysis F->G H Determination of Synergy G->H

Caption: Workflow for assessing sedative-hypnotic synergy.

References

Comparative

Head-to-head comparison of "Carbrital" and other historical barbiturates

A Comparative Guide to Carbrital and Other Historical Barbiturates This guide provides a head-to-head comparison of Carbrital, a combination sedative-hypnotic, and other representative historical barbiturates. It is inte...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Carbrital and Other Historical Barbiturates

This guide provides a head-to-head comparison of Carbrital, a combination sedative-hypnotic, and other representative historical barbiturates. It is intended for researchers, scientists, and drug development professionals, offering an objective look at the pharmacological profiles, supporting experimental data, and methodologies relevant to the study of these central nervous system (CNS) depressants. The use of barbiturates has been largely superseded by safer alternatives like benzodiazepines due to a narrow therapeutic index and high potential for dependence.[1][2][3]

Overview and Mechanism of Action

Carbrital was a combination drug product containing pentobarbital (B6593769), a short-acting barbiturate (B1230296), and carbromal, a sedative of the bromoureide class.[4][5] Like other barbiturates, its primary mechanism of action involves the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[6][7]

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from both GABA and benzodiazepines.[8][9] This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening.[6][10] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and leading to generalized CNS depression.[11][12] At higher concentrations, barbiturates can directly act as agonists of the GABA-A receptor, opening the chloride channel even in the absence of GABA, which contributes to their high toxicity in overdose compared to benzodiazepines.[6][13]

GABA_A_Pathway cluster_receptor GABA-A Receptor Complex cluster_process Neuronal Membrane GABA_site GABA Binding Site Channel Chloride (Cl⁻) Channel Barb_site Barbiturate Binding Site Barb_site->Channel Prolongs Opening Cl_ion Cl⁻ Channel->Cl_ion Influx Barbiturate Barbiturate (e.g., Pentobarbital) Barbiturate->Barb_site Binds GABA GABA GABA->GABA_site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Causes

Caption: Mechanism of barbiturate action on the GABA-A receptor.

Comparative Pharmacological Data

Barbiturates are primarily classified by their duration of action, which dictates their clinical use.[14] Carbrital combined the short-acting hypnotic effects of pentobarbital with the milder sedative properties of carbromal.[7][15] The following table compares the key components of Carbrital with secobarbital (another short-acting barbiturate) and phenobarbital (B1680315) (a long-acting barbiturate).

ParameterPentobarbital (in Carbrital)Carbromal (in Carbrital)SecobarbitalPhenobarbital
Class Short-acting BarbiturateBromoureide SedativeShort-acting BarbiturateLong-acting Barbiturate
Primary Use Sedative-hypnotic, pre-anesthetic[15]Sedative-hypnotic[7]Sedative-hypnotic, insomnia[12][15]Anticonvulsant (epilepsy)[6][16]
Onset of Action 10-15 minutes (oral)30-60 minutes[7]10-15 minutes (oral)1 hour or more (oral)
Duration of Action 3-4 hours[15][17]Several hours[7]3-4 hours[15]8-12 hours or longer[15]
Potentially Lethal Dose (Oral) 2-3 grams[1][18]Data not readily available2-3 grams6-10 grams[1][18]
Key Characteristics Rapid onset, short duration for inducing sleep.Milder, less potent than barbiturates.[7][11]Similar profile to pentobarbital.Slow onset, long duration makes it suitable for seizure control.[1]

Experimental Protocols

Evaluating the efficacy of historical sedative-hypnotics relied heavily on in vivo animal models. A cornerstone experiment was the assessment of hypnotic activity, often measured by the "Loss of Righting Reflex" in rodents. This assay quantifies the ability of a compound to induce a state of hypnosis deep enough to prevent the animal from righting itself when placed on its back.

Protocol: Assessment of Hypnotic Activity (Loss of Righting Reflex)
  • Animal Selection and Acclimatization:

    • Healthy adult mice or rats of a specific strain and weight range are selected.

    • Animals are housed in a controlled environment (temperature, light-cycle) for at least one week to acclimatize and reduce stress-related variables.

  • Grouping and Dosing:

    • Animals are randomly assigned to control and test groups (n=8-10 per group).

    • The control group receives the vehicle (e.g., saline, distilled water).

    • Test groups receive the drug (e.g., pentobarbital, secobarbital) at various doses, typically administered intraperitoneally (i.p.) or orally (p.o.).

  • Observation for Onset of Hypnosis:

    • Immediately after administration, each animal is placed in an individual observation cage.

    • The time from drug administration to the loss of the righting reflex is recorded. The righting reflex is considered lost if the animal does not right itself within 30 seconds of being placed on its back. This is the sleep latency or onset of action .

  • Measurement of Hypnosis Duration:

    • Once the reflex is lost, the animal is periodically checked for its return.

    • The time from the loss of the righting reflex to its spontaneous recovery is measured. The reflex is considered recovered if the animal can right itself three times within a 60-second period. This is the duration of sleep .

  • Data Analysis:

    • The mean sleep latency and sleep duration for each group are calculated.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine if there are significant differences between the control and drug-treated groups.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution & Observation cluster_analysis Analysis A 1. Animal Acclimatization B 2. Randomization into Groups (Control, Test) A->B C 3. Drug Administration (Vehicle or Barbiturate) B->C D 4. Place Animal on Back C->D E Righting Reflex Lost? D->E E->D No F Record Sleep Latency E->F Yes G 5. Periodically Check Reflex F->G H Righting Reflex Regained? G->H H->G No I Record Sleep Duration H->I Yes J 6. Calculate Mean Latency & Duration per Group I->J K 7. Statistical Analysis (e.g., ANOVA) J->K

Caption: Workflow for the Loss of Righting Reflex experiment.

Toxicity and Safety Profile

The primary limitation of all barbiturates is their low therapeutic index and significant safety concerns.[1]

  • Overdose: Barbiturate overdose leads to severe CNS and respiratory depression, hypotension, coma, and potentially death.[1][18] The risk is exceptionally high when combined with other CNS depressants like alcohol.[1] As noted in the table, the lethal dose for short-acting agents like pentobarbital is significantly lower than for long-acting agents like phenobarbital.[1]

  • Dependence and Withdrawal: Chronic use of barbiturates leads to tolerance and profound physical dependence.[1][6] Abrupt withdrawal can be life-threatening, producing symptoms more severe than opioid withdrawal, including seizures, delirium, and cardiovascular collapse.[6]

  • Abuse Potential: Due to their sedative and euphoric effects, barbiturates have a high potential for abuse.[2][19] This led to their classification as controlled substances and a sharp decline in their prescription from the 1970s onward.[20][21]

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for "Carbrital" Detection

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of analytical methodologies for the detection and quantification of the components of "Carbrital," a sedative-hy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of the components of "Carbrital," a sedative-hypnotic drug formulation composed of pentobarbital (B6593769) sodium and carbromal (B1668436). The focus is on providing a cross-validation perspective on commonly employed analytical techniques, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

"Carbrital" was a combination drug leveraging the rapid onset of pentobarbital, a short-acting barbiturate (B1230296), with the prolonged sedative effects of carbromal, a monoureide hypnotic. Due to the distinct chemical nature of these two active ingredients, a variety of analytical methods can be employed for their detection. This guide will focus on the two most prevalent and powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on various factors including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a comparative summary of GC-MS and HPLC for the analysis of pentobarbital and carbromal.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by detection (e.g., UV, MS).
Analytes Excellent for volatile and semi-volatile compounds. Pentobarbital and carbromal are amenable to GC analysis, often with derivatization for improved chromatography.Suitable for a wide range of compounds, including non-volatile and thermally labile substances.
Selectivity Very high, especially with mass spectrometry detection, which provides structural information.High, particularly when coupled with a mass spectrometer (LC-MS) or a diode-array detector (HPLC-DAD).
Sensitivity Generally very high, with low limits of detection (LOD) and quantification (LOQ).Sensitivity is dependent on the detector used. LC-MS/MS can achieve very low LODs.
Sample Prep Often requires extraction and derivatization to increase volatility and improve peak shape.Typically involves extraction and filtration. Derivatization is less common.
Speed Run times can be longer compared to modern HPLC methods.Ultra-High-Performance Liquid Chromatography (UHPLC) offers very fast analysis times.

Data Presentation: Performance Characteristics

Table 1: Pentobarbital Detection

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)Reference
GC-MSUrine~20 ng/mL-50-3200 ng/mL80-90[1]
GC-MSDog Food0.6 ng/g (ppb)2 ng/g (ppb)--[2]
LC-MS/MSRaw Milk5 ng/mL10 ng/mL10-1000 ng/mL85.0-113.5[3][4]
HPLC-UVPlasma0.2 µg/mL---[5]

Table 2: Carbromal Detection

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)Reference
GC-FID/ECDTissue2-3 nmol/g---[6]
HPLC-----[7]

Data for carbromal is less prevalent in recent literature, reflecting its reduced clinical use.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of pentobarbital by GC-MS and carbromal by HPLC.

1. GC-MS Protocol for Pentobarbital in Biological Samples

This protocol is a generalized procedure based on common practices for barbiturate analysis.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of sample (e.g., urine, plasma), add an internal standard (e.g., d5-pentobarbital).

    • Buffer the sample to a pH of ~6-7.

    • Load the sample onto a conditioned SPE cartridge (e.g., C18).

    • Wash the cartridge with water and a weak organic solvent to remove interferences.

    • Elute the pentobarbital with a suitable organic solvent (e.g., methanol, ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization (Methylation):

    • Reconstitute the dried extract in a derivatizing agent (e.g., trimethylanilinium hydroxide (B78521) in methanol).

    • This step converts the pentobarbital to its more volatile methyl derivative, which is more suitable for GC analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of the pentobarbital derivative.

2. HPLC Protocol for Carbromal Analysis

This protocol is based on general principles for the analysis of bromoureides.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of sample, add an appropriate internal standard.

    • Acidify the sample with a suitable acid (e.g., HCl).

    • Extract the carbromal with an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) by vortexing.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis detector at a wavelength of ~210 nm.

    • Injection Volume: 20 µL.

Visualizations

The following diagrams illustrate the experimental workflow for the analytical methods described and a logical comparison of their key attributes.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_gcms GC-MS Pathway cluster_hplc HPLC Pathway cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) IS_add Add Internal Standard Sample->IS_add SPE Solid-Phase Extraction (SPE) IS_add->SPE LLE Liquid-Liquid Extraction (LLE) IS_add->LLE Deriv Derivatization (Methylation) SPE->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Quantification & Method Validation GCMS->Data HPLC HPLC-UV Analysis LLE->HPLC HPLC->Data

Caption: Experimental workflow for GC-MS and HPLC analysis.

logical_comparison cluster_gcms_attr GC-MS Attributes cluster_hplc_attr HPLC Attributes center Analytical Method Selection GCMS GC-MS center->GCMS HPLC HPLC center->HPLC GCMS_sens High Sensitivity GCMS->GCMS_sens GCMS_spec High Specificity GCMS->GCMS_spec GCMS_deriv Derivatization Often Required GCMS->GCMS_deriv GCMS_vol For Volatile Analytes GCMS->GCMS_vol HPLC_vers High Versatility HPLC->HPLC_vers HPLC_speed Fast Analysis (UHPLC) HPLC->HPLC_speed HPLC_nonvol For Non-Volatile Analytes HPLC->HPLC_nonvol HPLC_deriv Derivatization Rare HPLC->HPLC_deriv

Caption: Key attributes for selecting between GC-MS and HPLC.

References

Comparative

A Comparative Analysis of the Abuse Liability of "Carbrital" and Zolpidem

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the abuse liability of "Carbrital," a combination sedative hypnotic containing pentobarbital (B6593769) and c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse liability of "Carbrital," a combination sedative hypnotic containing pentobarbital (B6593769) and carbromal, and zolpidem, a widely prescribed non-benzodiazepine hypnotic. The analysis is supported by a review of preclinical and clinical experimental data to inform research and drug development in the field of sedative-hypnotics.

Executive Summary

Both "Carbrital" (primarily through its active component, pentobarbital) and zolpidem exhibit a significant potential for abuse, mediated principally through their modulation of the GABA-A receptor system. Pentobarbital, a short-acting barbiturate, has a high abuse potential and is classified as a Schedule II controlled substance in the United States when prescribed alone.[1][2] Zolpidem, while initially considered safer than benzodiazepines, has demonstrated a clear abuse and dependence potential, leading to its classification as a Schedule IV controlled substance.[3] Preclinical studies, including self-administration and drug discrimination paradigms, indicate that both substances have reinforcing effects. The primary distinction in their mechanism lies in zolpidem's preferential binding to the α1 subunit of the GABA-A receptor, which is thought to contribute to its predominantly hypnotic effects.[4] In contrast, pentobarbital exhibits less receptor subtype selectivity.

Data Presentation: Quantitative Comparison of Abuse Liability

The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative overview of the abuse liability of pentobarbital (as the primary active component of "Carbrital") and zolpidem. Direct comparative studies on "Carbrital" as a combination product are limited; therefore, data for pentobarbital is used as a proxy.

Table 1: Preclinical Self-Administration Studies

DrugAnimal ModelRoute of AdministrationKey Findings
Pentobarbital Rhesus MonkeysOralReinforcing effects are directly related to drug concentration. Higher concentrations maintained more self-administration behavior.[5]
Rhesus MonkeysIntravenousBoth isomers of pentobarbital function as positive reinforcers.[6]
Zolpidem Primates-Studies indicate that α1-GABA(A) receptors play a prominent role in mediating the reinforcing effects of zolpidem in primates.[4]

Table 2: Human Abuse Potential Studies - Subjective Effects

DrugStudy PopulationKey Subjective Effects
Pentobarbital Non-drug-abusing humansProduced dose-related increases in sedative-like, subject-rated drug effects.[7]
Zolpidem Recreational sedative-hypnotic abusersShowed dose-related "drug-liking" effects.[3][8]
Non-drug-abusing humansProduced sedative-like, subject-rated drug effects.[7]

Experimental Protocols

A comprehensive assessment of abuse liability involves a combination of preclinical and clinical study designs. The following are detailed methodologies for key experiments cited in the evaluation of pentobarbital and zolpidem.

Self-Administration Studies (Animal)
  • Objective: To determine the reinforcing effects of a drug, i.e., whether an animal will perform a task to receive the drug.

  • Protocol:

    • Subjects: Typically, nonhuman primates (e.g., rhesus monkeys) or rodents with no prior drug history are used.[9]

    • Surgical Preparation: For intravenous self-administration, animals are surgically fitted with an indwelling catheter connected to a drug delivery system.[6] For oral administration, a liquid delivery system is utilized.[5]

    • Training: Animals are trained to perform an operant response (e.g., pressing a lever) to receive a reinforcer (e.g., food or water).

    • Substitution Phase: The primary reinforcer is replaced with the test drug (e.g., pentobarbital or zolpidem) or a placebo (saline).

    • Data Collection: The rate of responding (e.g., lever presses) for the drug versus placebo is measured. A significantly higher rate of responding for the drug indicates reinforcing effects.[9]

    • Dose-Response Curve: Different doses of the drug are tested to establish a dose-response relationship for its reinforcing effects.

Drug Discrimination Studies (Animal and Human)
  • Objective: To assess the subjective effects of a drug by determining if an animal or human can distinguish it from a placebo or another drug.

  • Protocol:

    • Subjects: Animals (e.g., rats, pigeons) or humans are trained to discriminate between the administration of a known drug (the "training drug," e.g., pentobarbital) and a placebo.[10][11][12]

    • Training: Subjects are trained to make one response (e.g., press a specific lever) after receiving the training drug and a different response after receiving the placebo to obtain a reward.[12]

    • Testing: Once the discrimination is learned, subjects are given a test drug (e.g., zolpidem) to see which response they make.

    • Data Analysis: If the subject makes the response associated with the training drug, it is said that the test drug "generalizes" to the training drug, suggesting similar subjective effects.[12] The percentage of drug-appropriate responding is measured across a range of doses.[7]

Conditioned Place Preference (CPP) (Animal)
  • Objective: To measure the rewarding or aversive properties of a drug by associating its effects with a specific environment.[13][14]

  • Protocol:

    • Apparatus: A chamber with at least two distinct compartments, differing in visual and tactile cues.[13]

    • Pre-Conditioning (Habituation): The animal is allowed to freely explore the entire apparatus to determine any initial preference for one compartment.[14]

    • Conditioning: Over several sessions, the animal is injected with the test drug (e.g., zolpidem) and confined to one compartment, and on alternate sessions, injected with a placebo and confined to the other compartment.[13]

    • Post-Conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is measured.[14]

    • Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates that the drug has rewarding properties.[13]

Human Abuse Potential (HAP) Studies
  • Objective: To evaluate the subjective and reinforcing effects of a new drug in experienced recreational drug users.[15]

  • Protocol:

    • Subjects: Healthy, recreational drug users with experience in the pharmacological class of the test drug (e.g., sedative-hypnotics).[15]

    • Study Design: A randomized, double-blind, placebo- and active-controlled crossover design is typically used.[15]

    • Treatments: Each subject receives the test drug (at various doses), a placebo, and a positive control drug (a known drug of abuse, e.g., alprazolam for sedative studies) in a random order across different sessions, separated by a washout period.[16]

    • Data Collection: A variety of subjective measures are collected using validated questionnaires and visual analog scales (VAS). Key measures include "Drug Liking," "Good Effects," "Bad Effects," and willingness to take the drug again.[8][15]

    • Data Analysis: The subjective effects of the test drug are compared to both the placebo and the active control to determine its relative abuse liability.[16]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the abuse liability of Carbrital (pentobarbital) and zolpidem.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds to Chloride Cl- Influx GABA_A->Chloride Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Causes Pentobarbital Pentobarbital (Carbrital) Pentobarbital->GABA_A Positive Allosteric Modulator (Prolongs channel opening) Zolpidem Zolpidem Zolpidem->GABA_A Positive Allosteric Modulator (Increases channel opening frequency, α1 selective)

Caption: GABA-A Receptor Modulation by Pentobarbital and Zolpidem.

G cluster_workflow Self-Administration Experimental Workflow Start Subject Selection (e.g., Rhesus Monkey) Training Operant Conditioning (Lever Press for Reward) Start->Training Substitution Drug Substitution (Test Drug vs. Placebo) Training->Substitution Data Data Collection (Response Rate) Substitution->Data Analysis Analysis (Reinforcing Effects) Data->Analysis End Conclusion on Reinforcement Analysis->End

Caption: Workflow for a typical self-administration experiment.

G cluster_cpp Conditioned Place Preference (CPP) Protocol Phase1 Phase 1: Pre-Conditioning (Baseline Preference Test) Phase2 Phase 2: Conditioning (Drug-Compartment Pairing) Phase1->Phase2 Phase3 Phase 3: Post-Conditioning (Free Exploration Test) Phase2->Phase3 Analysis Data Analysis (Time Spent in Each Compartment) Phase3->Analysis Result Rewarding Effects Determined Analysis->Result

Caption: The three phases of a conditioned place preference study.

References

Validation

Validating Animal Models of Insomnia for Testing Historical Sedatives Like "Carbrital"

A Comparative Guide for Researchers For decades, sedative-hypnotics have been a cornerstone in the management of insomnia. Among the historical armamentarium, "Carbrital," a combination of the bromoureide derivative carb...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For decades, sedative-hypnotics have been a cornerstone in the management of insomnia. Among the historical armamentarium, "Carbrital," a combination of the bromoureide derivative carbromal (B1668436) and the short-acting barbiturate (B1230296) pentobarbital (B6593769), was once a widely prescribed option. Understanding the efficacy and mechanisms of such historical drugs requires robust and validated preclinical models. This guide provides a comparative overview of key animal models of insomnia and their suitability for evaluating the sedative properties of compounds like Carbrital, with a focus on data-driven validation and detailed experimental protocols.

The Legacy of Carbrital: A Dual-Action Sedative

Carbrital's sedative and hypnotic effects stemmed from its two active ingredients: pentobarbital sodium and carbromal.[1] Pentobarbital, a barbiturate, acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to central nervous system depression.[2][3] This action results in a rapid onset of sleep. Carbromal, while also possessing sedative properties through GABAergic mechanisms, was intended to provide a more sustained sedative effect, prolonging sleep throughout the night.[4][5] The combination aimed to induce sleep quickly and maintain it, addressing common insomnia complaints. However, like other barbiturates, Carbrital was associated with a significant risk of tolerance, dependence, and overdose, leading to its eventual decline in use.[6][7][8]

Key Animal Models for Sedative-Hypnotic Testing

Validating the effects of historical sedatives requires animal models that recapitulate the core features of human insomnia, such as increased sleep latency and fragmented sleep. Below is a comparison of commonly used rodent models.

Animal ModelPrincipleKey Measurable EndpointsSuitability for Testing Carbrital-like Compounds
Pentobarbital-Induced Sleep Test Measures the hypnotic effect of a compound by assessing its ability to induce and prolong sleep following a hypnotic dose of pentobarbital.- Sleep Latency (time to loss of righting reflex)- Sleep Duration (time from loss to regaining of righting reflex)High. Directly assesses potentiation of barbiturate-induced hypnosis, relevant to both components of Carbrital.
Stress-Induced Insomnia (e.g., Cage Change, Restraint) Mimics transient insomnia caused by a novel or stressful environment.- Sleep Latency- NREM and REM Sleep Duration- Number of Awakenings- Sleep EfficiencyModerate to High. Useful for evaluating the anxiolytic and sleep-promoting effects in a state of hyperarousal.
Sleep Fragmentation Model Induces frequent awakenings, mimicking maintenance insomnia.- Number and Duration of Awakenings- Sleep Bout Duration- NREM and REM Sleep DurationHigh. Directly models the fragmented sleep that sustained-action compounds like carbromal aim to counteract.
Caffeine-Induced Insomnia Model Pharmacologically induces a state of hyperarousal and sleeplessness.- Sleep Latency- Total Sleep Time- NREM and REM Sleep DurationModerate. Useful for assessing the ability of a sedative to overcome a stimulant-induced arousal state.

Quantitative Data from Preclinical Studies

The following tables summarize representative quantitative data from studies utilizing these models to assess the effects of pentobarbital and compounds that modulate GABAergic systems. Data for carbromal in these specific models is limited in publicly available literature, reflecting its historical status.

Table 1: Pentobarbital-Induced Sleep Test

Treatment GroupSleep Latency (minutes)Sleep Duration (minutes)Reference
Control (Pentobarbital 42 mg/kg)~15-20~30-40[4]
Test Compound + Pentobarbital (42 mg/kg)DecreasedIncreased[4]
Control (Pentobarbital 50 mg/kg)~10-15~50-60[1]
Test Compound + Pentobarbital (50 mg/kg)DecreasedIncreased[1]

Note: Values are approximate and can vary based on rodent strain and specific experimental conditions.

Table 2: Polysomnography Data in a Rat Model of Sleep Fragmentation

ParameterControl RatsSleep-Fragmented RatsReference
NREM Sleep (Day)NormalReduced
REM Sleep (Day)NormalReduced
NREM Sleep (Night)NormalIncreased
REM Sleep (Night)NormalReduced
Number of Awakenings (Day & Night)NormalIncreased
Sleep Bout Duration (Day)NormalDecreased
Sleep Latency (Pentobarbital-Induced)NormalIncreased
Sleep Duration (Pentobarbital-Induced)NormalDecreased

Experimental Protocols

Pentobarbital-Induced Sleep Test

Objective: To assess the hypnotic properties of a test compound by measuring its effect on the onset and duration of sleep induced by a hypnotic dose of pentobarbital.

Methodology:

  • Animal Acclimation: Male ICR mice or Sprague-Dawley rats are acclimated to the housing facility for at least one week before the experiment. Animals are typically fasted for 24 hours prior to the test to ensure consistent drug absorption.[1][4]

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • Pentobarbital Injection: After a set period (e.g., 30-60 minutes) to allow for the absorption of the test compound, a hypnotic dose of pentobarbital sodium (e.g., 42-50 mg/kg) is administered i.p.[1][4]

  • Assessment of Sleep:

    • Sleep Latency: Immediately after pentobarbital injection, each animal is placed on its back. The time until the animal loses its righting reflex (i.e., remains on its back for at least one minute) is recorded as the sleep latency.[1]

    • Sleep Duration: The time from the loss of the righting reflex to the spontaneous regaining of the reflex is recorded as the sleep duration.[1]

  • Data Analysis: The mean sleep latency and sleep duration for each treatment group are calculated and compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Polysomnography (EEG/EMG) Recording in Rodents

Objective: To continuously monitor and quantify sleep-wake states (wakefulness, NREM sleep, REM sleep) and sleep architecture.

Methodology:

  • Surgical Implantation of Electrodes:

    • Rats or mice are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).[9]

    • The animal is placed in a stereotaxic frame.

    • For electroencephalogram (EEG) recording, small stainless-steel screw electrodes are implanted into the skull over the frontal and parietal cortices.[9]

    • For electromyogram (EMG) recording, two insulated, flexible wire electrodes are inserted into the nuchal (neck) muscles.[9]

    • The electrodes are connected to a headmount, which is secured to the skull with dental acrylic.

  • Recovery and Habituation: Animals are allowed to recover for at least one week post-surgery. They are then habituated to the recording chamber and tethered recording cable.[10]

  • Data Recording:

    • EEG and EMG signals are amplified, filtered, and digitized using a polygraphic recording system.

    • Recordings are typically conducted for 24 hours to assess both the active (dark) and inactive (light) phases.

  • Sleep Scoring and Analysis:

    • The recorded data is segmented into epochs (e.g., 10-30 seconds).

    • Each epoch is manually or automatically scored as wakefulness, NREM sleep, or REM sleep based on the characteristic EEG and EMG patterns.

      • Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

      • NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.

      • REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (very low EMG activity).

    • Key parameters are quantified, including: total sleep time, sleep efficiency, sleep latency, duration of each sleep stage, number and duration of awakenings, and sleep bout duration.

Locomotor Activity Monitoring

Objective: To indirectly assess sedation and sleep by measuring spontaneous movement.

Methodology:

  • Apparatus: Animals are placed individually in cages equipped with an automated locomotor activity monitoring system, often using infrared beam breaks.

  • Acclimation: Animals are habituated to the testing cages for a period before data collection begins.

  • Compound Administration: The test compound or vehicle is administered.

  • Data Collection: Locomotor activity is recorded continuously for a defined period. The data is typically binned into time intervals (e.g., 5-10 minutes).

  • Data Analysis: Total distance traveled, number of movements, and time spent immobile are calculated and compared between treatment groups. A significant reduction in locomotor activity is indicative of a sedative effect.

Visualizing Experimental and Logical Workflows

Signaling Pathway of Carbrital's Components

cluster_0 Carbrital Components cluster_1 Mechanism of Action Carbrital Carbrital (Pentobarbital + Carbromal) Pentobarbital Pentobarbital Carbrital->Pentobarbital Carbromal Carbromal Carbrital->Carbromal GABA_A GABA-A Receptor Pentobarbital->GABA_A Positive Allosteric Modulation Carbromal->GABA_A Enhances GABAergic Transmission Chloride_Channel Chloride Ion Channel (Cl- Influx) GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization CNS_Depression CNS Depression (Sedation/Hypnosis) Hyperpolarization->CNS_Depression

Caption: Mechanism of action for the components of Carbrital.

Experimental Workflow for Validating Animal Models

cluster_0 Model Induction cluster_1 Treatment cluster_2 Data Acquisition cluster_3 Analysis & Validation Induce_Insomnia Induce Insomnia (e.g., Stress, Sleep Fragmentation) Administer_Sedative Administer Sedative (e.g., Pentobarbital) Induce_Insomnia->Administer_Sedative Control_Group Administer Vehicle (Control) Induce_Insomnia->Control_Group Polysomnography Polysomnography (EEG/EMG) Administer_Sedative->Polysomnography Locomotor_Activity Locomotor Activity Administer_Sedative->Locomotor_Activity Sleep_Latency_Test Pentobarbital-Induced Sleep Test Administer_Sedative->Sleep_Latency_Test Control_Group->Polysomnography Control_Group->Locomotor_Activity Control_Group->Sleep_Latency_Test Analyze_Data Analyze Sleep Parameters (Latency, Duration, Awakenings) Polysomnography->Analyze_Data Locomotor_Activity->Analyze_Data Sleep_Latency_Test->Analyze_Data Compare_Groups Compare Treatment vs. Control Analyze_Data->Compare_Groups Validate_Model Validate Model Efficacy Compare_Groups->Validate_Model

Caption: General workflow for validating an animal model for sedative testing.

References

Comparative

Comparative Pharmacokinetics of "Carbrital" and its Alternatives in Diverse Animal Species: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the pharmacokinetic profiles of "Carbrital," a combination sedative-hypnotic containing pentobarbital...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of "Carbrital," a combination sedative-hypnotic containing pentobarbital (B6593769) and carbromal, and its alternatives, propofol (B549288) and diazepam, across various animal species. The data presented is intended to support preclinical research and drug development by offering a comprehensive overview of how these compounds are absorbed, distributed, metabolized, and excreted in different biological systems. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of pentobarbital (a primary component of "Carbrital"), propofol, and diazepam in dogs, cats, and rats. These species are commonly used in preclinical research, and understanding the variations in drug handling between them is crucial for extrapolating data and predicting clinical outcomes.

Table 1: Pharmacokinetic Parameters of Pentobarbital in Different Animal Species

ParameterDogCatRat
Elimination Half-life (t½) 7 to 12.5 hours[1]2 to 7.5 hours[1]~0.88 hours
Volume of Distribution (Vd) 1.08 ± 0.21 L/kg[2]931 ± 44.8 mL/kg[3]19.3 L/kg
Clearance (CL) 0.0013 ± 0.0004 L/min/kg[2]-255 ml/kg/min
Route of Administration Intravenous (IV)Intravenous (IV)Intraperitoneal (IP)

Table 2: Pharmacokinetic Parameters of Propofol in Different Animal Species

ParameterDogCatRat
Elimination Half-life (t½) 322.3 ± 27.0 min[4]Long elimination phase-
Volume of Distribution (Vd) 6.510 ± 0.524 L/kg[4]Large volume of distribution-
Clearance (CL) 50.1 ± 3.9 ml/kg/min[4]23.6 - 38.8 mL/kg/minute[5]~30-80 ml/kg/min[6]
Route of Administration Intravenous (IV)Intravenous (IV)Intravenous (IV)

Table 3: Pharmacokinetic Parameters of Diazepam in Different Animal Species

ParameterDogCatRat
Elimination Half-life (t½) 3.2 hours[4]-0.88 hours (plasma)[7]
Volume of Distribution (Vd) --19.3 L/kg[7]
Clearance (CL) -4.72 ± 2.45 mL/min/kg[7]255 ml/kg/min[7]
Oral Bioavailability 74-100%[4]--
Route of Administration Intravenous (IV) & OralIntravenous (IV)Intraperitoneal (IP)

Experimental Protocols

The following sections detail the methodologies typically employed in the pharmacokinetic studies cited in this guide. These protocols provide a framework for designing and conducting similar preclinical research.

Animal Models and Housing

Healthy adult animals of the specified species (e.g., beagle dogs, domestic shorthair cats, Sprague-Dawley rats) are used in these studies. Animals are typically housed in environmentally controlled facilities with regulated light-dark cycles, temperature, and humidity. Standard laboratory chow and water are provided ad libitum, except when fasting is required for specific experimental procedures. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Drug Administration
  • Intravenous (IV) Administration: For IV administration, the drug is typically dissolved in a suitable vehicle (e.g., sterile saline, propylene (B89431) glycol) to the desired concentration. The solution is administered as a bolus injection or a controlled infusion through a catheter placed in a peripheral vein, such as the cephalic or saphenous vein in dogs and cats, or the tail vein in rats.[8] The dose is calculated based on the animal's body weight.

  • Oral (PO) Administration: For oral administration, the drug is formulated as a solution, suspension, or placed in a gelatin capsule. Administration is performed using a gavage needle for rodents or by voluntary ingestion (e.g., in a small amount of food) for larger animals to ensure the entire dose is consumed.[9]

Blood Sample Collection

Blood samples are collected at predetermined time points following drug administration to characterize the plasma concentration-time profile. The frequency and duration of sampling depend on the expected pharmacokinetic properties of the drug. Common blood collection sites include the jugular, cephalic, or saphenous veins in dogs and cats, and the tail vein, saphenous vein, or via cardiac puncture (as a terminal procedure) in rats.[8][10] Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) and centrifuged to separate the plasma, which is then stored frozen until analysis.[11]

Analytical Methods for Drug Quantification

Plasma concentrations of the parent drug and its major metabolites are determined using validated analytical methods. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection, or with mass spectrometry (LC-MS/MS), are the most common techniques.[12][13][14][15] These methods are chosen for their sensitivity, specificity, and accuracy in quantifying drug concentrations in biological matrices. The methods are validated for linearity, precision, accuracy, and recovery.[16][17]

Mandatory Visualizations

Signaling Pathway of Barbiturates

The primary mechanism of action for barbiturates, including pentobarbital, involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[18][19] The following diagram illustrates this signaling pathway.

GABA_A_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Barbiturate Binding Site Chloride Ion Channel GABA->GABA_A_Receptor:f1 Binds to Barbiturate Pentobarbital (Barbiturate) Barbiturate->GABA_A_Receptor:f2 Binds to Allosteric Site Chloride_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor:f3->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to

GABA-A Receptor Signaling Pathway
Experimental Workflow for a Typical Animal Pharmacokinetic Study

The following diagram outlines the standard workflow for conducting a preclinical pharmacokinetic study in an animal model.

PK_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Protocol Protocol Design (Species, Dose, Route) Ethics IACUC Approval Protocol->Ethics Animal_Prep Animal Acclimation & Fasting Ethics->Animal_Prep Dosing Drug Administration Animal_Prep->Dosing Sampling Blood Sample Collection (Timed Intervals) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Quantification Bioanalysis (e.g., LC-MS/MS) Processing->Quantification PK_Analysis Pharmacokinetic Modeling (t½, Vd, CL) Quantification->PK_Analysis Reporting Data Tabulation & Reporting PK_Analysis->Reporting

Animal Pharmacokinetic Study Workflow

References

Validation

A Comparative Analysis of "Carbrital" and Non-Barbiturate Sedatives in Efficacy

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the sedative-hypnotic agent "Carbrital" with non-barbiturate alternatives, focusing on efficacy, mechanism...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sedative-hypnotic agent "Carbrital" with non-barbiturate alternatives, focusing on efficacy, mechanisms of action, and safety profiles. The information is intended for researchers, scientists, and professionals in drug development to offer a retrospective look at a combination barbiturate (B1230296) sedative and to contrast it with modern therapeutic options. Due to the discontinuation of "Carbrital" and the shift in prescribing practices, direct comparative clinical trial data is limited. This guide synthesizes available historical data, information on its active components, and comparisons with contemporary non-barbiturate sedatives.

Introduction to "Carbrital" and Non-Barbiturate Sedatives

"Carbrital" was a combination sedative-hypnotic drug containing pentobarbital (B6593769) sodium, a short-to-intermediate-acting barbiturate, and carbromal, a monoureide sedative.[1] It was marketed for its purported ability to induce sleep rapidly and maintain sedation. Barbiturates, as a class, have largely been superseded in clinical practice by non-barbiturate sedatives due to concerns about their high potential for abuse, dependence, and fatal overdose.[2]

Non-barbiturate sedatives encompass several classes of drugs, most notably benzodiazepines and the newer non-benzodiazepine hypnotics, often referred to as "Z-drugs." These agents were developed to provide a safer alternative to barbiturates, offering a wider therapeutic index and a lower risk of severe central nervous system depression.[2]

Mechanism of Action: A Tale of Two Receptors

The primary mechanism of action for both barbiturates and non-barbiturate sedatives that act on the GABA-A receptor involves the enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). However, the specifics of their interaction with the GABA-A receptor complex differ significantly, leading to distinct pharmacological profiles.

Carbrital (Pentobarbital and Carbromal):

The pentobarbital component of Carbrital, like other barbiturates, binds to the GABA-A receptor at a site distinct from the GABA and benzodiazepine (B76468) binding sites. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening. At higher concentrations, barbiturates can directly activate the chloride channel, even in the absence of GABA. This direct agonism is a key reason for the narrow therapeutic window and high toxicity of barbiturates in overdose. Carbromal is also believed to exert its sedative effects through interaction with the central nervous system, though its specific mechanisms are less well-characterized than those of barbiturates.

Non-Barbiturate Sedatives (Benzodiazepines and Z-Drugs):

Benzodiazepines and Z-drugs also bind to the GABA-A receptor but at a different allosteric site than barbiturates. Their binding increases the frequency of the chloride channel opening in the presence of GABA, thereby enhancing its inhibitory effects. Unlike barbiturates, they do not directly open the chloride channel at therapeutic doses, which contributes to their improved safety profile. Z-drugs exhibit greater selectivity for GABA-A receptor subtypes containing the α1 subunit, which is thought to be responsible for their sedative effects with less anxiolytic and muscle relaxant properties compared to benzodiazepines.

Efficacy Comparison: A Look at the Data

Direct, head-to-head clinical trials comparing "Carbrital" with modern non-barbiturate sedatives are not available. However, we can infer a comparative efficacy profile by examining studies on its primary component, pentobarbital, against benzodiazepines and Z-drugs, alongside historical animal data for "Carbrital" itself.

Preclinical Data: "Carbrital" in a Rat Model

A 1952 study by Chen and Ensor investigated the central depressive effects of "Carbrital" and its components in rats, using their anti-Metrazol activity as a measure of sedative effect.

Table 1: Central Depressive Effects of "Carbrital" Components in Rats

DrugMaximal Effect (Time Post-Ingestion)Duration of Effect
Pentobarbital Sodium~15 minutes5 hours
Carbromal~1 hour~10 hours

Source: Chen G, Ensor CR. The central depressive effect of Carbrital (pentobarbital and carbromal). J Am Pharm Assoc. 1952;41(2):65-7.

This study demonstrated that the combination in "Carbrital" was designed to produce a rapid onset of sedation from pentobarbital, with a prolonged effect maintained by carbromal. The two components were also found to have a synergistic sedative effect.

Clinical Data: Pentobarbital vs. Non-Barbiturates

While direct "Carbrital" comparisons are lacking, studies comparing its main active ingredient, pentobarbital, to non-barbiturates provide valuable insights.

A study comparing the hypnotic efficacy of zopiclone (B121070) (a Z-drug) and pentobarbitone in adult outpatients with insomnia found that both were superior to placebo in improving sleep onset, duration, and reducing night-time awakenings. Notably, zopiclone was found to be superior to pentobarbitone in terms of sleep quality and the patients' condition the following morning. Side effects were also less frequent in the zopiclone group.

Another study compared lorazepam (a benzodiazepine) with pentobarbital for nighttime sedation. It concluded that 1 to 1.25 mg of lorazepam was equivalent to 100 mg of sodium pentobarbital for measures of sleep quality and duration. However, at this dose, lorazepam was less effective than pentobarbital as a sleep inducer.

Table 2: Comparative Efficacy of Pentobarbital and Non-Barbiturate Sedatives

ComparisonKey Efficacy FindingsReference
Zopiclone (7.5 mg) vs. Pentobarbitone (100 mg) Both improved sleep onset, duration, and awakenings vs. placebo. Zopiclone was superior for sleep quality and morning condition.Comparative study of zopiclone and pentobarbitone as hypnotics. Pharmatherapeutica. 1983;3(5):318-23.
Lorazepam (1-1.25 mg) vs. Pentobarbital (100 mg) Equivalent for sleep quality and duration. Pentobarbital was a more effective sleep inducer at this dose.Lorazepam compared with pentobarbital for nighttime sedation. JAMA. 1978;240(20):2170-1.

Experimental Protocols: A Representative Methodology

While the full experimental protocols for the cited historical studies are not available, a standard methodology for assessing the efficacy of sedative-hypnotic drugs in a clinical trial setting would typically involve the following:

1. Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group design.

2. Participant Selection: Adult patients with a diagnosis of primary insomnia according to established diagnostic criteria (e.g., DSM-5 or ICSD-3). Participants would undergo a screening period to establish baseline sleep patterns.

3. Data Collection:

  • Objective Measures: Polysomnography (PSG) in a sleep laboratory to measure sleep architecture, including:
  • Sleep Onset Latency (SOL)
  • Total Sleep Time (TST)
  • Wake After Sleep Onset (WASO)
  • Number of Awakenings
  • Sleep Efficiency (SE)
  • Time spent in different sleep stages (N1, N2, N3, REM)
  • Subjective Measures: Standardized sleep questionnaires and diaries, such as:
  • Pittsburgh Sleep Quality Index (PSQI): A self-rated questionnaire assessing sleep quality and disturbances over a 1-month period.[3]
  • Insomnia Severity Index (ISI): A brief self-report instrument to quantify perceived insomnia severity.[2]
  • Morning Sleep Questionnaires: To assess the quality of sleep from the previous night, sleep onset latency, and any residual effects.

4. Intervention: Administration of the investigational drug (e.g., "Carbrital" or a non-barbiturate sedative) or placebo at a specified time before bedtime.

5. Statistical Analysis: Comparison of the changes in objective and subjective sleep parameters from baseline between the active treatment and placebo groups.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of barbiturates and benzodiazepines/Z-drugs, as well as a typical experimental workflow for a sedative efficacy clinical trial.

G cluster_0 Barbiturate (Pentobarbital) Mechanism Pentobarbital Pentobarbital GABA_A_Receptor_B GABA-A Receptor (Barbiturate Site) Pentobarbital->GABA_A_Receptor_B Chloride_Channel_B Chloride (Cl-) Channel GABA_A_Receptor_B->Chloride_Channel_B Allosteric Modulation Increased_Duration Increased Duration of Channel Opening Chloride_Channel_B->Increased_Duration Prolonged Cl- Influx Neuronal_Hyperpolarization_B Neuronal Hyperpolarization Increased_Duration->Neuronal_Hyperpolarization_B CNS_Depression_B CNS Depression Neuronal_Hyperpolarization_B->CNS_Depression_B

Caption: Barbiturate Signaling Pathway

G cluster_1 Benzodiazepine/Z-Drug Mechanism Benzo_Z_Drug Benzodiazepine or Z-Drug GABA_A_Receptor_BZ GABA-A Receptor (Benzodiazepine Site) Benzo_Z_Drug->GABA_A_Receptor_BZ Chloride_Channel_BZ Chloride (Cl-) Channel GABA_A_Receptor_BZ->Chloride_Channel_BZ Enhanced GABA Effect Increased_Frequency Increased Frequency of Channel Opening Chloride_Channel_BZ->Increased_Frequency Increased Cl- Influx Neuronal_Hyperpolarization_BZ Neuronal Hyperpolarization Increased_Frequency->Neuronal_Hyperpolarization_BZ CNS_Depression_BZ CNS Depression Neuronal_Hyperpolarization_BZ->CNS_Depression_BZ GABA GABA GABA->GABA_A_Receptor_BZ

Caption: Benzodiazepine/Z-Drug Signaling Pathway

G Start Patient Recruitment (Primary Insomnia Diagnosis) Screening Screening & Baseline Assessment (PSG, PSQI, ISI) Start->Screening Randomization Randomization Screening->Randomization Group_A Treatment Group A (e.g., Carbrital/Pentobarbital) Randomization->Group_A Group_B Treatment Group B (e.g., Non-Barbiturate) Randomization->Group_B Placebo Placebo Group Randomization->Placebo Treatment_Period Treatment Period (e.g., 2 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Placebo->Treatment_Period Data_Collection Data Collection (PSG, Sleep Diaries) Treatment_Period->Data_Collection Washout Washout Period (for Crossover Design) Data_Collection->Washout Crossover Design Final_Assessment Final Assessment & Follow-up Data_Collection->Final_Assessment Crossover Treatment Crossover (if applicable) Washout->Crossover Crossover->Treatment_Period Analysis Statistical Analysis Final_Assessment->Analysis

Caption: Sedative Efficacy Clinical Trial Workflow

Conclusion

"Carbrital," a combination of a barbiturate and a monoureide, represented an early approach to sedative-hypnotic therapy. Its efficacy was based on the rapid onset of pentobarbital and the prolonged action of carbromal. However, the pharmacological profile of barbiturates, particularly their narrow therapeutic index and high potential for dependence and fatal overdose, led to their replacement by safer alternatives.

Non-barbiturate sedatives, such as benzodiazepines and Z-drugs, offer a superior safety profile due to their different mechanism of action on the GABA-A receptor. While comparative data suggests that pentobarbital can be an effective sleep inducer, modern non-barbiturates like zopiclone have been shown to provide better overall sleep quality and have a more favorable side-effect profile. For drug development professionals, the evolution from barbiturates to non-barbiturate sedatives serves as a critical case study in the importance of optimizing receptor interactions to improve the therapeutic index and overall safety of CNS-acting drugs.

References

Comparative

A Meta-Analysis of Historical Clinical Trial Data on "Carbrital" and Comparative Sedative-Hypnotics

A Comparative Guide for Researchers and Drug Development Professionals This guide provides a meta-analysis of available historical clinical trial data for Carbrital, a combination sedative-hypnotic containing pentobarbit...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a meta-analysis of available historical clinical trial data for Carbrital, a combination sedative-hypnotic containing pentobarbital (B6593769) sodium and carbromal (B1668436). Due to the limited availability of specific quantitative clinical trial data for Carbrital in accessible archives, this analysis draws upon historical clinical data and pharmacological profiles of its constituent components and contemporaneous sedative-hypnotic agents, including secobarbital, pentobarbital, and meprobamate. This guide is intended for researchers, scientists, and drug development professionals to offer a comparative perspective on the therapeutic landscape of sedative-hypnotics in the mid-20th century.

Comparative Efficacy and Safety of Mid-Century Sedative-Hypnotics

The clinical effectiveness of Carbrital and its alternatives was primarily assessed by their ability to induce and maintain sleep (hypnotic effects) or to reduce anxiety (anxiolytic effects). The following tables summarize the available qualitative and quantitative data gleaned from historical clinical reports and studies.

Table 1: Comparative Efficacy of Sedative-Hypnotics

Drug/CombinationActive Ingredient(s)Primary Indication(s)Notable Efficacy Findings
Carbrital Pentobarbital Sodium, CarbromalInsomnia, Pre-operative sedation, Sedation for minor procedures[1]Marketed as a sedative and hypnotic with a minimum of side effects.[1] Limited specific clinical trial data is available.
Secobarbital SecobarbitalInsomnia, Pre-operative sedation, Epilepsy management[2]Effective for short-term (up to 3 nights) treatment of insomnia, with a 43% decrease in total wake time.[3] Effectiveness significantly diminishes with intermediate-term (2 weeks) use.[3]
Pentobarbital PentobarbitalInsomnia, Seizures, Pre-anesthetic sedation[4]Effective for short-term treatment of insomnia but tends to lose effectiveness after about two weeks of continuous use.[5][6]
Meprobamate MeprobamateAnxiety disorders[7]Found to be effective in relieving symptoms of anxiety in multiple clinical studies.[8][9][10] One study showed it to be superior to placebo in one of two physician groups.[8]

Table 2: Comparative Safety and Side Effect Profile

Drug/CombinationCommon Side EffectsSerious Adverse Events & Risks
Carbrital Drowsiness, Dizziness, Lethargy (inferred from components)Risk of dependence, Overdose, Potential for bromism from carbromal with prolonged use.[11]
Secobarbital Drowsiness, Dizziness, "Hangover" effectHigh potential for abuse and dependence,[2] Withdrawal symptoms, Respiratory depression in overdose.[5]
Pentobarbital Drowsiness, Ataxia, Slurred speechHigh potential for dependence,[4] Withdrawal seizures,[4] Respiratory depression and coma in overdose.[5]
Meprobamate Drowsiness, Dizziness, HeadachePotential for physical and psychological dependence,[7] Withdrawal symptoms upon abrupt cessation,[7] Overdose can lead to coma.

Experimental Protocols of Historical Clinical Trials

The methodologies of clinical trials conducted in the mid-20th century for sedative-hypnotics were less standardized than contemporary studies. However, a general protocol can be reconstructed based on available literature.

General Protocol for a Double-Blind, Placebo-Controlled Study of a Sedative-Hypnotic (circa 1950s-1960s):

  • Patient Selection:

    • Inclusion criteria typically involved a physician's diagnosis of insomnia or an anxiety disorder.

    • Exclusion criteria often included patients with severe concomitant diseases, a history of substance abuse, or those taking other psychoactive medications.

  • Study Design:

    • A double-blind, randomized, placebo-controlled design was often employed.

    • A crossover design was also common, where patients would receive both the active drug and a placebo at different times.

    • The study duration for insomnia was often short-term (a few nights to two weeks) to assess initial efficacy and the development of tolerance.[3][5]

  • Treatment Administration:

    • The active drug (e.g., Carbrital, secobarbital, pentobarbital, or meprobamate) was administered at a specified dose, typically before bedtime for insomnia or in divided doses throughout the day for anxiety.

    • A placebo, identical in appearance to the active medication, was used as a control.

  • Outcome Measures:

    • For Insomnia:

      • Subjective Measures: Patient-reported sleep latency (time to fall asleep), duration of sleep, number of awakenings, and quality of sleep.

      • Objective Measures (less common): Electroencephalography (EEG) to measure sleep stages, though this was more common in later studies.[3]

    • For Anxiety:

      • Physician and patient ratings of anxiety levels using simple scales.

      • Observation of behavioral changes.

  • Data Analysis:

    • Statistical analysis often involved simple comparisons of the mean outcomes between the active drug and placebo groups.

Visualizing Mechanisms and Workflows

Signaling Pathway of Barbiturate (B1230296) Action on the GABA-A Receptor

The primary mechanism of action for the barbiturate components of Carbrital (pentobarbital) and secobarbital involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[12][13]

GABA_A_Receptor_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) Chloride_Channel Chloride Ion (Cl-) Channel Opens GABA_A_Receptor->Chloride_Channel GABA Binding Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Barbiturate Barbiturate (e.g., Pentobarbital) Barbiturate->GABA_A_Receptor Allosteric Modulation (Prolongs Channel Opening)

GABA-A receptor modulation by barbiturates.
Experimental Workflow of a Historical Sedative-Hypnotic Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial of a sedative-hypnotic agent during the mid-20th century.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development Ethics Ethical Review Protocol->Ethics Recruitment Patient Recruitment Ethics->Recruitment Screening Patient Screening Recruitment->Screening Randomization Randomization (Drug vs. Placebo) Screening->Randomization Treatment Treatment Period Randomization->Treatment Data_Collection Data Collection (Sleep Diaries, Clinical Observation) Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Interpretation of Results Analysis->Results Publication Publication of Findings Results->Publication

A generalized workflow for a historical sedative-hypnotic clinical trial.
Logical Relationship of Compared Sedative-Hypnotics

This diagram illustrates the classification and relationship between Carbrital and the other sedative-hypnotics discussed in this guide.

Drug_Relationships Sedatives Sedative-Hypnotics Barbiturates Barbiturates Sedatives->Barbiturates Carbamates Carbamates Sedatives->Carbamates Pentobarbital Pentobarbital Barbiturates->Pentobarbital Secobarbital Secobarbital Barbiturates->Secobarbital Meprobamate Meprobamate Carbamates->Meprobamate Carbromal Carbromal Carbamates->Carbromal Carbrital Carbrital (Combination) Pentobarbital->Carbrital Carbromal->Carbrital

Classification and relationship of the compared sedative-hypnotics.

References

Validation

Unraveling the Affinities: A Comparative Analysis of Carbrital's Components at GABA-A Receptor Isoforms

For researchers, scientists, and drug development professionals, a precise understanding of a drug's interaction with its target is paramount. This guide provides a comparative analysis of the binding affinities of the t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a drug's interaction with its target is paramount. This guide provides a comparative analysis of the binding affinities of the two principal components of the historical sedative-hypnotic "Carbrital"—pentobarbital (B6593769) and carbromal (B1668436)—to various isoforms of the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes available experimental data to illuminate the distinct pharmacological profiles of these two compounds at a key molecular target for central nervous system depressants.

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain. Its diverse subunit composition gives rise to a multitude of receptor isoforms with distinct pharmacological properties. Pentobarbital, a barbiturate, and carbromal, a brominated monoureide, both exert their sedative and hypnotic effects through positive allosteric modulation of the GABA-A receptor. However, the nuances of their interactions with specific receptor subtypes, which dictate their therapeutic and side-effect profiles, warrant a closer examination.

Comparative Binding Affinities

The following tables summarize the available quantitative and qualitative data on the binding and modulatory effects of pentobarbital and carbromal at various GABA-A receptor isoforms. It is important to note that while there is a body of research on pentobarbital's isoform-specific interactions, quantitative binding affinity data for carbromal is notably scarce in publicly available literature.

Pentobarbital: A Subunit-Dependent Modulator

Pentobarbital's interaction with the GABA-A receptor is complex, acting as both a positive allosteric modulator at lower concentrations and a direct agonist at higher concentrations.[1] Its affinity and efficacy are significantly influenced by the receptor's subunit composition, particularly the α and β subunits.[2]

GABA-A Receptor IsoformMethodParameterValue (µM)Key Findings
α1β2γ2s ElectrophysiologyPotentiation of GABA20-35Potentiation of GABA-induced currents.[2]
α2β2γ2s ElectrophysiologyDirect Activation (EC50)139Direct activation of the receptor in the absence of GABA.[2]
α5β2γ2s ElectrophysiologyDirect Activation-Lowest efficacy for direct activation among α subunits tested.[2]
α6β2γ2s ElectrophysiologyDirect Activation (EC50)58Highest affinity and efficacy for direct activation.[2]
α4β2γ2 Single-channel recordingDirect Activation~100Strong activator of this isoform.[3]
α1β1γ2L vs. α1β3γ2s ElectrophysiologyDirect Activation-Higher affinity and efficacy on α1β3γ2s compared to α1β1γ2s.[2]
Carbromal: A General GABA Enhancer
GABA-A ReceptorMethodParameterValueKey Findings
General Inferred from pharmacological effectModulationNot QuantifiedEnhances the action of GABA, leading to CNS depression.
General Inferred from pharmacological effectPotencyNot QuantifiedConsidered less potent than barbiturates like pentobarbital.

Experimental Protocols

The determination of binding affinities for compounds at the GABA-A receptor is typically achieved through competitive radioligand binding assays.

Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., pentobarbital or carbromal) for GABA-A receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [³H]muscimol or [³H]flunitrazepam (for the benzodiazepine (B76468) site).

  • Membrane Preparation: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or cerebellum) expressing a high density of GABA-A receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compound: Pentobarbital or carbromal, dissolved in an appropriate solvent and serially diluted.

  • Non-specific Binding Control: A high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.

    • For total binding wells, add only the membrane preparation and radioligand.

    • For non-specific binding wells, add the membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled ligand.

    • Incubate the plate at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Experimental Workflow for Competitive Binding Assay

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Brain Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Wash & Resuspend Pellet Centrifuge2->Pellet Membranes GABA-A Receptor Membranes Pellet->Membranes Incubation Incubation with: - Radioligand - Test Compound - Controls Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis Result Binding Affinity Data Analysis->Result

Experimental workflow for determining binding affinity.

GABA-A Receptor Signaling Pathway and Modulation

gaba_signaling cluster_membrane Postsynaptic Membrane GABA_Receptor GABA-A Receptor (Ligand-Gated Cl- Channel) Cl_influx Cl- Influx GABA_Receptor->Cl_influx Channel Opening GABA GABA GABA->GABA_Receptor Binds to Orthosteric Site Pentobarbital Pentobarbital Pentobarbital->GABA_Receptor Positive Allosteric Modulator (Binds to distinct site) Carbromal Carbromal Carbromal->GABA_Receptor Enhances GABA Effect (Presumed Allosteric Modulation) Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition (Sedation/Hypnosis) Hyperpolarization->Inhibition

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistical Information for Handling Carbrital

For researchers, scientists, and drug development professionals, the safe handling and disposal of Carbrital, a combination of the Schedule II controlled substance pentobarbital (B6593769) and the sedative carbromal (B16...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of Carbrital, a combination of the Schedule II controlled substance pentobarbital (B6593769) and the sedative carbromal (B1668436), are paramount. Adherence to strict protocols is necessary to mitigate risks of exposure and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to Carbrital's active ingredients. Due to the hazardous nature of these compounds, specific types of PPE are required.

Quantitative Data for Glove Selection
Glove MaterialGeneral Recommendation for Handling CarbritalBreakthrough Time (Estimated)Permeation Rate
Nitrile Recommended for incidental splash protection. Double gloving is advised for activities with a higher risk of exposure.> 60 minutes for many chemicals, but should be changed immediately upon contamination.Low for many chemicals.
Neoprene Offers good resistance to a range of chemicals and is a suitable alternative to nitrile.Generally provides good chemical resistance with breakthrough times varying by manufacturer and specific chemical.Varies depending on the specific chemical.
Butyl Rubber Recommended for handling for extended periods or when there is a high risk of direct contact.Often provides excellent resistance with long breakthrough times for many hazardous chemicals.Low for a wide range of chemicals.
Latex Not recommended due to potential for allergic reactions and poor chemical resistance to many laboratory chemicals.Not RecommendedNot Recommended

Note: The information in this table is a guideline. It is critical to consult the glove manufacturer's specific chemical resistance data for the gloves being used. Always inspect gloves for any signs of degradation before use and replace them immediately if they are compromised.

Operational Plan for Handling Carbrital

A clear, step-by-step operational plan is essential for the safe handling of Carbrital in a laboratory setting.

Experimental Workflow for Carbrital Administration in a Laboratory Setting

The following diagram outlines a typical workflow for an experiment involving the administration of Carbrital to a laboratory animal.

G Experimental Workflow: Carbrital Administration cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_drug Prepare Carbrital Solution in a Ventilated Area prep_ppe->prep_drug prep_animal Prepare Animal for Administration prep_drug->prep_animal admin_drug Administer Carbrital to Animal prep_animal->admin_drug admin_monitor Monitor Animal's Vital Signs admin_drug->admin_monitor post_observe Post-Procedure Observation admin_monitor->post_observe post_cleanup Decontaminate Work Area post_observe->post_cleanup post_ppe Doff and Dispose of PPE post_cleanup->post_ppe disp_sharps Dispose of Sharps in Designated Container post_cleanup->disp_sharps disp_waste Dispose of Contaminated Waste per Protocol post_cleanup->disp_waste disp_drug Dispose of Unused Carbrital via Reverse Distributor post_cleanup->disp_drug G Carbrital Disposal Pathway start Carbrital Waste Generated waste_type Identify Waste Type start->waste_type unused_drug Unused/Expired Carbrital waste_type->unused_drug Controlled Substance contaminated_sharps Contaminated Sharps waste_type->contaminated_sharps Sharps contaminated_ppe Contaminated PPE/Materials waste_type->contaminated_ppe Other Materials reverse_distributor Contact Reverse Distributor for Disposal unused_drug->reverse_distributor sharps_container Place in Sharps Container contaminated_sharps->sharps_container waste_bag Place in Biohazard/Chemical Waste Bag contaminated_ppe->waste_bag incineration Incineration sharps_container->incineration waste_bag->incineration dea_form Complete DEA Form 41 reverse_distributor->dea_form end Disposal Complete dea_form->end incineration->end incineration->end

© Copyright 2026 BenchChem. All Rights Reserved.